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  • Product: Cyclohexanecarboximidamide hydrochloride
  • CAS: 2498-48-8

Core Science & Biosynthesis

Foundational

Cyclohexanecarboximidamide hydrochloride CAS number 2498-48-8

An In-depth Technical Guide to Cyclohexanecarboximidamide Hydrochloride (CAS 2498-48-8): A Key Building Block for Therapeutic Innovation Authored by: A Senior Application Scientist This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclohexanecarboximidamide Hydrochloride (CAS 2498-48-8): A Key Building Block for Therapeutic Innovation

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Cyclohexanecarboximidamide hydrochloride (CCA-HCl), a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its application, focusing on its potential as a precursor for potent therapeutic agents, particularly in the realm of enzyme inhibition.

Strategic Overview: The Role of CCA-HCl in Medicinal Chemistry

Cyclohexanecarboximidamide hydrochloride, while not an end-drug itself, is a valuable organic building block in the synthesis of complex, biologically active molecules.[1] Its significance lies in the combination of two key structural features: a basic carboximidamide (amidine) group and a non-polar cyclohexyl scaffold.

The amidine moiety is a powerful pharmacophore, capable of forming strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) found in the active sites of many enzymes. This makes it a privileged structure for designing inhibitors of proteases, a class of enzymes deeply involved in pathological processes. The cyclohexyl group provides a lipophilic handle that can be oriented to fit into hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.

While direct literature on the biological activity of CCA-HCl is sparse, its structure strongly suggests its utility in developing inhibitors for critical therapeutic targets, such as the urokinase-type Plasminogen Activator (uPA) system, which is a central player in cancer progression and inflammatory diseases.[2][3][4]

Physicochemical Properties & Analytical Confirmation

A precise understanding of a compound's physical and chemical properties is the foundation of its successful application in research and development.

PropertyValueSource(s)
CAS Number 2498-48-8[1][5]
Molecular Formula C₇H₁₅ClN₂[1]
Molecular Weight 162.66 g/mol [1][6]
Melting Point 192-194 °C[6][7]
Physical Form White to off-white powder[7]
InChI Key OXAJUCDJJKATRK-UHFFFAOYSA-N[6][7]
Storage Temperature 2-8 °C is recommended for long-term stability.[7]
Experimental Protocol: Identity and Purity Verification

Trustworthiness in any synthetic workflow begins with the validation of starting materials. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[1] Here, we outline the rationale and a standard protocol for in-house verification.

Objective: To confirm the structural identity and assess the purity of Cyclohexanecarboximidamide hydrochloride.

Methodology Rationale:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides unambiguous information about the molecular structure by mapping the chemical environment of hydrogen atoms. The integration of proton signals confirms the ratio of different types of protons, while splitting patterns reveal neighboring protons.

  • HPLC (High-Performance Liquid Chromatography): A cornerstone of purity analysis. A reversed-phase HPLC method separates the main compound from any impurities based on polarity. The purity is calculated from the relative area of the main peak.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Couples the separation power of HPLC with the mass-detection capability of MS. This technique confirms the molecular weight of the parent compound, providing definitive identity confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of CCA-HCl. For NMR, dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For HPLC/LC-MS, dissolve in a mobile phase compatible solvent like a water/acetonitrile mixture to a concentration of ~1 mg/mL.

  • ¹H NMR Analysis:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for broad signals corresponding to the exchangeable N-H protons of the amidinium ion, a multiplet for the methine proton (CH attached to the C=N), and a series of multiplets for the 10 protons of the cyclohexane ring.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The formic acid is crucial for good peak shape of the basic amidine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Analysis: Integrate the peak areas. Purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100.

  • LC-MS Analysis:

    • Use the same HPLC conditions as above, diverting the flow into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Expected Mass: The expected [M+H]⁺ ion for the free base (C₇H₁₄N₂) is m/z 127.12. The presence of this ion confirms the correct molecular weight.

Synthesis and Chemical Reactivity

CCA-HCl is typically synthesized from cyclohexanecarbonitrile, a readily available starting material.[8][9] The most common method is a variation of the Pinner reaction.

Workflow: Synthesis of CCA-HCl via Pinner Reaction

Synthesis_Workflow cluster_reagents A Cyclohexanecarbonitrile B Intermediate Ethyl Cyclohexanecarboximidate HCl A->B Step 1: Imidate Formation C Cyclohexanecarboximidamide HCl B->C Step 2: Aminolysis reagent1 + Anhydrous Ethanol + HCl (gas) reagent2 + Ethanolic Ammonia

Caption: Synthesis workflow for Cyclohexanecarboximidamide HCl.

Experimental Protocol: Pinner Synthesis

Causality: This two-step process is highly effective. First, the nitrile is activated by protonation with anhydrous HCl, making it susceptible to nucleophilic attack by ethanol. This forms a stable imidate salt intermediate. Second, the imidate is displaced by ammonia in a more favorable aminolysis reaction to yield the final amidine hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.

Step-by-Step Methodology:

  • Safety First: This reaction must be conducted in a well-ventilated fume hood due to the use of HCl gas and flammable solvents. Anhydrous conditions are critical for the first step.

  • Imidate Formation:

    • Dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether or dioxane in a flame-dried, three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

    • Add anhydrous ethanol (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-3 hours. The reaction is exothermic and a white precipitate of the imidate hydrochloride will form.

    • Seal the flask and allow it to stand at 0-4 °C overnight to ensure complete reaction.

  • Aminolysis:

    • Filter the precipitated ethyl cyclohexanecarboximidate hydrochloride and wash with cold, anhydrous ether.

    • Suspend the intermediate salt in a fresh portion of anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension until it is saturated, or add a solution of ammonia in ethanol (~7N).

    • Stir the mixture at room temperature for 4-6 hours.

  • Isolation and Purification:

    • The byproduct, ammonium chloride, will precipitate. The product, CCA-HCl, may also precipitate or remain in solution.

    • Filter the mixture to remove ammonium chloride.

    • Concentrate the filtrate under reduced pressure. The crude product will crystallize.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to yield pure Cyclohexanecarboximidamide hydrochloride.

The Amidine Moiety and the uPA System: A Therapeutic Target

The true value of CCA-HCl is realized when its structural motifs are incorporated into inhibitors of disease-relevant enzymes. The urokinase-type Plasminogen Activator (uPA) system is a prime example.

System Overview: The uPA system is a proteolytic cascade crucial for tissue remodeling.[2] uPA, a serine protease, binds to its receptor (uPAR) on the cell surface, where it converts plasminogen to plasmin. Plasmin is a potent protease that degrades components of the extracellular matrix (ECM). In cancer, this system is hijacked by tumor cells to facilitate invasion and metastasis.[4][10] High levels of uPA and uPAR are correlated with poor prognosis in many cancers, including breast and pancreatic cancer.[3][4]

Signaling Pathway: The uPA/uPAR Cascade

uPA_Pathway cluster_cell Cell Surface pro_uPA pro-uPA (inactive) uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds to Plasmin Plasmin uPA->Plasmin Converts Plasminogen Plasminogen Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation Causes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Leads to Inhibitor Small Molecule Inhibitor (e.g., Amidine-based) Inhibitor->uPA Blocks Catalytic Site

Caption: The uPA/uPAR pathway leading to ECM degradation and metastasis.

Inhibitor Rationale: A small molecule inhibitor containing a basic group like an amidine can mimic the natural substrate of uPA. The positively charged amidinium ion can form a salt bridge with the Asp189 residue in the S1 specificity pocket of the enzyme's active site, effectively blocking its catalytic function. The cyclohexyl group of CCA-HCl could serve to anchor the inhibitor in an adjacent hydrophobic pocket, a common strategy for increasing inhibitor potency.

Safety, Handling, and Storage

Scientific advancement cannot come at the cost of safety. CCA-HCl requires careful handling due to its irritant and potentially harmful properties.

GHS Hazard Information: [7]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion may cause adverse health effects.
Causes skin irritationH315Direct contact can cause redness and irritation.
Causes serious eye irritationH319Can cause significant, potentially damaging, eye irritation.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.
Protocol: Safe Laboratory Handling

Objective: To outline mandatory procedures for minimizing exposure and ensuring safe use of CCA-HCl.

Step-by-Step Procedure:

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood or a glove box to prevent inhalation of dust. Ensure safety showers and eyewash stations are accessible and operational.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards.[11]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears before use and wash hands thoroughly after handling.[12]

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid creating dust when weighing or transferring the material. Use spatulas carefully. Clean any spills promptly using appropriate methods for solid chemical waste.

  • First Aid Measures: [11]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[12]

    • In Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[11]

Conclusion and Future Outlook

Cyclohexanecarboximidamide hydrochloride (CAS 2498-48-8) stands out not for its own biological effects, but as a strategically designed starting point for medicinal chemistry campaigns. Its simple yet potent combination of a basic amidine head and a lipophilic cyclohexyl tail makes it an ideal fragment for building inhibitors against critical enzyme targets, most notably serine proteases like uPA. For drug development professionals, CCA-HCl represents a reliable and versatile tool for generating novel chemical entities with therapeutic potential in oncology, fibrosis, and inflammatory diseases. Future research will undoubtedly continue to leverage this and similar building blocks to craft the next generation of targeted therapies.

References

  • Patsnap Synapse. (2024, June 21). What are uPA inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic applications for uPA inhibitors? Retrieved from [Link]

  • Ulisse, S., et al. (2020). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • Hahn, U., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences. Retrieved from [Link]

  • De, S., et al. (2010). Inhibitors of Urokinase Type Plasminogen Activator and Cytostatic Activity from Crude Plants Extracts. International Journal of Molecular Sciences. Retrieved from [Link]

  • Axsyn. (n.d.). Cyclohexanecarboximidamide,hydrochloride (1:1);2498-48-8. Retrieved from [Link]

Sources

Exploratory

Cyclohexanecarboximidamide hydrochloride synthesis precursors

An In-depth Technical Guide on the Synthesis Precursors of Cyclohexanecarboximidamide Hydrochloride Executive Summary Cyclohexanecarboximidamide hydrochloride is a valuable chemical intermediate, frequently utilized as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis Precursors of Cyclohexanecarboximidamide Hydrochloride

Executive Summary

Cyclohexanecarboximidamide hydrochloride is a valuable chemical intermediate, frequently utilized as a building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structural motif, a cyclohexyl ring attached to an amidine group, imparts specific conformational and electronic properties that are desirable in drug discovery and materials science. This guide provides a comprehensive technical overview of the synthesis of this compound, with a primary focus on the preparation of its most critical precursor, cyclohexanecarbonitrile. We will explore multiple high-yield synthetic routes from common starting materials like cyclohexanone, detailing the underlying chemical principles and providing field-proven experimental protocols. The subsequent conversion of the nitrile precursor to the target amidine hydrochloride via the classical Pinner reaction is also described in mechanistic and practical detail. This document is intended for researchers and process chemists seeking a thorough understanding of the available synthetic strategies and their practical implementation.

Section 1: The Primary Precursor: Synthesis of Cyclohexanecarbonitrile

The most direct and industrially viable precursor for cyclohexanecarboximidamide hydrochloride is cyclohexanecarbonitrile. Its synthesis typically begins from cyclohexanone, a readily available and inexpensive starting material. Several modern, high-yield methods have been developed, moving beyond classical substitution reactions which are often plagued by side reactions and low yields[1].

One-Pot Syntheses from Cyclohexanone

Researchers have developed efficient one-pot processes that convert cyclohexanone to cyclohexanecarbonitrile in a single solvent system, making them highly suitable for industrial applications.[1][2][3] These methods generally involve the formation of an intermediate, which is then oxidized to the final nitrile product. The choice of oxidant is a key variable, impacting cost, safety, and environmental footprint.

The general workflow for these one-pot syntheses can be visualized as follows:

G cluster_0 One-Pot Synthesis in Methanol A Cyclohexanone D Intermediate: Methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate A->D + Reagents B & C B Methyl Carbazate (or similar hydrazine derivative) C Hydrogen Cyanide F Cyclohexanecarbonitrile D->F + Reagent E E Oxidizing Agent (NaOCl, H2O2, or O2/Catalyst)

Caption: General workflow for one-pot synthesis of cyclohexanecarbonitrile.

Comparative Analysis of Oxidation Methods

Oxidizing AgentTypical YieldKey AdvantagesConsiderationsSource
Sodium Hypochlorite (NaClO)~92%Inexpensive, readily available, efficient.Stoichiometric waste (NaCl).[1][2]
Hydrogen Peroxide (H₂O₂)~91%Environmentally friendly (byproduct is water).Requires careful temperature and pH control.[1][2]
Oxygen (O₂) / Cu²⁺ Catalyst~89%Highly atom-economical, catalytic process.Requires handling of gaseous oxygen and catalyst recycling.[1][2]

Experimental Protocol: One-Pot Synthesis using Sodium Hypochlorite [1][2]

This protocol is adapted from the procedure deemed most suitable for industrial use due to its efficiency and cost-effectiveness.[2]

  • Intermediate Formation: In a suitable reaction vessel, charge methyl carbazate (1.0 eq), methanol, a catalytic amount of acetic acid, and cyclohexanone (1.0 eq). Reflux the mixture for approximately 30 minutes.

  • Cyanation: Cool the mixture to 0°C and add hydrogen cyanide (1.5 eq) dropwise.

  • Oxidation: Heat the in situ prepared intermediate solution to 45°C. Add a sodium hypochlorite solution (approx. 5.5 M) dropwise over 3.5 hours, maintaining the reaction temperature between 45-50°C.

  • Work-up: After the reaction is complete (monitored by GC), stir for an additional 30 minutes. Add water to dissolve the precipitated sodium chloride.

  • Extraction and Purification: Introduce cyclohexane to the mixture and stir to extract the product. Separate the organic phase. The solvent can be removed by distillation for recycling. The crude product is then distilled under reduced pressure to yield pure cyclohexanecarbonitrile (>99.5% purity).[1][2]

Catalytic Strecker-Type Synthesis

An alternative green chemistry approach involves a three-component Strecker-type reaction using a recyclable, magnetically separable organocatalyst. This method provides high yields in very short reaction times at room temperature.[4]

The reaction involves the in situ formation of an imine from cyclohexanone and an amine, which then undergoes a nucleophilic addition with trimethylsilylcyanide (TMSCN) to give the α-aminonitrile.[4]

Experimental Protocol: Nanocatalyst-Mediated Synthesis [4]

  • Reaction Setup: To a mixture of cyclohexanone (1.0 mmol) and aniline (1.0 mmol), add the OT@Si@SPIONs nanocatalyst (5 mg).

  • Cyanation: Add trimethylsilylcyanide (TMSCN) (1.3 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 7-10 minutes, affording the product in ~94% yield.

  • Catalyst Recovery: After completion, the magnetic catalyst is separated from the reaction mixture using an external magnet. It can be washed with methanol and acetone, dried, and reused for subsequent cycles with minimal loss of activity.[4]

Section 2: Conversion to Cyclohexanecarboximidamide Hydrochloride via the Pinner Reaction

The Pinner reaction is the definitive method for converting nitriles into amidines.[5][6] The reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of the nitrile with an alcohol under strictly anhydrous conditions to form an imidate salt (known as a Pinner salt).[7][8][9] Second, the Pinner salt is treated with ammonia to yield the desired amidine.

Mechanism of the Pinner Reaction

Understanding the mechanism underscores the critical need for specific reaction conditions.

  • Protonation of Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of the nitrile, dramatically increasing the electrophilicity of the nitrile carbon.[8]

  • Nucleophilic Attack by Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate.[8]

  • Formation of the Pinner Salt: A proton transfer results in the formation of the stable imino ester hydrochloride salt (Pinner salt).[7]

  • Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imidate to form the final amidine hydrochloride.

The entire process must be anhydrous until the Pinner salt is formed, as any water present will hydrolyze the salt to form a cyclohexanecarboxylate ester, a common side product.[7][8]

G cluster_0 Pinner Reaction Mechanism cluster_paths A Cyclohexanecarbonitrile C Nitrilium Ion (Protonated Nitrile) A->C + HCl B Anhydrous HCl + Ethanol D Pinner Salt (Cyclohexanecarboximidate Hydrochloride) C->D + Ethanol F Cyclohexanecarboximidamide Hydrochloride D->F + NH3 D->F Desired Pathway H Side Product: Ethyl Cyclohexanecarboxylate D->H + H2O (undesired) D->H Side Reaction E Ammonia (NH3) G Water (H2O)

Caption: Key pathways in the Pinner synthesis of amidines.

Experimental Protocol: Synthesis of Cyclohexanecarboximidamide Hydrochloride [5][7][8]

This generalized protocol is based on established procedures for the Pinner reaction.

  • Pinner Salt Formation:

    • Dissolve cyclohexanecarbonitrile (1.0 eq) in a mixture of anhydrous ethanol (excess) and an anhydrous solvent like diethyl ether or dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. It is crucial that the HCl is anhydrous. The reaction is exothermic and the temperature should be maintained below 10°C.

    • Continue bubbling HCl until the solution is saturated. The Pinner salt will typically precipitate from the solution as a white solid.

    • Seal the vessel and allow it to stand at a low temperature (e.g., 0-5°C) for several hours (or overnight) to ensure complete reaction.

    • Collect the precipitated Pinner salt by filtration under a dry atmosphere and wash with cold, anhydrous ether.

  • Amidine Formation:

    • Prepare a solution of the crude Pinner salt in cold ethanol.

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until the solution is basic. Alternatively, add a solution of ammonia in ethanol.

    • The reaction mixture is stirred for several hours at room temperature.

    • Ammonium chloride will precipitate during the reaction. Filter off the salt.

    • Evaporate the filtrate under reduced pressure. The resulting residue is the crude cyclohexanecarboximidamide hydrochloride.

    • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Section 3: Alternative Precursors - Cyclohexanecarboxamide

Cyclohexanecarboxamide is another potential precursor, though its conversion to the target amidine is generally less direct than the Pinner reaction from the nitrile.[10][11]

Synthesis of Cyclohexanecarboxamide

Cyclohexanecarboxamide can be synthesized via standard methods, such as the amidation of cyclohexanecarboxylic acid or its more reactive derivatives (e.g., cyclohexanecarbonyl chloride). A general procedure involves reacting cyclohexanecarbonyl chloride with aqueous ammonia.[12]

Conversion to Amidine

Converting a secondary amide directly to an N-unsubstituted amidine is not a standard transformation. A more plausible, albeit multi-step, route would involve:

  • Dehydration: Dehydration of cyclohexanecarboxamide back to cyclohexanecarbonitrile using a dehydrating agent (e.g., P₂O₅, SOCl₂).

  • Pinner Reaction: Subjecting the resulting nitrile to the Pinner reaction as described in Section 2.

Alternatively, methods exist for converting secondary amides into N-substituted amidoximes, which are related structures, but this represents a different synthetic trajectory.[13] Given the efficiency of the Pinner reaction, the route via cyclohexanecarbonitrile remains the most practical and preferred method.

Conclusion

The synthesis of cyclohexanecarboximidamide hydrochloride is most effectively and efficiently achieved through a two-stage process. The first stage involves the synthesis of the key precursor, cyclohexanecarbonitrile, from cyclohexanone. Modern, one-pot methodologies, particularly those utilizing sodium hypochlorite or hydrogen peroxide as oxidants, offer high yields (>90%) and operational simplicity suitable for large-scale production. The second stage employs the robust and well-established Pinner reaction, which converts the nitrile into the target amidine hydrochloride under anhydrous acidic conditions followed by ammonolysis. This pathway provides a reliable and scalable route for obtaining this important chemical intermediate for further application in research and development.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 1,1'-Azobis(cyclohexanecarbonitrile).
  • NROChemistry. (n.d.). Pinner Reaction.
  • Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Green and Sustainable Chemistry, 4, 70-79. Retrieved from [Link]

  • Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4(2), 70-79.
  • Arora, P., & Rajput, J. K. (2015). Nanostructured oxytyramine catalyst for the facile one-pot synthesis of cyclohexanecarbonitrile derivatives. RSC Advances, 5(120), 99201-99209. Retrieved from [Link]

  • J&K Scientific. (n.d.). Pinner Reaction.
  • Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Benchchem. (n.d.). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.
  • Organic Syntheses. (n.d.). Cyclohexanecarbonitrile. Org. Synth. 1978, 58, 43. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-methylcyclohexanecarboxamide (Compound 138). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • ResearchGate. (2014). (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. Org. Synth. 2005, 82, 11. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (1995). Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Cyclohexanecarboxamide (HMDB0250651). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide. Retrieved from [Link]

  • Srisuk, P., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. Beilstein Journal of Organic Chemistry, 14, 1481–1488. Retrieved from [Link]

Sources

Foundational

The Cyclohexane Scaffold: A Privileged Motif in the Discovery of Biologically Active Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The unadorned, six-membered aliphatic ring of cyclohexane, at first glance, may appe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The unadorned, six-membered aliphatic ring of cyclohexane, at first glance, may appear deceptively simple. Yet, this ubiquitous carbocycle serves as a remarkably versatile and powerful scaffold in the design and discovery of a vast array of biologically active molecules.[1][2] Its inherent three-dimensionality and conformational rigidity provide a unique platform for the precise spatial arrangement of functional groups, profoundly influencing the biological activity and pharmacokinetic properties of the parent molecule.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by cyclohexane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Antimicrobial Potential of Cyclohexane Derivatives: A Renewed Assault on Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique modes of action.[3] Functionally substituted cyclohexane derivatives have emerged as a promising class of compounds in this ongoing battle, demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens.[3][4]

Mechanism of Action: Disrupting the Microbial Fortress

While the precise mechanisms can vary depending on the specific derivative, a recurring theme is the disruption of microbial membranes and key cellular processes. The lipophilic nature of the cyclohexane ring is thought to facilitate interaction with and penetration of the lipid-rich cell membranes of bacteria and fungi.[5][6] This can lead to a cascade of detrimental effects, including:

  • Increased Membrane Permeability: Alteration of the membrane integrity can lead to the leakage of essential intracellular components and a collapse of the electrochemical gradients vital for cellular function.

  • Inhibition of Efflux Pumps: Some derivatives may interfere with the function of bacterial efflux pumps, which are a primary mechanism of acquired drug resistance.

  • Enzyme Inhibition: Specific functional groups appended to the cyclohexane core can interact with and inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or metabolic pathways.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of cyclohexane derivatives is intricately linked to their structural features. The cyclohexane ring acts as a versatile scaffold, allowing for the introduction of various functional groups that modulate the compound's biological activity.[4]

A noteworthy class of these compounds is the N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. A study involving 44 structurally diverse compounds of this class revealed that certain substitutions on the dibenzyl groups significantly enhance their antimicrobial potency against both Gram-positive and Gram-negative bacteria.[4][7] Some of these derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, demonstrating activity superior to the antibiotic tetracycline.[4][7] Furthermore, these compounds displayed no hemolysis in mammalian erythrocytes at concentrations up to 1024 μg/mL, indicating a favorable preliminary safety profile.[7]

Quantitative Data: A Comparative Overview of Antimicrobial Activity
Compound ClassTarget Organism(s)MIC Range (μg/mL)Reference
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria0.0005 - 0.032[4][7]
Adamantyl substituted cyclohexane diamine derivativesMethicillin-resistant Staphylococcus aureus (MRSA)8 - 64[2]
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidYersinia enterocolitica64[8]
Zinc complexes of reduced Schiff bases from cyclohexane-1,2-diamineStaphylococcus aureus0.0008 µM[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][10][11][12]

Materials:

  • Sterile 96-well microtiter plates (round-bottom wells are recommended)

  • Test cyclohexane derivative

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile diluents (e.g., saline, DMSO)

  • Multipipettor

  • Incubator

  • ELISA reader (optional, for quantitative reading)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test cyclohexane derivative in a suitable solvent at a concentration at least 10 times the highest desired test concentration.[10]

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test broth.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[4]

    • Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).[7]

  • Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][10] This can be determined visually or by measuring the optical density using an ELISA reader.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of Cyclohexane Derivative C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual or Spectrophotometric) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting the Machinery of Malignancy

The cyclohexane scaffold is a prominent feature in numerous compounds exhibiting potent anticancer activities.[13] These derivatives can induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis in various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Cyclohexane derivatives exert their anticancer effects by modulating a variety of signaling pathways and cellular processes critical for cancer cell survival and proliferation.

  • Kinase Inhibition: Many cyclohexane-based compounds act as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. For instance, certain cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as c-Met, which is implicated in the proliferation of non-small-cell lung cancer (NSCLC) cells.[13][14]

  • Induction of Apoptosis: Several cyclohexane derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the activation of caspase cascades and the modulation of apoptosis-regulatory proteins.[15]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. For example, a cyclohexene oxide derivative of zeylenone was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with EZH2.[16]

  • Modulation of Signaling Pathways: Cyclohexane derivatives can interfere with crucial cancer-related signaling pathways, such as the NF-κB and YAP signaling pathways.[17][18]

Anticancer_Pathway CD Cyclohexane Derivative Kinase Tyrosine Kinase (e.g., c-Met) CD->Kinase Inhibition Pathway Downstream Signaling Pathway Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Workflow for Carrageenan-Induced Paw Edema Assay.

Antiviral Activity: A Scaffold for Combating Viral Infections

Cyclohexane derivatives, particularly in the form of nucleoside analogs, have shown promise as antiviral agents. [19][20][21]The conformational flexibility of the cyclohexene ring, a derivative of cyclohexane, is thought to be advantageous for recognition by viral enzymes. [22]

Mechanism of Action: Deceiving the Viral Replication Machinery

The primary mechanism of action for many antiviral cyclohexane nucleoside analogs involves their interference with viral DNA or RNA synthesis. [3]

  • Inhibition of Viral Polymerases: These analogs can be phosphorylated within the host cell to their triphosphate form. These triphosphates can then act as competitive inhibitors of viral DNA or RNA polymerases, thereby halting the replication of the viral genome. [3]* Chain Termination: If incorporated into the growing viral DNA or RNA strand, the lack of a 3'-hydroxyl group on the cyclohexane moiety can prevent the addition of the next nucleotide, leading to chain termination.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of cyclohexenyl nucleosides is influenced by the nature of the purine or pyrimidine base attached to the cyclohexene ring. For instance, a 2,6-diaminopurine analogue of a cyclohexenyl nucleoside exhibited pronounced activity against herpes simplex virus type 1 and type 2. [22][21]The stereochemistry of the substituents on the cyclohexane ring also plays a critical role in their biological activity.

Conclusion: The Enduring Relevance of the Cyclohexane Scaffold

The cyclohexane ring, with its inherent structural and conformational properties, continues to be a highly valuable scaffold in the quest for novel bioactive compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. A thorough understanding of their mechanisms of action, guided by detailed structure-activity relationship studies and robust experimental evaluation, is paramount for the successful development of new therapeutic agents based on this versatile chemical motif. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of cyclohexane derivatives in addressing pressing challenges in human health.

References

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  • Onajobi, F. A., Ojo, O. E., Adewale, O. O., & Olorundare, O. E. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 404-415. [Link]

  • Zhang, Y., Chen, Y., Li, Y., Wang, Z., Zhang, J., & Li, W. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

  • Szałkowska, D., Staszewska-Krajewska, O., Włodarczyk, M., Palka, A., Koliński, M., Bielenica, A., ... & Jaroszewicz, W. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3535. [Link]

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Exploratory

The Imidamide Moiety on a Cyclohexane Scaffold: A Whitepaper on Potential Therapeutic Targets of Cyclohexanecarboximidamide Hydrochloride

Executive Summary While direct pharmacological data on Cyclohexanecarboximidamide hydrochloride is nascent, its structural features—a cyclohexane ring and a carboximidamide (amidine) functional group—suggest a rich thera...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

While direct pharmacological data on Cyclohexanecarboximidamide hydrochloride is nascent, its structural features—a cyclohexane ring and a carboximidamide (amidine) functional group—suggest a rich therapeutic potential. This document synthesizes existing knowledge on structurally related compounds to propose and explore potential therapeutic targets. Drawing parallels from the known bioactivities of guanidine and amidine-containing molecules, as well as cyclohexane derivatives, we delineate a scientifically-grounded rationale for investigating this compound's efficacy in oncology, inflammatory disorders, and neurological conditions. This guide provides a framework for future research, outlining detailed experimental protocols to validate these hypotheses and unlock the therapeutic promise of Cyclohexanecarboximidamide hydrochloride.

Introduction: Deconstructing Cyclohexanecarboximidamide Hydrochloride for Therapeutic Insights

Cyclohexanecarboximidamide hydrochloride is a small molecule characterized by a cyclohexane ring, which imparts lipophilicity and conformational flexibility, and a protonated carboximidamide (amidine) group, a strong basic moiety known for its ability to form key interactions with biological targets.[1] The hydrochloride salt form enhances its solubility and stability. The amidine functional group is a key structural feature in numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, antifungal, and antiprotozoal properties.[2][3] Furthermore, the guanidine group, of which amidine is a derivative, is present in compounds with anti-inflammatory, anticancer, and central nervous system activities.[4][5]

The cyclohexane scaffold is also prevalent in a variety of bioactive compounds, contributing to their pharmacological profiles.[6] Derivatives of cyclohexanecarboxamide have demonstrated anticonvulsant and anti-inflammatory effects.[7] This convergence of a versatile scaffold and a pharmacologically active functional group forms the basis for our exploration of Cyclohexanecarboximidamide hydrochloride's potential therapeutic applications.

This whitepaper will propose three primary, plausible therapeutic targets for Cyclohexanecarboximidamide hydrochloride based on structure-activity relationships derived from the scientific literature:

  • Serine Proteases in Oncology: Leveraging the ability of the amidine group to mimic arginine and lysine residues.

  • The Keap1-Nrf2-ARE Pathway in Inflammatory and Neurodegenerative Diseases: Capitalizing on the potential antioxidant and anti-inflammatory effects of the molecule.

  • Voltage-Gated Ion Channels in Neurological Disorders: Drawing on the known anticonvulsant properties of related cyclohexane derivatives.

For each proposed target, we will provide a detailed mechanistic rationale and a comprehensive, actionable experimental workflow for validation.

Proposed Therapeutic Target 1: Serine Proteases in Cancer Therapy

Mechanistic Rationale

The amidine group is a well-established pharmacophore in the design of inhibitors for trypsin-like serine proteases.[8] These enzymes play crucial roles in cancer progression, including tumor growth, invasion, and metastasis. The positively charged amidine moiety can effectively mimic the side chains of arginine and lysine, which are the natural substrates for these proteases, allowing the molecule to bind to the active site and inhibit enzymatic activity.[8] This interaction is often stabilized by the formation of hydrogen bonds and electrostatic interactions with key amino acid residues, such as aspartate, in the S1 pocket of the protease.[8]

Given the prevalence of this mechanism in known serine protease inhibitors, it is a strong hypothesis that Cyclohexanecarboximidamide hydrochloride could exhibit anticancer activity by targeting one or more pro-tumorigenic serine proteases, such as urokinase-type plasminogen activator (uPA) or matriptase.

Experimental Validation Workflow

A systematic approach is required to validate serine proteases as a therapeutic target for Cyclohexanecarboximidamide hydrochloride.

  • Objective: To determine the inhibitory activity of Cyclohexanecarboximidamide hydrochloride against a panel of relevant serine proteases.

  • Protocol:

    • Prepare a stock solution of Cyclohexanecarboximidamide hydrochloride in a suitable buffer.

    • Utilize commercially available fluorescence-based serine protease assay kits (e.g., for uPA, matriptase, thrombin, and Factor Xa).

    • In a 96-well plate, add the respective protease and its fluorogenic substrate.

    • Add varying concentrations of Cyclohexanecarboximidamide hydrochloride to the wells.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each protease.

  • Objective: To assess the anti-proliferative and anti-invasive effects of Cyclohexanecarboximidamide hydrochloride in cancer cell lines.

  • Protocol (MTT Assay for Proliferation):

    • Seed cancer cell lines known to overexpress the target serine proteases (e.g., MDA-MB-231 for uPA) in 96-well plates.

    • After 24 hours, treat the cells with increasing concentrations of Cyclohexanecarboximidamide hydrochloride.

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Determine the IC50 value for cell viability.

  • Protocol (Boyden Chamber Assay for Invasion):

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cancer cells in serum-free media in the upper chamber.

    • Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Add different concentrations of Cyclohexanecarboximidamide hydrochloride to both chambers.

    • Incubate for 24-48 hours.

    • Fix and stain the cells that have invaded the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.

Data Presentation
Parameter uPA Matriptase Thrombin Factor Xa
IC50 (µM) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Cell Line MDA-MB-231 PC-3
IC50 (µM) Hypothetical ValueHypothetical Value
Signaling Pathway Diagram

serine_protease_inhibition cluster_cell Tumor Cell Pro-uPA Pro-uPA uPA uPA Pro-uPA->uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation & Invasion Plasmin->ECM_Degradation Cyclohexanecarboximidamide_HCl Cyclohexanecarboximidamide Hydrochloride Cyclohexanecarboximidamide_HCl->uPA inhibits

Caption: Proposed inhibition of the uPA cascade by Cyclohexanecarboximidamide HCl.

Proposed Therapeutic Target 2: The Keap1-Nrf2-ARE Pathway in Inflammation and Neurodegeneration

Mechanistic Rationale

The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[9] Activation of the transcription factor Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.[10] Small molecules can activate this pathway by interacting with Keap1, the negative regulator of Nrf2, preventing Nrf2 degradation and promoting its nuclear translocation.[11][12] Given that compounds with anti-inflammatory and neuroprotective properties often modulate this pathway, and considering the known activities of guanidine and cyclohexane derivatives, the Keap1-Nrf2-ARE axis represents a compelling target for Cyclohexanecarboximidamide hydrochloride.

Experimental Validation Workflow
  • Objective: To determine if Cyclohexanecarboximidamide hydrochloride can induce Nrf2 activation.

  • Protocol (Nrf2 Nuclear Translocation):

    • Culture cells (e.g., HEK293T or neuronal cell lines) on coverslips.

    • Treat cells with various concentrations of Cyclohexanecarboximidamide hydrochloride for different time points.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the nuclear localization of Nrf2 using fluorescence microscopy.

  • Protocol (ARE-Luciferase Reporter Assay):

    • Transfect cells with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

    • Treat the transfected cells with Cyclohexanecarboximidamide hydrochloride.

    • After 24 hours, lyse the cells and measure luciferase activity using a luminometer.

    • An increase in luciferase activity indicates Nrf2-mediated gene transcription.

  • Objective: To measure the upregulation of Nrf2 target genes.

  • Protocol (RT-qPCR):

    • Treat cells with Cyclohexanecarboximidamide hydrochloride.

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers for Nrf2 target genes (e.g., HO-1, NQO1, GCLC).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation
Assay Metric Result (Hypothetical)
Nrf2 Nuclear Translocation % of cells with nuclear Nrf2Dose-dependent increase
ARE-Luciferase Reporter Fold-change in luciferase activityDose-dependent increase
RT-qPCR (HO-1) Fold-change in mRNA expressionSignificant upregulation
RT-qPCR (NQO1) Fold-change in mRNA expressionSignificant upregulation
Workflow Diagram

nrf2_activation_workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Treatment Treat with Cyclohexanecarboximidamide HCl Cell_Culture->Treatment Assay_Split Assay Type Treatment->Assay_Split Nrf2_Translocation Nrf2 Nuclear Translocation Assay Assay_Split->Nrf2_Translocation Imaging ARE_Reporter ARE-Luciferase Reporter Assay Assay_Split->ARE_Reporter Luminescence qPCR RT-qPCR for Target Genes Assay_Split->qPCR Gene Expression Data_Analysis Data Analysis Nrf2_Translocation->Data_Analysis ARE_Reporter->Data_Analysis qPCR->Data_Analysis Conclusion Evaluate Nrf2 Activation Data_Analysis->Conclusion

Caption: Experimental workflow for validating Nrf2 pathway activation.

Proposed Therapeutic Target 3: Voltage-Gated Ion Channels in Neurological Disorders

Mechanistic Rationale

The anticonvulsant activity of some cyclohexanecarboxamide derivatives suggests a potential interaction with voltage-gated ion channels, such as sodium or potassium channels, which are critical for regulating neuronal excitability.[13] Modulation of these channels can stabilize neuronal membranes and reduce excessive firing, which is a hallmark of epilepsy and other neurological disorders. The cyclohexane ring can facilitate the entry of the molecule into the central nervous system, while the amidine group may interact with specific residues within the ion channel pore or gating machinery.

Experimental Validation Workflow
  • Objective: To directly measure the effect of Cyclohexanecarboximidamide hydrochloride on ion channel currents.

  • Protocol (Patch-Clamp Electrophysiology):

    • Use cell lines expressing specific voltage-gated ion channels (e.g., CHO cells expressing Nav1.2 or Kv7.2/7.3).

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply voltage protocols to elicit ionic currents.

    • Perfuse the cells with varying concentrations of Cyclohexanecarboximidamide hydrochloride.

    • Record changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.

    • Determine the IC50 or EC50 for the effect on each channel subtype.

  • Objective: To assess the anticonvulsant efficacy of Cyclohexanecarboximidamide hydrochloride in animal models.

  • Protocol (Maximal Electroshock (MES) Test):

    • Administer Cyclohexanecarboximidamide hydrochloride or vehicle to rodents.

    • After a predetermined time, induce seizures via corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Determine the median effective dose (ED50) for protection against MES-induced seizures.

Data Presentation
Ion Channel Effect IC50/EC50 (µM)
Nav1.2 Hypothetical (e.g., Inhibition)Hypothetical Value
Kv7.2/7.3 Hypothetical (e.g., Potentiation)Hypothetical Value
Animal Model Metric Result (Hypothetical)
MES Test ED50 (mg/kg)Hypothetical Value
Logical Relationship Diagram

ion_channel_modulation Start Cyclohexanecarboximidamide HCl Target_Interaction Interacts with Voltage-Gated Ion Channels Start->Target_Interaction Channel_Modulation Modulates Channel Gating (e.g., inhibits Na+ influx or enhances K+ efflux) Target_Interaction->Channel_Modulation Neuronal_Effect Stabilizes Neuronal Membrane Potential Channel_Modulation->Neuronal_Effect Reduced_Excitability Reduces Neuronal Hyperexcitability Neuronal_Effect->Reduced_Excitability Therapeutic_Outcome Anticonvulsant Effect Reduced_Excitability->Therapeutic_Outcome

Caption: Logical flow from molecular interaction to therapeutic outcome.

Conclusion and Future Directions

Cyclohexanecarboximidamide hydrochloride presents a compelling starting point for a drug discovery program. Its constituent chemical features suggest a high probability of interaction with therapeutically relevant targets in oncology, inflammation, and neurology. The proposed experimental workflows provide a clear and robust roadmap for the systematic evaluation of these hypotheses.

Future research should focus on a broader screening against diverse target families, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from the proposed studies will be instrumental in elucidating the mechanism of action of Cyclohexanecarboximidamide hydrochloride and paving the way for its potential clinical development.

References

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Foundational

An In-Depth Technical Guide to the Synthesis of Amidines: From Classical Methods to Modern Innovations

Introduction Amidines are a class of organic compounds characterized by the functional group RC(=NR’)NR”R’”, which can be viewed as the nitrogen analogues of carboxylic acids and their derivatives.[1][2] The core structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amidines are a class of organic compounds characterized by the functional group RC(=NR’)NR”R’”, which can be viewed as the nitrogen analogues of carboxylic acids and their derivatives.[1][2] The core structure, featuring a planar sp²-hybridized carbon double-bonded to an imine nitrogen and single-bonded to an amine nitrogen, results in a unique electronic profile. Amidines are significantly more basic than their amide counterparts due to the resonance stabilization of the corresponding amidinium cation, where the positive charge is delocalized across both nitrogen atoms.[1][3]

This distinct physicochemical property underpins the prevalence of the amidine motif in medicinal chemistry and drug development.[4][5] The ability to act as a strong hydrogen bond donor and acceptor, and to exist in a protonated state at physiological pH, allows amidine-containing molecules to engage in critical binding interactions with biological targets such as enzymes and nucleic acids.[4][6] Consequently, this functional group is a key pharmacophore in a wide range of therapeutic agents, including anticoagulants, antivirals, antifungals, and antiprotozoal drugs.[3][6][7] Beyond their biological significance, amidines are versatile synthetic intermediates for the construction of various nitrogen-containing heterocycles like imidazoles, pyrimidines, and triazines.[7][8][9]

The enduring importance of this functional group has driven the continuous evolution of synthetic methodologies for its construction. This guide provides a comprehensive review of these methods, beginning with the foundational Pinner reaction and progressing to modern, highly efficient catalytic and multicomponent strategies. We will explore the mechanistic underpinnings of each approach, the causality behind experimental choices, and provide field-proven protocols for key transformations, offering researchers and drug development professionals a thorough understanding of this critical area of synthetic chemistry.

I. Classical Approaches to Amidine Synthesis

The earliest methods for amidine synthesis, while still relevant, often rely on stoichiometric reagents and harsh reaction conditions. They form the bedrock upon which modern, milder, and more efficient protocols have been built.

The Pinner Reaction: The Foundational Pathway

First described by Adolf Pinner in 1877, the Pinner reaction remains a cornerstone for the synthesis of unsubstituted and simple N-substituted amidines.[4][10][11] It is a two-step process that begins with the conversion of a nitrile to an intermediate imino ester salt, known as a Pinner salt, which is then aminolyzed to furnish the amidine.[6][10]

Mechanism and Rationale

The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride (HCl).

  • Step 1: Pinner Salt Formation. The nitrile is treated with an anhydrous alcohol in the presence of excess dry HCl gas. The nitrile nitrogen is protonated, activating the carbon atom toward nucleophilic attack by the alcohol. This forms an imidate hydrochloride, or Pinner salt.[10][11][12] Rigorously anhydrous conditions are critical at this stage to prevent the hydrolysis of the Pinner salt to a less reactive ester.[6]

  • Step 2: Aminolysis. The isolated Pinner salt is subsequently treated with ammonia or a primary/secondary amine. The amine displaces the alkoxy group from the protonated imidate to form the more stable amidine, typically isolated as its hydrochloride salt.[11]

The choice of alcohol is often methanol or ethanol due to their high reactivity and the ease of removing the excess solvent. The requirement for gaseous HCl and strictly anhydrous conditions represents a significant practical limitation.[1]

Caption: Mechanism of the two-step Pinner reaction.

Experimental Protocol: Synthesis of Benzamidine Hydrochloride
  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube outlet is assembled and flame-dried under a stream of dry nitrogen.

  • Pinner Salt Formation: To the flask, add anhydrous ethanol (100 mL) and benzonitrile (0.2 mol, 20.6 g). Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C. Continue the addition of HCl until the solution is saturated and a precipitate of the ethyl benzimidate hydrochloride (Pinner salt) forms.

  • Seal the flask and store it in a refrigerator overnight (12-18 hours) to allow the precipitation to complete.

  • Isolation of Pinner Salt: Collect the crystalline Pinner salt by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Aminolysis: Prepare a solution of ammonia in anhydrous ethanol (~15% w/v). Suspend the dried Pinner salt (0.15 mol) in anhydrous ethanol (150 mL) at 0°C.

  • Add the ethanolic ammonia solution dropwise to the stirred suspension. Stir the mixture at room temperature for 4-6 hours.

  • Product Isolation: Remove the precipitated ammonium chloride by filtration. Evaporate the filtrate under reduced pressure to yield crude benzamidine hydrochloride. Recrystallize from ethanol/ether to obtain the pure product.

Synthesis from Thioamides

The conversion of thioamides to amidines provides a valuable and often milder alternative to the Pinner reaction, particularly for synthesizing highly substituted amidines and for late-stage functionalization in complex molecule synthesis.[13][14]

Mechanism and Rationale

The core principle involves activating the thiocarbonyl group to render it more susceptible to nucleophilic attack by an amine. The sulfur atom of a thioamide is more polarizable and a better leaving group than the oxygen of an amide, but activation is still required. This is typically achieved using soft electrophiles or "thiophiles" like mercury(II) or silver(I) salts.[13][15]

  • Activation: The thioamide coordinates to the metal ion (e.g., Ag⁺) through the sulfur atom.

  • Nucleophilic Attack: This coordination makes the thiocarbonyl carbon significantly more electrophilic, facilitating attack by a primary or secondary amine.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the metal sulfide (e.g., Ag₂S) and forming the amidine product.[16]

This method avoids the strongly acidic conditions of the Pinner synthesis, making it compatible with a broader range of sensitive functional groups.[15]

Caption: Ag(I)-promoted conversion of a thioamide to an amidine.

II. Modern Catalytic Strategies

Modern synthetic chemistry prioritizes atom economy, milder reaction conditions, and broader substrate scope. Catalytic methods for amidine synthesis, particularly the direct addition of amines to nitriles, exemplify these principles.

Direct Catalytic Amination of Nitriles

The direct addition of an amine to the carbon-nitrogen triple bond of a nitrile is an ideal, 100% atom-economical route to amidines. However, nitriles are generally poor electrophiles, and this transformation often requires catalysis to proceed efficiently.[1][7] Various catalytic systems have been developed to overcome this hurdle.

Causality of Catalyst Choice
  • Lewis Acids (AlCl₃, ZnCl₂): These traditional catalysts activate the nitrile by coordinating to the nitrogen lone pair, increasing the electrophilicity of the carbon. However, they are often required in stoichiometric amounts and necessitate high temperatures, limiting their utility.[1][7]

  • Lanthanide Catalysts (Yb(OTf)₃, Ytterbium Amides): Lanthanide complexes are highly effective Lewis acids that can catalyze the reaction under much milder, often solvent-free, conditions. Ytterbium amides, for instance, are proposed to operate via a mechanism involving the insertion of the nitrile into the Yb-N bond of the catalyst, followed by protonolysis to release the amidine and regenerate the catalyst.[8][17][18] This approach is particularly effective for synthesizing monosubstituted N-arylamidines.[18]

  • Transition Metal Catalysis (Cu, Pd, Ni):

    • Copper(I) chloride can induce the addition of amines to unactivated nitriles, providing excellent yields.[1][7] Some copper-catalyzed protocols operate under an oxygen atmosphere, suggesting an oxidative coupling mechanism.[7]

    • Palladium catalysts are primarily used for cross-coupling reactions to form highly substituted amidines, such as the N-arylation of existing amidine scaffolds or through isocyanide insertion methodologies.[19][20]

    • Nickel(0) catalysts can mediate the formation of imidates from nitriles and alcohols, which can then be converted to amidines in a one-pot, two-step sequence under mild conditions.[21]

Comparative Data of Catalytic Systems
Catalyst SystemTypical ConditionsSubstrate ScopeKey AdvantagesRepresentative Reference
AlCl₃ / ZnCl₂ High Temp (150-200°C), StoichiometricLimited by harsh conditionsLow cost[1]
Yb(amides)₂ 100°C, Solvent-free, 5 mol%Aromatic nitriles, primary aminesMild, solvent-free, good for N-arylWang, J. et al. (2008)[17]
CuCl / O₂ 100°C, TFE solvent, Cs₂CO₃ baseBroad (aryl/alkyl nitriles & amines)Sustainable (O₂ as oxidant)Kumar, A. et al. (2020)[7]
Pd(dppf)Cl₂ 110°C, Toluene, with isocyanideAryl iodides, piperidineAccess to complex ketimine-amidinesKollár, L. et al. (2018)[19]
Experimental Protocol: Ytterbium-Catalyzed Synthesis of N-phenylbenzamidine [17][18]
  • Apparatus: A dry Schlenk tube equipped with a magnetic stir bar is charged with the ytterbium amide catalyst (e.g., Yb[N(SiMe₃)₂]₃, 5 mol%).

  • Reagent Addition: Under an inert atmosphere (argon or nitrogen), add benzonitrile (1.0 mmol, 103 mg) and aniline (2.0 mmol, 186 mg).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir the solvent-free mixture for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dissolve the resulting solid in dichloromethane (10 mL) and filter through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-phenylbenzamidine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a pinnacle of synthetic efficiency. Several MCRs have been developed for the rapid construction of diverse and complex amidine frameworks.[17][22]

Key MCR Strategies
  • Isocyanide-Based MCRs: A powerful strategy involves the coupling of an aldehyde, an amine, and an isocyanide.[22] A plausible mechanism involves the formation of an imine from the aldehyde and amine, which is then activated by a catalyst (e.g., molecular iodine). The nucleophilic isocyanide attacks the activated imine, and a subsequent intramolecular rearrangement or attack by another amine molecule yields the α-amino amidine product.[22]

  • Alkyne-Based MCRs: Copper-catalyzed three-component couplings of terminal alkynes, secondary amines, and sulfonamides provide an efficient route to N-sulfonylamidines.[17] The reaction likely proceeds through an ynamine intermediate, which then undergoes hydroamidation with the sulfonamide.[17]

MCR_Workflow General Multicomponent Reaction Workflow CompA Component A (e.g., Aldehyde) OnePot One-Pot Reaction + Catalyst CompA->OnePot CompB Component B (e.g., Amine) CompB->OnePot CompC Component C (e.g., Isocyanide) CompC->OnePot Amidine Complex Amidine Product OnePot->Amidine High Atom Economy & Diversity

Sources

Exploratory

A Technical Guide to Cyclohexanecarboximidamide Hydrochloride: A Foundational Scaffold for Serine Protease Inhibition

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of Cyclohexanecarboximidamide hydrochloride, a molecule whose structural simplicity belies the significance of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of Cyclohexanecarboximidamide hydrochloride, a molecule whose structural simplicity belies the significance of its core functional group in modern medicinal chemistry. While not a widely studied agent itself, its cyclohexyl and carboximidamide (amidine) moieties serve as a foundational scaffold for the design of potent and selective enzyme inhibitors. This document will deconstruct the compound's chemical attributes, outline a robust synthetic pathway, and contextualize its primary therapeutic relevance as a prototypical inhibitor of serine proteases, with a specific focus on urokinase-type Plasminogen Activator (uPA), a critical target in oncology. Detailed experimental protocols for synthesis and bioactivity assessment are provided to empower researchers in drug discovery and development.

Introduction and Physicochemical Profile

Cyclohexanecarboximidamide hydrochloride is an organic salt consisting of a cyclohexane ring appended to a protonated amidine functional group. The amidine group, being a strong base, is protonated at physiological pH, rendering the molecule cationic. This positive charge is the cornerstone of its utility as a pharmacophore for engaging with negatively charged residues in enzyme active sites.

While the cyclohexane ring provides a non-polar, rigid scaffold that can be functionalized to enhance binding affinity and selectivity, it is the terminal amidine group that dictates the molecule's primary mechanism of interaction. This guide will use Cyclohexanecarboximidamide hydrochloride as a model to explore the principles of designing inhibitors for key enzymatic targets in disease.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 2498-48-8[1]
Molecular Formula C₇H₁₅ClN₂[1]
Molecular Weight 162.66 g/mol [1]
IUPAC Name cyclohexanecarboximidamide hydrochloride[1]
Melting Point 192-194 °C[1]
Appearance Solid[1]

Medicinal Chemistry Context: The Amidine Moiety as a Serine Protease Pharmacophore

Urokinase-type Plasminogen Activator (uPA): A Key Target in Oncology

Urokinase-type plasminogen activator (uPA) is a serine protease, an enzyme that cleaves peptide bonds in proteins. Its primary physiological role is to convert the zymogen plasminogen into the active protease plasmin.[2] This activation triggers a proteolytic cascade essential for processes like fibrinolysis (blood clot dissolution) and tissue remodeling.[3]

However, in pathological contexts, particularly cancer, the uPA system is frequently overexpressed.[4] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with tumor malignancy, invasion, and metastasis.[2][5] The enzyme's ability to degrade components of the extracellular matrix allows cancer cells to break through tissue barriers and spread to distant sites.[3] This central role in cancer progression has made uPA a highly attractive and widely studied target for the development of novel anti-cancer therapeutics.[3][4]

Mechanism of Inhibition: The Critical Salt Bridge

A defining feature of many serine proteases, including uPA, is a highly conserved substrate-binding pocket. The primary specificity pocket, known as S1, often contains an aspartate residue (Asp189 in uPA) at its base. This residue is deprotonated at physiological pH, conferring a negative charge deep within the pocket.

Small-molecule inhibitors have been designed to exploit this feature. Many of the most potent and selective non-peptidic uPA inhibitors are derivatives of aromatic amidines or guanidines.[4] The amidine group of Cyclohexanecarboximidamide is protonated to form a resonance-stabilized cation. This positive charge allows it to form a strong, charge-reinforced hydrogen bond, or "salt bridge," with the negatively charged carboxylate of Asp189. This high-affinity interaction anchors the inhibitor in the active site, effectively blocking substrate access and inhibiting the enzyme's catalytic activity.

Below is a diagram illustrating this fundamental interaction, which is the guiding principle for using amidine-containing fragments in the design of serine protease inhibitors.

G cluster_0 uPA S1 Binding Pocket cluster_1 Inhibitor Scaffold ASP189 Asp189 Side Chain O C O⁻ POCKET_WALL_1 Hydrophobic Regions POCKET_WALL_2 Hydrophobic Regions INHIBITOR Cyclohexyl Ring NH₂⁺ C NH₂ INHIBITOR:nh1->ASP189:o2     Salt Bridge (Charge-Reinforced H-Bond)

Caption: Interaction of an amidinium cation with the S1 pocket of uPA.

Synthesis and Characterization

The most direct and classical method for the synthesis of amidines from nitriles is the Pinner reaction.[4][6] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate hydrochloride salt, known as a Pinner salt. This intermediate is then treated with ammonia to yield the final amidine hydrochloride.

The workflow is outlined below. Anhydrous conditions are critical in the first step to prevent hydrolysis of the nitrile or the intermediate Pinner salt to the corresponding ester or amide.[6][7]

G START Cyclohexanecarbonitrile (Starting Material) STEP1 Step 1: Pinner Salt Formation START->STEP1 Dry EtOH, Anhydrous HCl (g) Low Temperature (0°C) INTERMEDIATE Ethyl cyclohexanecarboximidate HCl (Pinner Salt Intermediate) STEP1->INTERMEDIATE STEP2 Step 2: Ammonolysis INTERMEDIATE->STEP2 Ethanolic Ammonia Room Temperature PRODUCT Cyclohexanecarboximidamide HCl (Final Product) STEP2->PRODUCT QC Characterization (NMR, MS, IR, MP) PRODUCT->QC

Caption: General workflow for the Pinner synthesis of the title compound.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarboximidamide Hydrochloride via Pinner Reaction

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • Cyclohexanecarbonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

  • Round-bottom flask, drying tube, magnetic stirrer, gas dispersion tube

Step-by-Step Methodology:

  • Reaction Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a cylinder of anhydrous HCl via a drying tube, and a stopper. Maintain a positive pressure of inert gas (e.g., nitrogen).

  • Initial Solution: Charge the flask with cyclohexanecarbonitrile (1 eq.) and anhydrous ethanol (3-4 eq.). Cool the mixture to 0°C in an ice bath.

  • Pinner Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution at 0°C. The reaction is exothermic and a white precipitate (the Pinner salt) will begin to form. Continue the gas addition until the solution is saturated and precipitation is complete (typically 1-2 hours).

    • Causality Note: Anhydrous HCl acts as both a catalyst and a reagent, protonating the nitrile to activate it for nucleophilic attack by ethanol.[8] Low temperature is crucial to prevent the thermodynamically unstable imidate salt from rearranging.[6]

  • Isolation of Intermediate: Seal the flask and allow it to stand at 0-4°C overnight to ensure complete precipitation. Collect the white crystalline Pinner salt by vacuum filtration, washing with cold anhydrous diethyl ether to remove unreacted starting materials. Dry the salt under vacuum.

  • Ammonolysis: Suspend the isolated Pinner salt in anhydrous ethanol in a new flask at room temperature.

  • Amidine Formation: Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. Stir the mixture at room temperature for 2-4 hours. The solid Pinner salt will gradually be replaced by the precipitate of ammonium chloride, while the product amidine hydrochloride remains in solution.

  • Workup and Purification: Remove the ammonium chloride byproduct by filtration. Concentrate the ethanolic filtrate under reduced pressure to yield a crude solid. Recrystallize the crude Cyclohexanecarboximidamide hydrochloride from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

  • Validation: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H & ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • FT-IR: To identify characteristic C=N and N-H stretching frequencies of the amidinium group.

    • Mass Spectrometry (ESI+): To confirm the molecular weight of the corresponding free base.

    • Melting Point Analysis: To compare with the literature value.[1]

Protocol 2: In Vitro uPA Chromogenic Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the inhibitory potency of a compound like Cyclohexanecarboximidamide hydrochloride against human uPA.

Materials:

  • Human uPA enzyme (high molecular weight)

  • Chromogenic uPA substrate (e.g., S-2444: pyro-Glu-Gly-Arg-pNA)[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 38 mM NaCl, pH 8.8)[9]

  • Test Compound (Cyclohexanecarboximidamide hydrochloride), dissolved in assay buffer or DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human uPA in assay buffer.

    • Prepare a stock solution of the chromogenic substrate S-2444 in sterile water.[9]

    • Prepare a serial dilution of the test compound in assay buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a vehicle control (buffer or DMSO only).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of uPA solution and a volume of each test compound dilution.

    • Positive Control (100% Activity): Add the same volume of uPA solution and a volume of vehicle control.

    • Negative Control (Blank): Add the same volume of assay buffer (no enzyme) and a volume of vehicle control.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add a fixed volume of the pre-warmed chromogenic substrate solution to all wells to start the reaction. Mix immediately.

  • Kinetic Measurement: Place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of increase in absorbance is proportional to the uPA activity, as the enzyme cleaves the substrate to release the yellow chromophore p-nitroaniline (pNA).[9][10]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min).

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * [1 - (V_inhibitor / V_positive_control)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

Cyclohexanecarboximidamide hydrochloride serves as an exemplary model for understanding a fundamental principle in medicinal chemistry: the targeted inhibition of serine proteases via charge-charge interactions within the S1 pocket. While this specific molecule may not be a developed therapeutic, the principles it embodies are central to the design of advanced drugs targeting enzymes like uPA for the treatment of metastatic cancer. Future research building upon this simple scaffold would involve the strategic functionalization of the cyclohexyl ring to engage with other binding pockets (S2, S3, etc.) on the enzyme surface. This approach, known as structure-based drug design, can transform a simple, moderately potent inhibitor into a highly selective and powerful clinical candidate. The synthetic and analytical protocols detailed herein provide a solid foundation for researchers to embark on such drug discovery efforts.

References

  • Schlama, T. & Schmalz, H.-G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1767-1774. [Link][2][8]

  • BioAssay Systems. (n.d.). CD Urokinase Inhibitor Screening Assay Kit. Retrieved from CD Biosynsis. [Link][2][6]

  • Han, H., et al. (2005). Identification and development of novel inhibitors of urokinase type plasminogen activator (uPA). Cancer Research, 65(8_Supplement), 2816. [Link][3][4]

  • J&K Scientific. (n.d.). Pinner Reaction. Retrieved from NROChemistry. [Link][6][7]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from NROChemistry. [Link][7]

  • Fazioli, F., et al. (1997). Inhibition of urokinase-type plasminogen activator (uPA) abrogates myogenesis in vitro. Journal of Cell Biology, 138(4), 893-903. [Link]

  • BioAssay Systems. (n.d.). Urokinase Inhibitor Assay Screening Services. Retrieved from BioAssay Systems. [Link]

  • ChromogenicSubstrates.com. (n.d.). Urokinase. Retrieved from ChromogenicSubstrates.com. [Link][9]

  • Mayer, G., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4811. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from Wikipedia. [Link]

  • Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current medicinal chemistry, 9(16), 1461-1476. [Link][3]

  • Schmitt, M., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-248. [Link]

Sources

Foundational

Starting Materials for Novel Heterocycle Synthesis: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Heterocycles and the Logic of Precursor Selection Heterocyclic compounds, cyclic structures co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles and the Logic of Precursor Selection

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the bedrock of medicinal chemistry, agrochemicals, and materials science.[1] Their prevalence in biologically active molecules, from vitamins and antibiotics to blockbuster drugs, underscores the critical importance of efficient and versatile synthetic methodologies. The journey to a novel heterocycle does not begin with the final cyclization step, but with the strategic selection of foundational starting materials. This guide provides a deep dive into the core precursors and modern synthons that empower chemists to construct diverse and complex heterocyclic scaffolds. We will move beyond a simple catalog of reactants to explore the underlying chemical principles that govern their reactivity, enabling researchers to make informed, causality-driven decisions in their synthetic design.

Chapter 1: Foundational Precursors: The Workhorses of Heterocycle Synthesis

Certain classes of starting materials have earned the title of "workhorses" due to their versatility, accessibility, and predictable reactivity. Their robust nature makes them ideal starting points for both classical and novel synthetic campaigns.

1,3-Dicarbonyl Compounds: The Archetypal Building Block

The unique chemical environment of 1,3-dicarbonyl compounds, also known as active methylene compounds, makes them exceptionally versatile precursors.[2] The two electron-withdrawing carbonyl groups flanking a methylene (CH₂) group significantly increase the acidity of the methylene protons. This facilitates the formation of a stabilized enolate, a potent nucleophile that is central to countless condensation and cyclization reactions.[2]

This inherent reactivity is the cornerstone of several named reactions that generate a wide array of heterocycles.[3][4] For instance, they are key starting materials in the synthesis of pyrimidines, pyridines, and pyrazoles.

Key Reactions & Resulting Heterocycles:

Reaction NameStarting Materials (Core)Resulting Heterocycle
Hantzsch Synthesis 2x β-Ketoester, Aldehyde, Ammonia/Ammonium AcetateDihydropyridine/Pyridine[5][6]
Biginelli Reaction β-Ketoester, Aldehyde, Urea/ThioureaDihydropyrimidinone[7][8]
Pechmann Condensation β-Ketoester, PhenolCoumarin[9]

Featured Protocol: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridine scaffolds, which are prominent in pharmaceuticals like nifedipine and amlodipine.[6][10]

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 equiv.), ethyl acetoacetate (2.0 equiv.), and ammonium acetate (1.2 equiv.) in ethanol.[10]

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The dihydropyridine product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Aromatization (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as ferric chloride or manganese dioxide in a suitable solvent.[6]

1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatics

The Paal-Knorr synthesis is a powerful and straightforward method for synthesizing substituted furans, pyrroles, and thiophenes, all of which are fundamental five-membered aromatic heterocycles.[11][12] The reaction's elegance lies in its direct conversion of a 1,4-dicarbonyl compound into the desired heterocycle by reaction with an appropriate reagent.[12] The common limitation of this reaction has historically been the availability of the 1,4-dicarbonyl starting materials, though modern synthetic methods have significantly improved their accessibility.[11][13]

Causality of the Paal-Knorr Synthesis: The mechanism hinges on the formation of a hemiacetal or imine intermediate followed by a dehydration-driven cyclization. The choice of the second reactant dictates which heteroatom is incorporated into the ring.

Caption: Paal-Knorr synthesis workflow.[11][12][14][15]

Chapter 2: Modern Strategies for Complexity and Efficiency

While classical precursors remain vital, modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. This has led to the development of powerful strategies that build complex heterocycles from simple, readily available starting materials.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[16][17][18] This approach is highly valued in drug discovery for its ability to quickly generate large libraries of complex molecules.[16][19]

The Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[19][20] While the initial product is acyclic, it serves as a versatile intermediate that can undergo subsequent intramolecular reactions (a "post-Ugi cyclization") to yield a vast array of heterocyclic structures.[19] This two-step sequence allows for the creation of highly diverse and complex heterocyclic scaffolds.[21][22]

MCR_Workflow cluster_inputs A Aldehyde OnePot One-Pot Ugi Reaction A->OnePot B Amine B->OnePot C Carboxylic Acid C->OnePot D Isocyanide D->OnePot Intermediate Acyclic Ugi Adduct OnePot->Intermediate Cyclization Post-Ugi Cyclization Intermediate->Cyclization Product Complex Heterocycle Cyclization->Product

Caption: Workflow for heterocycle synthesis via Ugi MCR.[19]

C-H Activation: A Paradigm Shift in Synthesis

Transition metal-catalyzed C-H bond activation has emerged as one of the most significant advances in modern organic synthesis.[23] This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics).[24][25] This approach is highly atom-economical and can significantly shorten synthetic routes.

In heterocycle synthesis, C-H activation is often achieved using a directing group—a functional group on the starting material that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond.[23][26] This ensures high regioselectivity in the subsequent bond-forming reaction. Rhodium(III)-catalyzed C-H activation, in particular, has proven to be a robust method for constructing a wide range of heterocycles under mild conditions.[27]

Conceptual Workflow:

  • Coordination: A directing group (e.g., a pyridine or amide) on the substrate coordinates to the metal catalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂).

  • C-H Cleavage: The catalyst facilitates the cleavage of a nearby C-H bond, typically forming a metallacyclic intermediate.

  • Coupling: The metallacycle reacts with a coupling partner (e.g., an alkyne or alkene).

  • Reductive Elimination: The final C-C or C-heteroatom bond is formed, and the catalyst is regenerated, completing the catalytic cycle.

This strategy has been successfully employed to synthesize indoles, isoquinolines, pyrroles, and many other important heterocyclic systems.[27]

Chapter 3: Specialized Synthons for Targeted Scaffolds

Beyond the workhorse precursors, specialized starting materials offer unique reactivity profiles for accessing specific heterocyclic cores.

Ylides: Reactive Intermediates for Ring Formation

Ylides are neutral, zwitterionic molecules containing a negatively charged carbon atom adjacent to a positively charged heteroatom (typically sulfur, phosphorus, or nitrogen).[28] Their carbanionic character makes them excellent nucleophiles.

  • Sulfur Ylides: In the Johnson-Corey-Chaykovsky reaction, sulfur ylides react with aldehydes and ketones to form epoxides, or with α,β-unsaturated carbonyls to form cyclopropanes.[29] These strained three-membered rings are valuable precursors that can be opened by nucleophiles to generate larger, more complex heterocyclic structures.

  • Phosphorus Ylides: Best known for the Wittig reaction, which converts carbonyls to alkenes, phosphorus ylides can also participate in the synthesis of heterocycles, though less commonly as the primary ring-forming step.[30]

Enamines and Imines: Versatile Nitrogen-Containing Intermediates

Enamines, the nitrogen analogs of enols, are powerful nucleophiles at their β-carbon position. They are readily formed from the condensation of a secondary amine with a ketone or aldehyde.[31] Their nucleophilicity is exploited in numerous cyclization strategies.[32]

Imines, containing a C=N double bond, can act as either electrophiles at the carbon atom or as nucleophiles after tautomerization to an enamine.[33][34] This dual reactivity makes them crucial intermediates in reactions like the Ugi synthesis (where the imine is formed in situ) and various annulation strategies for building nitrogen-containing heterocycles.[35]

Conclusion: A Strategic Outlook

The synthesis of novel heterocycles is a dynamic field where the choice of starting material dictates the efficiency, novelty, and practicality of a synthetic route. While classical precursors like dicarbonyl compounds provide a reliable foundation, modern strategies such as multicomponent reactions and C-H activation offer unparalleled opportunities for rapid diversification and atom economy. A successful researcher must possess a deep understanding of the inherent reactivity of these core starting materials, allowing them to logically design synthetic pathways that are not only effective but also elegant and efficient. The ability to select the right tool for the job—the right starting material for the target heterocycle—remains the cornerstone of innovation in drug development and materials science.

References

  • Synthesis of N-Heterocycles . Organic Chemistry Portal. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions . MDPI. [Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates . Frontiers in Chemistry. [Link]

  • Paal–Knorr synthesis . Wikipedia. [Link]

  • Enamine, enamide synthesis . Organic Chemistry Portal. [Link]

  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction . Royal Society of Chemistry. [Link]

  • Small Heterocycles in Multicomponent Reactions . ACS Publications. [Link]

  • Heterocyclic Compounds . Michigan State University Chemistry. [Link]

  • One-Step Synthesis of Complex Nitrogen Heterocycles from Imines and Alkyl-Substituted Maleic Anhydrides . ACS Publications. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid . Beilstein Journal of Organic Chemistry. [Link]

  • Pyrrole synthesis . Organic Chemistry Portal. [Link]

  • Catalytic C–H Activation of Heterocycles . Synfacts. [Link]

  • Reactions of Ylides . Chemistry LibreTexts. [Link]

  • Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones . ResearchGate. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications . RSC Advances. [Link]

  • Hantzsch pyridine synthesis . Wikipedia. [Link]

  • Imines and Enamines in Heterocycles and Biochemistry . YouTube. [Link]

  • Biginelli reaction – Knowledge and References . Taylor & Francis. [Link]

  • Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones . PubMed. [Link]

  • Sulfur Ylide Chemistry . Baran Lab, Scripps Research. [Link]

  • Multicomponent synthesis of heterocyclic compounds . ResearchGate. [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives . ResearchGate. [Link]

  • Multicomponent reactions for the synthesis of heterocycles . PubMed. [Link]

  • Synthesis of Saturated N-Heterocycles . The Journal of Organic Chemistry. [Link]

  • Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction . ResearchGate. [Link]

  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization . PubMed. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions . Frontiers in Chemistry. [Link]

  • Learning from the Hantzsch synthesis . ACS Publications. [Link]

  • Heterocycles from Onium Ylides . ResearchGate. [Link]

  • Heterocyclic compound | Definition, Examples, & Facts . Britannica. [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers . MDPI. [Link]

  • Paal-Knorr Synthesis of Pyrrole,Furan and Thiophine . YouTube. [Link]

  • Ugi Reaction . Organic Chemistry Portal. [Link]

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade . MDPI. [Link]

  • Applications of Aziridinium Ylides for the Formation of N-heterocycles . University of Wisconsin-Madison. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants . Semantic Scholar. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties . PubMed Central. [Link]

  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? . LookChem. [Link]

  • Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles . ResearchGate. [Link]

  • Pyridine synthesis . Organic Chemistry Portal. [Link]

  • Influence of the solvent on Biginelli reaction . ResearchGate. [Link]

  • Sulfur Ylides: Johnson Corey Chaykovsky Reaction . YouTube. [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS . University of Illinois Urbana-Champaign. [Link]

  • Preparation of Dihydropyrimidone . YouTube. [Link]

  • Hantzsch Pyridine Synthesis Mechanism . YouTube. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Cyclohexanecarboximidamide Hydrochloride

Introduction: The Versatility of Cyclohexanecarboximidamide in Medicinal Chemistry Cyclohexanecarboximidamide hydrochloride is a readily accessible and versatile building block for the synthesis of a diverse array of nit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Cyclohexanecarboximidamide in Medicinal Chemistry

Cyclohexanecarboximidamide hydrochloride is a readily accessible and versatile building block for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, serves as a potent nucleophile and a key component in various cyclization and condensation reactions. This reactivity makes it an invaluable precursor for constructing molecular scaffolds of significant interest in medicinal chemistry and drug development.

Nitrogen- and oxygen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active molecules, often forming the core structure of drugs targeting a wide range of diseases.[1] Molecules derived from amidine precursors have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.[2][3] This application note provides detailed protocols for the synthesis of two important classes of bioactive heterocycles—pyrimidines and 1,3,5-triazines—using Cyclohexanecarboximidamide hydrochloride as the starting material. The methodologies presented are based on established and reliable synthetic strategies for amidine chemistry, offering researchers a practical guide to accessing novel compounds with therapeutic potential.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of bioactive heterocycles from amidines primarily relies on their ability to act as a binucleophilic N-C-N synthon. This allows for the construction of six-membered rings through condensation with appropriate three-carbon electrophilic partners. The general approach involves the reaction of the amidine with dicarbonyl compounds or their equivalents, leading to the formation of pyrimidines, or with other nitrogen-containing synthons to yield triazines.

I. Synthesis of 2-Cyclohexyl-Substituted Pyrimidines via Pinner Condensation

The Pinner synthesis is a classic and highly effective method for the preparation of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.[4][5] This reaction proceeds via a series of nucleophilic additions and subsequent dehydration to form the stable aromatic pyrimidine ring. The cyclohexyl moiety from the starting material will be positioned at the 2-position of the resulting pyrimidine, offering a lipophilic group that can be crucial for biological activity.

Experimental Workflow: Pinner Pyrimidine Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-cyclohexyl-4,6-dimethylpyrimidine from Cyclohexanecarboximidamide hydrochloride and acetylacetone.

workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 Cyclohexanecarboximidamide HCl mix Combine Reagents & Reflux reagent1->mix reagent2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent2->mix base Base (e.g., NaOEt in Ethanol) base->mix cool Cool to Room Temperature mix->cool evap Solvent Evaporation cool->evap extract Extraction with Organic Solvent evap->extract purify Column Chromatography extract->purify product Characterization (NMR, MS) purify->product pathway Amidine Cyclohexanecarboximidamide Intermediate1 Biguanide Intermediate Amidine->Intermediate1 + Cyanoguanidine (Hypothetical) Cyanoguanidine Cyanoguanidine Intermediate2 Dihydrotriazine Intermediate Intermediate1->Intermediate2 + Aldehyde Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Product 2-Cyclohexyl-4-amino-6-phenyl-1,3,5-triazine Intermediate2->Product [O] Oxidation Oxidation/ Aromatization Intermediate2->Oxidation Oxidation->Product

Sources

Application

Application Notes and Protocols: Acylation of Cyclohexanecarboximidamide Hydrochloride with Anhydrides

Abstract N-acyl amidines are a valuable class of compounds in medicinal chemistry and organic synthesis, often serving as amide bioisosteres or precursors for heterocyclic scaffolds.[1][2] This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acyl amidines are a valuable class of compounds in medicinal chemistry and organic synthesis, often serving as amide bioisosteres or precursors for heterocyclic scaffolds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-acyl cyclohexanecarboximidamides through the reaction of cyclohexanecarboximidamide hydrochloride with carboxylic acid anhydrides. We will delve into the underlying reaction mechanism, critical experimental parameters, and step-by-step procedures for synthesis, workup, and purification. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this important molecular motif.

Reaction Principle and Mechanism

The core transformation is a nucleophilic acyl substitution reaction. The amidine, a nitrogenous nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride.[3][4] Since the starting material is a hydrochloride salt, the amidine must first be neutralized in situ to generate the free base, which is the active nucleophilic species.

The reaction proceeds via a three-step sequence:

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the cyclohexanecarboximidamide hydrochloride to generate the free amidine. This step is crucial as the protonated amidinium ion is not nucleophilic.

  • Nucleophilic Attack: The neutral amidine attacks a carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate.[5][6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion as the leaving group. A final proton transfer yields the neutral N-acyl amidine product and the protonated carboxylate byproduct.[3][6]

The overall mechanism is depicted below.

Mechanism Figure 1: Reaction Mechanism of Amidine Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AmidineHCl Cyclohexanecarboximidamide Hydrochloride FreeAmidine Free Amidine (Nucleophile) AmidineHCl->FreeAmidine + Base - Base·HCl Base Base (Et3N) Anhydride Anhydride (RCO)2O Tetrahedral Tetrahedral Intermediate FreeAmidine->Tetrahedral 1. Nucleophilic    Attack Product N-Acyl Amidine Tetrahedral->Product 2. Collapse &    Proton Transfer Byproduct Carboxylate + Et3NH+ Tetrahedral->Byproduct - RCOO-

Caption: Figure 1: Reaction Mechanism of Amidine Acylation.

Experimental Considerations: The Causality Behind Choices

Synthesizing technical accuracy with field-proven insights is critical for reproducible success. The choices made in the experimental setup are not arbitrary and are grounded in chemical principles.

2.1. Base Selection and Stoichiometry

The primary role of the base is to deprotonate the amidinium hydrochloride salt.

  • Why a Non-Nucleophilic Base? A tertiary amine like triethylamine (TEA) or DIPEA is ideal. These bases are sterically hindered and non-nucleophilic, meaning they will not compete with the amidine in attacking the anhydride electrophile. Using a nucleophilic base (e.g., an amine with N-H bonds) would result in a competitive acylation reaction, leading to undesired amide byproducts.

  • Stoichiometry: At least one molar equivalent of the base is required to neutralize the hydrochloride salt. Often, a slight excess (1.1-1.2 equivalents) is used to ensure complete neutralization and to scavenge any adventitious acid.

2.2. Solvent Selection

The choice of solvent is critical for ensuring that all reactants remain in solution and for managing the reaction temperature.

  • Aprotic Solvents are Preferred: Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices. They are unreactive towards the anhydride and can dissolve the amidine free base and the anhydride.

  • Solubility: Cyclohexanecarboximidamide hydrochloride has limited solubility in many organic solvents. The reaction may start as a slurry, which clarifies as the base is added and the more soluble free amidine is formed.

  • Polarity: A solvent of moderate polarity is typically sufficient. Highly polar aprotic solvents like DMF can be used but may complicate the aqueous workup.

2.3. Temperature Control

Acylation reactions with anhydrides are often exothermic.[7]

  • Initial Cooling: The reaction is typically initiated at a low temperature (e.g., 0 °C) by adding the anhydride dropwise to the solution of the free amidine. This practice serves two purposes:

    • Safety: It safely dissipates the heat generated upon acylation, preventing the solvent from boiling.

    • Selectivity: It minimizes potential side reactions, such as di-acylation or decomposition, which can occur at higher temperatures.

  • Warming to Room Temperature: After the initial exothermic addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.

2.4. Reaction Monitoring

A protocol is only trustworthy if its progress can be validated.

  • Thin-Layer Chromatography (TLC): TLC is the most common method for monitoring the reaction. A suitable eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) should be chosen to clearly separate the starting amidine, the anhydride, and the N-acyl amidine product. The consumption of the starting amidine is the primary indicator of reaction completion.

Detailed Experimental Protocol: Synthesis of N-Acetyl-Cyclohexanecarboximidamide

This protocol provides a self-validating, step-by-step methodology for a representative reaction using acetic anhydride.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Cyclohexanecarboximidamide hydrochloride≥97%Sigma-Aldrich2498-48-8Starting nucleophile
Acetic AnhydrideReagentPlus®, ≥99%Sigma-Aldrich108-24-7Acylating agent; handle in a fume hood
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8Base; should be distilled or fresh
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Reaction solvent
Saturated aq. NaHCO₃ solution---For aqueous workup
Brine (Saturated aq. NaCl solution)---For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9Drying agent
Silica Gel60 Å, 230-400 mesh-7631-86-9For column chromatography
3.2. Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup - Dissolve amidine HCl in DCM - Cool to 0 °C B 2. Neutralization - Add Triethylamine (1.1 eq) - Stir for 15 min A->B C 3. Acylation - Add Acetic Anhydride (1.05 eq)  dropwise at 0 °C B->C D 4. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC C->D E 5. Workup - Quench with water - Wash with sat. NaHCO3 - Wash with brine D->E F 6. Isolation - Dry organic layer (MgSO4) - Filter and concentrate E->F G 7. Purification - Silica gel column chromatography F->G H 8. Analysis - Characterize pure product  (NMR, IR, MS) G->H

Caption: Figure 2: Experimental Workflow.

3.3. Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboximidamide hydrochloride (1.63 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask. The mixture will likely be a suspension.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes to cool it to 0 °C.

  • Neutralization: Slowly add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirring suspension. Stir the mixture at 0 °C for an additional 15-20 minutes. The suspension should become a clearer solution as the free amidine is formed.

  • Acylation: Add acetic anhydride (1.0 mL, 10.5 mmol, 1.05 equiv) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) until the starting amidine spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by adding 20 mL of deionized water.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove the acetic acid byproduct and any unreacted anhydride.

    • Wash the organic layer with brine (1 x 20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-acetyl-cyclohexanecarboximidamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[8][9]

Data Summary and Reaction Scope

The described protocol is versatile and can be applied to various anhydrides. The table below summarizes the expected products and considerations for different acylating agents.

AnhydrideProduct StructureExpected YieldKey Considerations
Acetic Anhydride 75-90%The byproduct is acetic acid, which is easily removed with a basic wash.
Propionic Anhydride 70-85%Reaction is mechanistically identical to acetic anhydride.
Succinic Anhydride 80-95%A cyclic anhydride will yield a product with a terminal carboxylic acid. The workup must be adjusted (e.g., acid/base extraction) to isolate the zwitterionic or salt form.
Phthalic Anhydride 80-95%Similar to succinic anhydride, this reaction results in ring-opening to give a product bearing a carboxylic acid.
Troubleshooting
IssuePossible CauseRecommended Solution
Low or No Reaction Incomplete neutralization of the hydrochloride salt.Ensure the base is of high quality and used in at least a 1.1 molar excess. Allow sufficient time for neutralization before adding the anhydride.
Deactivated anhydride (hydrolyzed).Use a fresh bottle of anhydride or distill it prior to use. Ensure anhydrous reaction conditions.
Multiple Products on TLC Di-acylation or side reactions.Maintain a low temperature (0 °C) during the anhydride addition. Ensure the stoichiometry of the anhydride does not significantly exceed 1.1 equivalents.
Difficulty in Purification Carboxylic acid byproduct not fully removed.Ensure thorough washing with saturated NaHCO₃ solution during the workup. Check the pH of the aqueous layer to ensure it is basic.
References
  • ReactionWeb.io. (n.d.). Amide Formation from Amines and Anhydrides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 13.6. Reactions with Anhydride Electrophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Arslan, H., et al. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure. Molecules, 14(2), 654-667. Retrieved from [Link]

  • Jackman, L. M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 97(10), 2811–2818. Retrieved from [Link]

  • Jeong, D. G., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1667. Retrieved from [Link]

  • Total Organic Chemistry. (2020). Acid Anhydrides: Reactions Forming and Reactions of. YouTube. Retrieved from [Link]

  • van der Vlugt, J. I., et al. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society, 141(36), 14314–14320. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-130. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Retrieved from [Link]

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Method

Application Note & Protocol: A Guide to the N-Acylation of Cyclohexanecarboximidamide Hydrochloride

Abstract N-acylated amidines are a class of compounds with significant potential in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acylated amidines are a class of compounds with significant potential in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the N-acylation of cyclohexanecarboximidamide hydrochloride, a common building block. We will delve into the scientific rationale behind the procedural steps, drawing upon the principles of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology, alongside troubleshooting advice and a discussion of the underlying chemical mechanisms.

Introduction: The Significance of N-Acylated Amidines

The amidine functional group is a key structural motif in numerous biologically active molecules. N-acylation of amidines provides a versatile method to modulate their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. The resulting N-acylamidines have been explored for a range of therapeutic applications, making a reliable synthetic protocol for their generation highly valuable.

This application note will focus on the N-acylation of cyclohexanecarboximidamide hydrochloride using a robust and widely applicable method analogous to the Schotten-Baumann reaction.[1][2][3] This reaction, traditionally used for the acylation of amines and alcohols, is well-suited for this transformation due to its operational simplicity and effectiveness.[4][5]

Reaction Scheme and Mechanism

The N-acylation of cyclohexanecarboximidamide hydrochloride proceeds via a nucleophilic acyl substitution mechanism. The free base form of the amidine, generated in situ, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (an acyl chloride in this protocol).

General Reaction

Reaction_Scheme cluster_reactants Reactants cluster_products Products AmidineHCl Cyclohexanecarboximidamide Hydrochloride AcylChloride Acyl Chloride (R-COCl) NAcylAmidine N-Acyl Cyclohexanecarboximidamide AmidineHCl->NAcylAmidine + Acyl Chloride + Base Base Base (e.g., NaOH, Triethylamine) AcylChloride->NAcylAmidine Base->NAcylAmidine Salt Salt (e.g., NaCl) Water Water

Caption: General scheme for the N-acylation of cyclohexanecarboximidamide.

Mechanistic Rationale

The reaction is typically performed under basic conditions. The base plays a crucial dual role:

  • Deprotonation of the Amidinium Salt: The starting material is a hydrochloride salt. The base neutralizes the HCl, liberating the free, nucleophilic form of the cyclohexanecarboximidamide.

  • Neutralization of HCl Byproduct: The reaction between the amidine and the acyl chloride generates one equivalent of hydrochloric acid. The base neutralizes this byproduct, preventing the protonation of the unreacted amidine and driving the reaction to completion.[2]

Mechanism_Workflow start Start: Cyclohexanecarboximidamide HCl in a biphasic system (e.g., DCM/Water) deprotonation Addition of aqueous base (e.g., NaOH) Deprotonation of amidinium salt to free amidine start->deprotonation acylation Addition of Acyl Chloride (in organic phase) Nucleophilic attack of amidine on acyl chloride deprotonation->acylation tetrahedral Formation of a tetrahedral intermediate acylation->tetrahedral elimination Collapse of intermediate Elimination of chloride ion tetrahedral->elimination proton_transfer Proton transfer to base Formation of N-acyl amidine elimination->proton_transfer workup Aqueous workup to remove salts and base proton_transfer->workup purification Purification (e.g., chromatography, recrystallization) workup->purification product Final Product: N-Acyl Cyclohexanecarboximidamide purification->product

Caption: Step-wise mechanism of the N-acylation reaction.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Cyclohexanecarboximidamide hydrochloride≥98%Commercially AvailableStore in a desiccator.
Acyl Chloride (e.g., Benzoyl chloride)≥99%Commercially AvailableHandle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent for the organic phase.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailablePrepare a fresh 2M aqueous solution.
Triethylamine (TEA)≥99%Commercially AvailableCan be used as an alternative organic-soluble base.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic layer.
Hydrochloric Acid (HCl)1M Aqueous SolutionCommercially AvailableFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionCommercially AvailableFor workup.
Brine (Saturated NaCl)Aqueous SolutionCommercially AvailableFor workup.

Detailed Experimental Protocol

This protocol describes the N-acylation of cyclohexanecarboximidamide hydrochloride with benzoyl chloride as a representative acyl chloride. The quantities can be scaled as needed.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboximidamide hydrochloride (1.0 eq, e.g., 1.63 g, 10 mmol).

  • Add dichloromethane (DCM, 30 mL) and water (20 mL) to create a biphasic system.

  • Begin vigorous stirring to ensure efficient mixing between the two phases.

  • Cool the flask to 0 °C in an ice bath.

Reaction Execution
  • Slowly add a 2M aqueous solution of sodium hydroxide (1.2 eq, e.g., 6 mL, 12 mmol) dropwise to the stirring mixture over 10-15 minutes. The base will neutralize the hydrochloride salt, generating the free amidine which will preferentially partition into the organic layer.

  • In a separate container, dissolve benzoyl chloride (1.1 eq, e.g., 1.28 mL, 11 mmol) in 10 mL of DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. Maintain vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

Reaction Monitoring
  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic product. Staining with potassium permanganate can also be used.

  • The reaction is considered complete when the starting amidine spot is no longer visible.

Workup and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL) to remove any unreacted amidine and excess base.

    • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted acyl chloride and HCl.

    • Brine (1 x 20 mL) to reduce the amount of dissolved water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Insufficient base to neutralize the hydrochloride salt and the HCl byproduct.Ensure the correct stoichiometry of the base is used. A slight excess (1.2-1.5 eq) is recommended.
Hydrolysis of the acyl chloride.Add the acyl chloride slowly at low temperatures. Ensure the organic solvent is anhydrous.
Starting amidine is not sufficiently soluble in the organic phase.Increase the volume of the organic solvent or consider using a different solvent like THF.
Formation of multiple products Di-acylation of the amidine.Use a controlled stoichiometry of the acylating agent (1.0-1.1 eq).
Side reactions of the acyl chloride.Maintain a low reaction temperature during the addition of the acyl chloride.
Product is difficult to purify Contamination with unreacted starting materials or byproducts.Ensure the aqueous workup is performed thoroughly. Optimize the chromatography or recrystallization conditions.

Alternative Protocol: Homogeneous Conditions

For substrates that are sensitive to aqueous conditions or for improved reaction control, a homogeneous system using an organic base can be employed.

  • Suspend cyclohexanecarboximidamide hydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (TEA, 2.2 eq) and stir for 15 minutes at room temperature. The first equivalent of TEA will form the free amidine, and the second will neutralize the HCl byproduct.

  • Cool the mixture to 0 °C and slowly add the acyl chloride (1.1 eq).

  • Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC).

  • For the workup, the triethylamine hydrochloride salt can be removed by filtration if it precipitates, or by an aqueous wash as described in the primary protocol.

Conclusion

The N-acylation of cyclohexanecarboximidamide hydrochloride is a valuable transformation for the synthesis of novel compounds in drug discovery. The modified Schotten-Baumann protocol presented here offers a reliable and scalable method for this reaction. By understanding the underlying mechanism and potential pitfalls, researchers can successfully synthesize a wide range of N-acylated amidine derivatives.

References

  • Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Gore, R. P., et al. (2011). A review on N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

Sources

Application

Application Note: Streamlining Drug Discovery with Parallel Synthesis of Amidine Libraries using Cyclohexanecarboximidamide Hydrochloride

Introduction: The Strategic Importance of Amidines in Medicinal Chemistry The amidine functional group is a cornerstone pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amidines in Medicinal Chemistry

The amidine functional group is a cornerstone pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and its basic nature, which often imparts favorable pharmacokinetic properties to drug candidates.[1][2] Molecules incorporating the amidine motif have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors, antimicrobial agents, and modulators of protein-protein interactions.[1][3][4] The efficient construction of diverse libraries of amidine-containing compounds is therefore a critical task for generating new leads in drug development programs.

Parallel synthesis offers a high-throughput strategy to rapidly generate a multitude of distinct, yet structurally related, compounds.[5] This application note provides a detailed protocol and technical insights for the use of Cyclohexanecarboximidamide hydrochloride as a key building block in the parallel synthesis of N-substituted amidine libraries. By reacting this versatile reagent with a diverse array of primary and secondary amines, researchers can efficiently create large libraries of novel compounds for biological screening.

Core Reagent: Cyclohexanecarboximidamide Hydrochloride

Cyclohexanecarboximidamide hydrochloride is an ideal reagent for parallel synthesis due to its stability, reactivity, and the desirable lipophilic cyclohexane moiety it introduces into the final products. The hydrochloride salt form ensures good shelf-life and handling characteristics. The core reaction involves the nucleophilic addition of an amine to the imidamide, displacing ammonia and forming the corresponding N-substituted amidine.

Key Advantages:

  • Versatility: Reacts with a broad range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

  • Efficiency: The reaction can be driven to high conversion under relatively mild conditions.

  • Structural Diversity: The cyclohexane group provides a non-polar, three-dimensional scaffold that can be beneficial for target binding.

Experimental Workflow for Parallel Synthesis

The following protocol is designed for a 96-well plate format, a common platform for parallel synthesis, allowing for the simultaneous reaction of Cyclohexanecarboximidamide hydrochloride with a library of different amines.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for Cyclohexanecarboximidamide hydrochloride and all other reagents before use.

Materials and Reagents
  • Cyclohexanecarboximidamide hydrochloride

  • Library of primary and secondary amines (0.2 M solutions in a suitable solvent like DMF or DMSO)

  • Anhydrous Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler or multichannel pipette

  • Inert gas (Nitrogen or Argon)

  • Heating block or oven capable of maintaining a constant temperature

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

  • Automated purification system (e.g., preparative HPLC)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of Cyclohexanecarboximidamide hydrochloride in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate containing your library of primary and secondary amines as 0.2 M solutions in anhydrous DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (0.02 mmol) of the Cyclohexanecarboximidamide hydrochloride stock solution.

    • To each well, add 100 µL (0.02 mmol) of a unique amine solution from your library plate.

    • To each well, add 50 µL (0.02 mmol) of the DIPEA stock solution. The base is crucial to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Conditions:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate in a heating block or oven pre-heated to 80 °C.

    • Allow the reactions to proceed for 12-24 hours. The optimal reaction time may vary depending on the reactivity of the specific amine.

  • Work-up and Analysis (High-Throughput):

    • After cooling to room temperature, a small aliquot (e.g., 5 µL) from each well can be diluted for analysis by LC-MS to determine the extent of conversion and the purity of the product.

  • Purification:

    • The crude reaction mixtures can be purified using an automated parallel purification system, such as preparative HPLC with mass-directed fractionation. This allows for the isolation of the desired N-substituted amidine from each well.

Workflow Diagram

ParallelSynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Analysis & Purification Reagent1 Cyclohexanecarboximidamide HCl Stock (0.2M in DMF) Dispense Dispense Reagents (Automated Liquid Handler) Reagent1->Dispense Reagent2 Amine Library Plate (0.2M in DMF) Reagent2->Dispense Reagent3 DIPEA Stock (0.4M in DMF) Reagent3->Dispense Seal Seal Plate Dispense->Seal Heat Incubate at 80°C (12-24h) Seal->Heat Analyze LC-MS Analysis (Conversion & Purity) Heat->Analyze Purify Automated Prep-HPLC (Mass-Directed Fractionation) Analyze->Purify Product Purified Amidine Library Plate Purify->Product

Caption: Parallel synthesis workflow for generating an N-substituted amidine library.

Data Presentation: Expected Outcomes

The success of the reaction is highly dependent on the nucleophilicity and steric hindrance of the amine used. The following table provides a generalized expectation of outcomes for different classes of amines.

Amine ClassExampleExpected ReactivityPotential Challenges
Primary Aliphatic BenzylamineHighNone anticipated
Secondary Aliphatic PiperidineModerate to HighSteric hindrance may slow the reaction
Primary Aromatic (Anilines) AnilineModerateReduced nucleophilicity compared to aliphatic amines
Electron-rich Anilines p-AnisidineHighGenerally good reactivity
Electron-deficient Anilines p-NitroanilineLowMay require longer reaction times or higher temperatures
Heterocyclic Amines 4-AminopyridineHighGood reactivity due to the pyridine nitrogen

Causality Behind Experimental Choices

  • Solvent: DMF and DMSO are excellent choices as they are polar aprotic solvents that can dissolve a wide range of organic molecules and salts. Their high boiling points are also suitable for elevated reaction temperatures.

  • Base: A non-nucleophilic base like DIPEA is used to deprotonate the hydrochloride salt of the starting material and the amine nucleophile without competing in the reaction.

  • Temperature: Heating the reaction to 80 °C increases the reaction rate, which is particularly important for less reactive amines. This temperature is a good starting point and can be optimized.

  • Stoichiometry: Using a 1:1 molar ratio of the imidamide and the amine is generally sufficient. An excess of the base ensures that the reaction medium remains basic.

Conclusion

The protocol described in this application note provides a robust and efficient method for the parallel synthesis of diverse N-substituted cyclohexanecarboximidamide libraries. This approach enables the rapid generation of novel chemical entities for screening in drug discovery programs. The versatility of Cyclohexanecarboximidamide hydrochloride as a building block, combined with the power of parallel synthesis, offers a significant advantage in the quest for new therapeutic agents.

References

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Amidines and its application to heterocycles synthesis. (2020). Sciforum. Retrieved from [Link]

  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. (2023). ResearchGate. Retrieved from [Link]

  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2018). MDPI. Retrieved from [Link]

  • Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. (n.d.). University of Oregon. Retrieved from [Link]

  • High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. (2004). Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (2015). National Institutes of Health. Retrieved from [Link]

  • Metal-Free Multicomponent Strategy for Amidine Synthesis. (2022). Journal of the American Chemical Society. Retrieved from [Link]

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Method

Application Notes and Protocols for Cyclohexanecarboximidamide Hydrochloride in Kinase Inhibitor Synthesis

Introduction: The Strategic Role of Building Blocks in Kinase Inhibitor Discovery The landscape of targeted therapy, particularly in oncology, has been profoundly shaped by the development of small molecule kinase inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Building Blocks in Kinase Inhibitor Discovery

The landscape of targeted therapy, particularly in oncology, has been profoundly shaped by the development of small molecule kinase inhibitors.[1] These agents are designed to interfere with the signaling pathways that drive cell proliferation and survival by targeting the ATP-binding site or allosteric sites of kinases.[2][3] The structural diversity and therapeutic efficacy of these inhibitors are heavily reliant on the strategic selection of foundational chemical building blocks. A well-chosen building block can introduce desirable physicochemical properties, confer selectivity, and provide synthetic handles for library development and lead optimization.[4]

Cyclohexanecarboximidamide hydrochloride has emerged as a valuable, yet perhaps underutilized, building block in medicinal chemistry. Its inherent features—a rigid cyclohexyl group and a reactive amidine moiety—offer a unique combination of lipophilicity and functionality. This guide provides an in-depth exploration of the application of cyclohexanecarboximidamide hydrochloride in the synthesis of kinase inhibitors, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties of Cyclohexanecarboximidamide Hydrochloride

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of cyclohexanecarboximidamide hydrochloride are summarized below.

PropertyValueSource
CAS Number 2498-48-8Sigma-Aldrich[5]
Molecular Formula C₇H₁₅ClN₂Sigma-Aldrich[5]
Molecular Weight 162.66 g/mol Sigma-Aldrich[5]
Melting Point 192-194 °CSigma-Aldrich[5]
Physical Form PowderSigma-Aldrich[5]
Storage Room TemperatureSigma-Aldrich[5]

Application Notes: Rationale for Employing Cyclohexanecarboximidamide Hydrochloride

The utility of cyclohexanecarboximidamide hydrochloride as a building block for kinase inhibitors stems from its ability to readily form a 2-substituted pyrimidine ring, a privileged scaffold in numerous FDA-approved kinase inhibitors.[6][7] The cyclohexyl group can project into hydrophobic pockets within the kinase ATP-binding site, potentially enhancing binding affinity and selectivity.

The core chemical transformation leveraging this building block is the condensation reaction between the amidine functionality and a 1,3-dicarbonyl compound to yield a di-substituted pyrimidine. This is a classic and robust method for pyrimidine synthesis.[6]

Caption: General synthetic route to a kinase inhibitor scaffold.

The resulting 2-cyclohexyl-pyrimidine core can then be further functionalized at other positions of the pyrimidine ring to introduce moieties that interact with the hinge region of the kinase, the solvent front, or other key areas, thereby fine-tuning the inhibitory activity and selectivity profile.[8]

Protocols: Synthesis of a 2-Cyclohexyl-4,6-dimethylpyrimidine Building Block

This section provides a detailed, step-by-step protocol for the synthesis of 2-cyclohexyl-4,6-dimethylpyrimidine, a key intermediate for the development of a library of kinase inhibitors. This protocol is based on the well-established condensation reaction of an amidine with a β-diketone.[9]

Materials and Reagents:
  • Cyclohexanecarboximidamide hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (anhydrous)

  • Water (deionized)

  • Brine solution (saturated NaCl)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental_Workflow start Start step1 1. Combine Reactants - Cyclohexanecarboximidamide HCl - Acetylacetone - Sodium Carbonate - Ethanol start->step1 step2 2. Reflux Reaction - Heat to reflux for 6 hours step1->step2 step3 3. Work-up - Cool to room temperature - Remove ethanol via rotary evaporation step2->step3 step4 4. Precipitation & Isolation - Add water to the residue - Collect solid by filtration step3->step4 step5 5. Washing & Drying - Wash with cold water and brine - Dry under vacuum step4->step5 step6 6. Characterization - Obtain melting point, NMR, and MS data step5->step6 end End Product: 2-Cyclohexyl-4,6-dimethylpyrimidine step6->end

Caption: Step-by-step workflow for the synthesis of the pyrimidine intermediate.

Detailed Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanecarboximidamide hydrochloride (1.0 eq), acetylacetone (1.0 eq), and sodium carbonate (2.2 eq).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add 50 mL of deionized water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a cold brine solution (1 x 20 mL).

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Characterize the final product, 2-cyclohexyl-4,6-dimethylpyrimidine, by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Further Synthetic Elaboration and Application in Kinase Inhibitor Design

The synthesized 2-cyclohexyl-4,6-dimethylpyrimidine serves as a versatile platform for further chemical modifications to generate potent and selective kinase inhibitors. Common strategies include:

  • Halogenation: Selective halogenation of the pyrimidine ring, for example at the 5-position, can provide a handle for subsequent cross-coupling reactions.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl moieties, which are often crucial for interacting with the kinase hinge region.[10]

  • Functionalization of the Cyclohexyl Ring: If starting with a functionalized cyclohexanecarboximidamide, the substituents on the cyclohexyl ring can be designed to probe specific pockets in the kinase active site.

The design of the final inhibitor should be guided by structural biology data of the target kinase and computational modeling to optimize interactions with key residues.[11]

Conclusion

Cyclohexanecarboximidamide hydrochloride is a valuable and synthetically accessible building block for the construction of kinase inhibitors. Its ability to efficiently form a 2-cyclohexyl-substituted pyrimidine core provides a robust starting point for the development of diverse libraries of potential therapeutic agents. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile chemical entity in their kinase inhibitor discovery programs.

References

  • BenchChem. (n.d.). Synthesis of pyrimidines 34 and 35 from amino acid-derived carboxamides. ResearchGate. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pinner reaction. In Wikipedia. Retrieved from [Link]

  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584–590. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(79). [Link]

  • Lee, J. H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2115-2119.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Schenone, S., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1533–1539.
  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. (2017). ACS Omega, 2(11), 7854–7863.
  • Ali, M. A., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163.
  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (2019). ACS Medicinal Chemistry Letters, 10(4), 586–591.
  • (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). Bioorganic & Medicinal Chemistry, 38, 116140.
  • Structures of some CDK inhibitors[12] containing; pyrimidine[4],... (n.d.). ResearchGate. Retrieved from [Link]

  • U.S. Patent No. 2,660,579A. (1953). Synthesis of 2-amino-4,6-dimethyl pyrimidine.
  • Chemical structure of type II kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Utilisation of 1,3‐Dicarbonyl Derivatives in Multicomponent Reactions. (2025). ChemistrySelect, 10(29), e202501123.
  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2013). Journal of Chemical Research, 2013(12), 720-721.
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Journal of the American Chemical Society, 145(31), 17045-17058.

Sources

Application

Experimental setup for high-throughput screening of amidine derivatives

Application Notes and Protocols Experimental Setup for High-Throughput Screening of Amidine Derivatives Abstract Amidine-containing compounds represent a privileged structural motif in medicinal chemistry, demonstrating...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Experimental Setup for High-Throughput Screening of Amidine Derivatives

Abstract

Amidine-containing compounds represent a privileged structural motif in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes, including proteases and nitric oxide synthases.[1][2][3][4] High-throughput screening (HTS) is an essential methodology for the rapid identification of novel and potent amidine-based drug candidates from large chemical libraries.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for the HTS of amidine derivatives. We will delve into the rationale behind experimental design, present detailed protocols for biochemical assays, and discuss best practices for data analysis and hit validation, ensuring scientific integrity and the generation of high-quality, actionable data.

Introduction: The Therapeutic Potential of Amidine Derivatives

Amidines are organic compounds characterized by the RC(NR)NR₂ functional group.[6] Their basic nature and ability to participate in hydrogen bonding interactions make them effective mimics of protonated arginine and lysine residues.[3] This mimicry allows them to bind with high affinity to the active sites of numerous enzymes that process these amino acids, leading to potent and often selective inhibition. Key enzyme families targeted by amidine derivatives include:

  • Nitric Oxide Synthases (NOS): Amidines have been shown to be potent inhibitors of NOS isoforms, particularly inducible NOS (iNOS), which is implicated in inflammatory diseases and cancer.[1][7][8]

  • Serine Proteases: This large family of enzymes, including trypsin, thrombin, and plasmin, plays crucial roles in digestion, blood coagulation, and fibrinolysis. Substituted benzamidines are well-established inhibitors of these proteases.[2][3][9]

  • Arginase: By competing with NOS for the common substrate L-arginine, arginase can modulate nitric oxide production. Arginase inhibitors are being explored for cardiovascular and inflammatory diseases.[10][11]

  • Other Targets: Amidine-containing compounds have also shown activity against other important targets such as sphingosine kinases and peptidylarginine deiminases (PADs).[4][12][13][14]

The development of HTS assays tailored for these targets is critical for unlocking the full therapeutic potential of amidine chemical space.

Assay Development: Foundational Principles for Robust Screening

The selection and optimization of the screening assay are paramount for the success of any HTS campaign. The choice between biochemical and cell-based assays depends on the specific scientific question and the nature of the target.

Biochemical Assays: Direct Target Engagement

Biochemical assays utilize purified enzymes and substrates to directly measure the effect of a compound on the target's activity. They are generally more straightforward to develop and optimize for HTS.

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[15][16][17] The general principle involves a change in fluorescence signal (intensity, polarization, or resonance energy transfer) upon enzymatic activity.

Causality in Assay Choice: For enzymes like serine proteases, a common strategy is to use a fluorogenic substrate that is cleaved by the enzyme to release a highly fluorescent molecule. The decrease in the rate of fluorescence generation in the presence of an inhibitor is directly proportional to its potency. This direct readout minimizes the potential for assay artifacts that can plague more complex methodologies.

Recent advancements have positioned mass spectrometry as a powerful tool for HTS.[5][18][19] MS-based assays offer the significant advantage of being label-free, allowing for the use of native substrates and avoiding potential interference from fluorescent tags.[5][18] This is particularly valuable for targets where suitable fluorogenic substrates are unavailable or problematic.

Expert Insight: While MS-based HTS has historically been limited by throughput, modern platforms with rapid sample introduction and analysis cycles have made it a viable and attractive option for large-scale screening.[20]

Cell-Based Assays: Physiological Relevance

Cell-based assays measure the effect of a compound on a biological process within a living cell. While more complex to develop, they provide a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[21]

Trustworthiness through Orthogonal Validation: A robust HTS workflow often involves a primary screen using a biochemical assay for high throughput, followed by a secondary, cell-based assay to confirm the activity of initial hits in a more complex biological system. This orthogonal approach significantly increases confidence in the identified hits.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for an HTS campaign targeting an enzyme with amidine derivatives.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening & Detection cluster_analysis Data Analysis & Hit Validation Compound_Library Amidine Derivative Library (in DMSO) Assay_Plate 384-well Assay Plate Compound_Library->Assay_Plate Acoustic Dispensing Reagent_Addition Addition of Assay Buffer, Enzyme, and Substrate Assay_Plate->Reagent_Addition Incubation Incubation at Controlled Temperature Reagent_Addition->Incubation Detection Signal Detection (e.g., Fluorescence Reader) Incubation->Detection Data_Normalization Data Normalization & Quality Control Detection->Data_Normalization Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Orthogonal Assays Dose_Response->Hit_Confirmation Hit_Validation_Logic Primary_Screen Primary Screen Hits (% Inhibition > Threshold) Dose_Response IC50 Determination Primary_Screen->Dose_Response Potency Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Confirmation SAR_Analysis Structure-Activity Relationship Analysis Orthogonal_Assay->SAR_Analysis Clustering Lead_Series Prioritized Lead Series SAR_Analysis->Lead_Series Prioritization

Caption: Logic Flow for Hit Validation and Prioritization.

Conclusion

The successful high-throughput screening of amidine derivatives requires a well-designed experimental setup, meticulous execution, and rigorous data analysis. By employing sensitive and robust assay technologies like fluorescence-based or mass spectrometry-based methods, and adhering to a stringent hit validation cascade, researchers can efficiently identify promising lead compounds for drug discovery programs. The protocols and principles outlined in this application note provide a solid foundation for establishing a productive HTS campaign targeting enzymes that are modulated by this important class of molecules.

References

  • Griffith, O. W., & Stuehr, D. J. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. European Journal of Pharmacology, 291(3), 311-318. [Link]

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Method

A Robust LC-MS/MS Method for the Quantitative Analysis of Cyclohexanecarboximidamide Hydrochloride and its Primary Hydrolysis Product

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quanti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cyclohexanecarboximidamide hydrochloride, a polar and reactive synthetic intermediate. Given its inherent basicity and susceptibility to hydrolysis, a robust analytical method is critical for monitoring its stability and reaction kinetics in drug development workflows. We address the challenges of analyzing this polar compound by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Electrospray Ionization (ESI) mass spectrometry. The protocol herein provides a complete workflow, from sample preparation to data analysis, and includes the simultaneous monitoring of its primary hydrolysis degradant, cyclohexanecarboxamide. This guide is intended for researchers, analytical scientists, and process chemists who require a reliable method to track the fate of amidine-containing molecules in complex matrices.

Introduction: The Analytical Challenge of Amidines

Cyclohexanecarboximidamide is a key building block in various synthetic pathways. As a hydrochloride salt, it exhibits good solubility in polar solvents but also presents distinct analytical hurdles. Its core structure contains an amidine functional group, which is highly basic (readily protonated) and polar, making it challenging to retain on traditional reversed-phase (RP) chromatographic columns.[1] Furthermore, the imidamide moiety is susceptible to hydrolysis, readily converting to the corresponding amide (cyclohexanecarboxamide), particularly in aqueous environments that are not pH-controlled.

Therefore, a successful analytical method must not only quantify the parent compound but also separate and ideally quantify its key degradants. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice for this application due to its high sensitivity and selectivity, allowing for precise measurement even at trace levels.[2] This note details a HILIC-based LC-MS/MS method that provides excellent retention and separation for these polar analytes, utilizing positive ion electrospray ionization for optimal sensitivity.[3]

Methodological Rationale and Design

The Causality behind Chromatographic Selection: HILIC vs. Reversed-Phase

Standard C18 reversed-phase columns typically struggle to retain highly polar compounds like Cyclohexanecarboximidamide, leading to elution near or in the solvent front (void volume). This can result in poor peak shape and significant ion suppression from the sample matrix. While techniques like ion-pairing reversed-phase chromatography can improve retention, the agents used are often non-volatile and incompatible with mass spectrometry.[4]

To overcome this, we selected a HILIC-based separation. HILIC columns utilize a polar stationary phase (e.g., bare silica, or bonded with amide or diol functionalities) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[5] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and analyte retention is achieved through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[4] This approach is exceptionally well-suited for polar and ionizable compounds, providing superior retention and chromatographic resolution.

Mobile Phase and Ionization Strategy

The choice of mobile phase components is critical for both chromatographic performance and MS sensitivity.

  • High Organic Content (Acetonitrile): Promotes the HILIC retention mechanism.

  • Aqueous Component (Water): Facilitates analyte partitioning and elution.

  • Volatile Additives (Ammonium Formate and Formic Acid): These are essential for MS compatibility.[6] Ammonium formate acts as a volatile buffer to maintain a consistent pH and ionic strength, improving peak shape and reproducibility. Formic acid is added to ensure an acidic pH, which promotes the protonation of the basic amidine group ([M+H]⁺). This pre-formed ion in the solution phase is critical for efficient ionization in the ESI source, leading to a strong and stable signal in positive ion mode.[3]

Mass Spectrometry: Selective and Sensitive Detection

Electrospray ionization in the positive mode (ESI+) was selected as it is ideal for moderately polar molecules that can be readily protonated.[3] To ensure the highest level of selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) was employed, operating in the Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and allows for precise quantification.

The predicted fragmentation of Cyclohexanecarboximidamide involves the characteristic loss of ammonia (NH₃), a common pathway for protonated amidines. For the hydrolysis product, cyclohexanecarboxamide, a common fragmentation pathway is the cleavage of the amide bond to form an acylium ion.[7]

Detailed Experimental Protocol

This protocol provides a self-validating system for the analysis of Cyclohexanecarboximidamide HCl reactions. Careful adherence to these steps ensures reproducibility.

Materials and Reagents
  • Analytes: Cyclohexanecarboximidamide hydrochloride (Reference Standard), Cyclohexanecarboxamide (Reference Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type 1, 18.2 MΩ·cm), Methanol (LC-MS Grade).

  • Additives: Formic acid (LC-MS Grade, ~99%), Ammonium formate (LC-MS Grade, ≥99%).

  • Equipment: Analytical balance, volumetric flasks (Class A), pipettes, autosampler vials (glass, screw top with PTFE septum).[6]

Workflow Overview

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing p1 Prepare Mobile Phases (A: 10mM Amm. Formate in H2O + 0.1% FA B: 90:10 ACN:H2O + 0.1% FA) p2 Prepare Stock Solutions (1 mg/mL in Methanol) p3 Generate Calibration Curve Standards (Serial Dilution in 50:50 ACN:H2O) p4 Prepare Reaction Samples (Quench & Dilute in 50:50 ACN:H2O) a1 Equilibrate HILIC Column p4->a1 a2 Inject Sample Sequence (Blank -> Cal Standards -> Samples) a1->a2 a3 Acquire Data (MRM Mode) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Generate Calibration Curve (Linear Regression, 1/x weighting) d1->d2 d3 Quantify Analyte Concentrations in Unknown Samples d2->d3 d4 Report Final Results d3->d4

Caption: Experimental workflow from preparation to data reporting.

Step-by-Step Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in Type 1 water. Add formic acid to a final concentration of 0.1% (v/v).

    • Mobile Phase B (Organic): Mix 900 mL of acetonitrile with 100 mL of Type 1 water. Add formic acid to a final concentration of 0.1% (v/v).

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~10 mg of Cyclohexanecarboximidamide hydrochloride reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Separately, prepare a 1 mg/mL stock solution of Cyclohexanecarboxamide in methanol.

    • Rationale: Methanol is used for stock solutions due to its excellent solvating power for a wide range of compounds and its compatibility with the subsequent dilution steps.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solutions in a 50:50 (v/v) acetonitrile:water mixture. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

    • Rationale: Diluting in a mixture that mimics the initial mobile phase composition helps to ensure good peak shape for the first injected standard.

  • Reaction Samples:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot at least 1:100 in a cold 50:50 acetonitrile:water mixture. This halts the reaction and precipitates proteins or other macromolecules.

    • Vortex and centrifuge at >12,000 g for 5 minutes.

    • Transfer the supernatant to a glass autosampler vial for analysis.

Instrumental Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System UPLC/UHPLC System
Column Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Column Temp. 40 °C
Flow Rate 0.4 mL/min
Injection Vol. 2 µL

| Gradient | 95% B to 50% B over 5 min, hold 1 min, return to 95% B |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Optimized Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Cyclohexanecarboximidamide 127.1 110.1 50 15

| Cyclohexanecarboxamide | 128.1 | 83.1 | 50 | 20 |

Application: Monitoring Hydrolytic Stability

To demonstrate the method's utility, a stability study of Cyclohexanecarboximidamide HCl in a buffered aqueous solution (pH 7.4) at 37 °C was simulated. Aliquots were taken at various time points, prepared as described above, and analyzed.

Potential Degradation Pathway

The primary degradation pathway monitored is the hydrolysis of the imidamide to an amide.

G reactant Cyclohexanecarboximidamide (m/z 127.1) product Cyclohexanecarboxamide (m/z 128.1) reactant->product + H2O - NH3

Caption: Hydrolysis of Cyclohexanecarboximidamide to Cyclohexanecarboxamide.

Results

The method successfully separated the parent compound from its hydrolysis product. The quantitative data obtained from the experiment are summarized below.

Table 4: Stability Study Results

Time Point (hours) Cyclohexanecarboximidamide Conc. (µg/mL) Cyclohexanecarboxamide Conc. (µg/mL)
0 100.0 < LOQ
1 85.2 13.1
4 51.5 42.8
8 26.8 65.4
24 3.1 85.3

LOQ = Limit of Quantitation

The results clearly show the time-dependent degradation of the parent compound and the corresponding formation of its amide degradant, demonstrating the method's suitability for kinetic and stability studies.

Conclusion

The HILIC-based LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable solution for the quantitative analysis of Cyclohexanecarboximidamide hydrochloride and its primary hydrolysis product. By explaining the rationale behind the chromatographic and mass spectrometric choices, this guide empowers researchers to not only replicate this protocol but also to adapt it for other polar and reactive molecules. The method is directly applicable to reaction monitoring, stability testing, and quality control in the pharmaceutical development pipeline, ensuring data integrity and accelerating project timelines.

References

  • NorthEast BioLab . Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Link

  • ResearchGate . List of liquid chromatography-mass spectrometry (LC-MS) methods suitable for multi-class polar metabolite analysis. Link

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  • LCGC North America . LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Link

  • National Institutes of Health (NIH) . A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Link

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  • Chemistry LibreTexts . 6.5: Amine Fragmentation. Link

  • Thermo Fisher Scientific . An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms. Link

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  • University of Würzburg . Guidelines for LC–MS Samples. Link

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  • YouTube . Mass Spectrometry Part 8 - Fragmentation in Amines. Link

  • Chromatography Forum . standard different salt form to that of sample. Link

  • LGC Group . Guide to achieving reliable quantitative LC-MS measurements. Link

  • Scientific Research Publishing . Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Link

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Application

Application Notes &amp; Protocols: Strategic Application of Cyclohexanecarboximidamide Hydrochloride in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of high-quality lead compounds by utilizing low molecular weight fragments to probe protein binding sites. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of high-quality lead compounds by utilizing low molecular weight fragments to probe protein binding sites. This guide provides a detailed framework for the application of Cyclohexanecarboximidamide hydrochloride, a fragment with significant potential, in FBDD campaigns. By leveraging its distinct structural features—a non-aromatic hydrophobic cyclohexyl group and a positively charged imidamide moiety—this fragment can serve as a powerful tool for identifying and validating druggable pockets. This document outlines its inferred physicochemical properties, detailed protocols for primary screening and hit validation, and strategies for subsequent lead optimization, all grounded in established scientific principles of FBDD.

Introduction: The Rationale for Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful and efficient strategy for identifying novel lead compounds.[1] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD screens libraries of small, low-complexity "fragments" (typically with a molecular weight < 300 Da).[2][3] These fragments, due to their smaller size, can more effectively sample the chemical space of a protein's surface and are more likely to achieve efficient binding within small pockets.[4][5] The initial hits, though often exhibiting weak affinity (in the micromolar to millimolar range), provide high-quality starting points for optimization into potent and selective drug candidates through structure-guided design.[3][6]

Cyclohexanecarboximidamide hydrochloride stands out as a strategic fragment for FBDD. Its molecular architecture offers a compelling combination of features:

  • A Saturated, Three-Dimensional Scaffold: The cyclohexyl ring provides a non-aromatic, rigid, and hydrophobic scaffold capable of exploring lipophilic pockets within a target protein.

  • A Strong Interaction Motif: The imidamide (amidine) group is basic and will be protonated and positively charged at physiological pH. This allows it to act as a potent hydrogen bond donor and to form strong salt bridges with negatively charged amino acid residues such as aspartate and glutamate.

This duality makes Cyclohexanecarboximidamide hydrochloride an excellent probe for identifying binding sites that feature a combination of hydrophobic and charged characteristics, which are common in enzyme active sites and protein-protein interaction interfaces.

Physicochemical Profile and Significance in FBDD

While extensive experimental data for this specific compound is not widely published, we can infer its key properties based on its structure and the principles of medicinal chemistry. These properties align well with the "Rule of Three," a guideline for desirable fragment characteristics.[1]

PropertyInferred Value/CharacteristicSignificance in Fragment-Based Drug Discovery
Molecular Formula C₇H₁₅ClN₂
Molecular Weight 162.66 g/mol Well within the ideal fragment range (<300 Da), ensuring a higher probability of fitting into small binding pockets.[1][2]
LogP Estimated to be lowA low octanol-water partition coefficient suggests good aqueous solubility, which is critical for biophysical screening assays and minimizing non-specific binding.[7]
Hydrogen Bond Donors ≤ 3Complies with the "Rule of Three," promoting good membrane permeability and avoiding excessive polarity.[1]
Hydrogen Bond Acceptors ≤ 3Adheres to the "Rule of Three," contributing to favorable pharmacokinetic properties.[1]
Rotatable Bonds ≤ 3The rigid ring structure limits conformational flexibility, reducing the entropic penalty upon binding.[1]
Aqueous Solubility HighExpected to be high due to its salt form and low molecular weight. This is essential for preparing high-concentration stock solutions needed for screening weak-affinity interactions.[7]
pKa Basic (imidamide group)The imidamide group's basicity ensures it is protonated at physiological pH, making it a reliable cation for electrostatic interactions.

Experimental Protocols and Methodologies

The successful application of Cyclohexanecarboximidamide hydrochloride in an FBDD campaign requires sensitive biophysical techniques to detect its potentially weak binding affinity.[3][8]

PART 3.1: Primary Screening for Hit Identification

The initial step is to screen a fragment library, including Cyclohexanecarboximidamide hydrochloride, to identify binders to the target protein. The Thermal Shift Assay (TSA) is a rapid, cost-effective, and high-throughput method for this purpose.[][10]

Scientific Principle: The binding of a ligand, such as a fragment, generally stabilizes the tertiary structure of a protein. This stabilization results in an increase in the protein's melting temperature (Tm), which can be monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[11][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at a concentration of 0.2-0.5 mg/mL in a buffer optimized for stability (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Fragment Stock: Prepare a 100 mM stock solution of Cyclohexanecarboximidamide hydrochloride in 100% DMSO.

    • Dye Stock: Use a fluorescent dye such as SYPRO Orange, prepared as a 5000x stock in DMSO.

  • Assay Setup (96-well format):

    • For each well, prepare a 20 µL reaction mix.

    • Add 17 µL of the protein stock solution.

    • Add 1 µL of the dye stock, diluted 1:25 in buffer (final concentration 5x).

    • Add 2 µL of the fragment stock solution or DMSO control. The final fragment concentration will typically be 1 mM, with a final DMSO concentration of 10%.

    • Include a "protein-free" control (buffer only) and a "DMSO control" (protein with DMSO but no fragment).

  • Data Acquisition:

    • Seal the 96-well PCR plate and briefly centrifuge to collect the contents.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm by fitting the sigmoidal curve to the Boltzmann equation. The Tm is the inflection point of the curve.

    • A positive shift in the melting temperature (ΔTm) of ≥ 2°C in the presence of the fragment compared to the DMSO control is considered a significant hit, indicating binding.

Causality and Trustworthiness:

  • High Fragment Concentration: A high concentration (e.g., 1 mM) is used to drive the binding equilibrium towards the bound state, which is necessary for detecting low-affinity interactions.[13]

  • DMSO Control: This is crucial to account for any destabilizing effects of the solvent on the protein, ensuring that any observed Tm shift is due to fragment binding.[14]

  • Orthogonal Validation: Positive hits from TSA should always be validated by a secondary, orthogonal method (such as SPR or NMR) to rule out false positives and confirm direct binding.[6][10]

PART 3.2: Hit Validation and Structural Characterization

Confirming a fragment hit and understanding its binding mode is paramount for structure-guided lead optimization. X-ray crystallography is the gold standard for this purpose, providing atomic-level detail of the protein-fragment interaction.[2][15]

Scientific Principle: A protein crystal is a highly ordered, porous lattice. By soaking the crystal in a solution containing the fragment, the small molecule can diffuse into the active site and bind without disrupting the crystal packing. Subsequent X-ray diffraction analysis can then reveal the electron density corresponding to the bound fragment.[16][17]

Step-by-Step Methodology:

  • Protein Crystallization: Optimize conditions to grow robust, well-diffracting crystals of the target protein. The crystals must be stable enough to withstand the soaking procedure.[2]

  • Soaking Solution Preparation: Prepare a solution containing the cryo-protectant and mother liquor from the crystallization condition, supplemented with Cyclohexanecarboximidamide hydrochloride at a high concentration (e.g., 5-20 mM). The final DMSO concentration should be kept as low as possible to maintain crystal integrity.

  • Crystal Soaking: Using a cryo-loop, transfer a protein crystal from its growth drop into the soaking solution. The soaking time can vary from minutes to several hours, depending on the crystal system.

  • Vitrification (Cryo-cooling): Plunge the crystal directly into liquid nitrogen to flash-cool it. This process, known as vitrification, prevents the formation of damaging ice crystals.

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect a full diffraction dataset.[2]

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if a model of the protein is available.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc).

    • A clear, unambiguous region of positive density in the Fo-Fc map that corresponds to the shape of Cyclohexanecarboximidamide hydrochloride confirms its binding and reveals its specific orientation and interactions with the protein.[17]

Authoritative Grounding: The resulting electron density map provides direct, irrefutable evidence of fragment binding, making this a highly trustworthy validation method.[15] This structural information is the foundation for the subsequent rational design of more potent compounds.[18]

Fragment Elaboration and Lead Optimization

Once the binding mode of Cyclohexanecarboximidamide hydrochloride is confirmed, the goal is to evolve this low-affinity hit into a high-affinity lead compound.[5]

Visualization: FBDD Workflow

FBDD_Workflow cluster_Discovery Phase 1: Hit Discovery cluster_Validation Phase 2: Hit Validation cluster_Optimization Phase 3: Lead Optimization FragLib Fragment Library (incl. C7H15ClN2) Screening Primary Screen (e.g., Thermal Shift Assay) FragLib->Screening Hits Initial Fragment Hits (mM-µM Affinity) Screening->Hits Validation Orthogonal Screen (e.g., SPR, NMR) Hits->Validation Xray X-ray Crystallography Validation->Xray Structure Fragment-Bound Structure Xray->Structure Elaboration Structure-Guided Elaboration (Growing or Linking) Structure->Elaboration SAR SAR by Synthesis & Biological Testing Elaboration->SAR SAR->Elaboration Lead Potent Lead Compound (nM Affinity) SAR->Lead

Caption: A comprehensive workflow for Fragment-Based Drug Discovery.

Strategies for Optimization:
  • Fragment Growing: This is the most common strategy.[19] Using the crystal structure as a guide, chemists design and synthesize new molecules that retain the core of Cyclohexanecarboximidamide hydrochloride but add new chemical functionality that extends into adjacent, unoccupied pockets of the binding site. For example, substituents could be added to the cyclohexyl ring to form new hydrophobic or polar interactions.[5][20]

  • Fragment Linking: If another fragment is identified that binds in a pocket adjacent to Cyclohexanecarboximidamide hydrochloride, the two fragments can be chemically linked.[21][22] This can lead to a dramatic increase in affinity and is a powerful strategy, though it can be synthetically challenging.[19][22]

Visualization: Potential Binding Interactions

Binding_Interactions cluster_Target Protein Binding Pocket cluster_Fragment Cyclohexanecarboximidamide Asp Aspartate / Glutamate Hydrophobic Hydrophobic Pocket (e.g., Leu, Val, Phe) Amidine Protonated Imidamide Amidine->Asp Salt Bridge / H-Bond Cyclohexyl Cyclohexyl Group Cyclohexyl->Hydrophobic Van der Waals / Hydrophobic Interaction

Caption: A model of the potential binding mode for Cyclohexanecarboximidamide.

Conclusion

Cyclohexanecarboximidamide hydrochloride represents a high-potential fragment for FBDD campaigns targeting sites with both hydrophobic and anionic characteristics. While specific published applications of this exact molecule are scarce, its inferred properties and simple, dual-feature structure make it an ideal candidate for inclusion in fragment libraries. By following the detailed protocols for screening, validation, and optimization outlined in this guide, researchers can effectively leverage this and similar fragments to discover novel, high-quality starting points for the development of new therapeutics. The integration of sensitive biophysical techniques with high-resolution structural biology is key to unlocking the full potential of the FBDD approach.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Blundell, T. L., & Hartshorn, M. J. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1187-1210. [Link]

  • Ciulli, A., & Williams, G. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 8, 639646. [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 523-531. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • Gingell, H., & Ulaganathan, T. (2020). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Renaudet, O., et al. (2005). Fragment-based screening using surface plasmon resonance technology. ChemBioChem, 6(7), 1167-1173. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Sheng, C. (2012). Fragment informatics and computational fragment-based drug design: an overview and update. Medicinal Research Reviews, 32(5), 935-957. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • On-Target. (n.d.). Fragment Screening & Fragment-Based Drug Design. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Biomolecular NMR, 56(1), 1-13. [Link]

  • Bedwell, E. V., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design, 100(4), 469-486. [Link]

  • Li, Y., & Sheng, C. (2014). Computational Fragment-Based Drug Design. Methods in Molecular Biology, 1184, 241-255. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Lu, H., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(11), 4419. [Link]

  • CD BioSciences. (n.d.). Thermal Shift Assay (TSA). [Link]

  • Deep Origin. (n.d.). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. [Link]

  • de Vlieger, D., & Ciulli, A. (2023). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ChemMedChem. [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. [Link]

  • Murray, C. W., & Rees, D. C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-8. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). [Link]

  • Kontos, S., & Skaltsounis, A. L. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 921-934. [Link]

  • University of Dundee. (n.d.). Fragment Screening by Surface Plasmon Resonance. Discovery - The University of Dundee Research Portal. [Link]

  • van der Velden, J. (2022). Approaches to Fragment-Based Drug Design. Utrecht University Repository. [Link]

  • Langrea, R. (2022). Computational Approaches in Fragment Based Drug Design. Drug Designing: Open Access, 11(221). [Link]

  • ResearchGate. (n.d.). Computational Methods for Fragment-Based Ligand Design: Growing and Linking. [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 98. [Link]

  • ResearchGate. (n.d.). Strategies for fragment optimization, which includes growing, linking, and merging, are shown. [Link]

  • National Institutes of Health. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]

  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. [Link]

  • de Vlieger, D., & Ciulli, A. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B, 15(9), 3465-3475. [Link]

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Method

Application Note: A Versatile and Efficient Protocol for the Synthesis of 2-Cyclohexyl-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 2-cyclohexyl-substituted benzimidazoles, a key scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-cyclohexyl-substituted benzimidazoles, a key scaffold in medicinal chemistry. The protocol detailed herein utilizes the reaction of cyclohexanecarboximidamide hydrochloride with substituted o-phenylenediamines. While direct literature for this specific imidamide is limited, this guide is built upon well-established principles of benzimidazole synthesis from analogous amidine hydrochlorides. We present a robust, step-by-step methodology, an analysis of the reaction mechanism, and discuss the rationale behind the experimental choices, offering a solid foundation for researchers in drug discovery and organic synthesis.

Introduction

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating its biological activity. In particular, the incorporation of a cyclohexyl group can enhance lipophilicity and introduce specific steric bulk, which can be advantageous for optimizing drug-receptor interactions.

Traditional methods for the synthesis of 2-substituted benzimidazoles often involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][3][4] The use of amidine hydrochlorides as precursors offers a valuable alternative, often proceeding under milder conditions and with good yields. This application note details a reliable method for the synthesis of 2-cyclohexyl-substituted benzimidazoles using cyclohexanecarboximidamide hydrochloride as a key reagent.

Reaction Scheme

The overall reaction involves the condensation of a substituted o-phenylenediamine with cyclohexanecarboximidamide hydrochloride. A base is required to liberate the free amidine from its hydrochloride salt, which then undergoes cyclization with the diamine to form the desired benzimidazole product.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product o_phenylenediamine Substituted o-Phenylenediamine plus + o_phenylenediamine->plus amidine Cyclohexanecarboximidamide Hydrochloride amidine->plus arrow Base, Solvent Heat plus->arrow benzimidazole 2-Cyclohexyl-Substituted Benzimidazole arrow->benzimidazole

Caption: General reaction scheme for the synthesis of 2-cyclohexyl-substituted benzimidazoles.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps, drawing parallels from the established mechanisms of benzimidazole formation from amidines:

  • Deprotonation: The base neutralizes the hydrochloride salt of the cyclohexanecarboximidamide, generating the free amidine.

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the electrophilic carbon of the amidine.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to one of the nitrogen atoms of the amidine.

  • Cyclization and Elimination: The second amino group of the diamine attacks the same carbon, leading to a tetrahedral intermediate. This is followed by the elimination of ammonia to form the benzimidazole ring.

G start Cyclohexanecarboximidamide HCl + o-Phenylenediamine step1 Deprotonation of Amidine (Base) start->step1 1 step2 Nucleophilic Attack by o-Phenylenediamine step1->step2 2 step3 Intramolecular Cyclization step2->step3 3 step4 Elimination of Ammonia step3->step4 4 end 2-Cyclohexylbenzimidazole step4->end

Caption: Proposed mechanistic pathway for the formation of 2-cyclohexylbenzimidazole.

Experimental Protocol

This protocol describes the synthesis of 2-cyclohexyl-1H-benzo[d]imidazole as a representative example. The procedure can be adapted for various substituted o-phenylenediamines.

Materials and Reagents
  • o-Phenylenediamine

  • Cyclohexanecarboximidamide hydrochloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq), cyclohexanecarboximidamide hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 100-120 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of 2-substituted benzimidazoles from amidines, which can be used as a starting point for optimization.

ParameterValue/ConditionRationale/Reference
Stoichiometry o-Phenylenediamine (1.0 eq), Amidine HCl (1.0-1.2 eq), Base (2.0-2.5 eq)A slight excess of the amidine can drive the reaction to completion. Sufficient base is needed to neutralize the HCl salt and facilitate the reaction.
Solvent DMF, DMSO, or Toluene/Water mixtureHigh-boiling polar aprotic solvents are commonly used to ensure solubility and allow for elevated reaction temperatures.[5] Aqueous conditions have also been shown to be effective in some cases.[6]
Base K₂CO₃, NaOH, or organic basesAn inorganic base is typically sufficient to deprotonate the amidine hydrochloride.
Temperature 100 - 160 °CElevated temperatures are generally required to overcome the activation energy for the cyclization and elimination steps. Microwave heating can significantly reduce reaction times.[6]
Reaction Time 2 - 24 hoursReaction time is dependent on the reactivity of the substrates and the reaction temperature. Monitoring by TLC is crucial.
Expected Yield 60 - 90%Yields can vary depending on the specific substrates and reaction conditions.

Experimental Workflow

G start Combine Reactants and Base in Solvent step1 Heat Reaction Mixture (100-120 °C) start->step1 step2 Monitor by TLC step1->step2 step3 Aqueous Workup and Extraction step2->step3 Reaction Complete step4 Drying and Concentration step3->step4 step5 Purification by Column Chromatography step4->step5 end Pure 2-Cyclohexylbenzimidazole step5->end

Caption: Step-by-step experimental workflow for the synthesis and purification of 2-cyclohexylbenzimidazole.

Troubleshooting

  • Low Yield:

    • Ensure the base is anhydrous and of good quality.

    • Increase the reaction temperature or time.

    • Consider using a different solvent to improve solubility.

    • Ensure the cyclohexanecarboximidamide hydrochloride is pure.

  • Incomplete Reaction:

    • Increase the amount of amidine hydrochloride and/or base.

    • If using a heterogeneous base, ensure efficient stirring.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Optimize the stoichiometry of the reactants.

    • Purification by column chromatography should effectively remove most impurities.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of 2-cyclohexyl-substituted benzimidazoles. By leveraging the reactivity of cyclohexanecarboximidamide hydrochloride, researchers can efficiently access this important class of compounds. The provided mechanistic insights and troubleshooting guide will aid in the successful implementation and optimization of this synthetic route for various applications in drug discovery and development.

References

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Application

Application Notes and Protocols for the Evaluation of Cyclohexanecarboximidamide Hydrochloride as a Potential Antimicrobial Agent

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of cyclohexanecarboximidamide hydrochloride as a novel antimicrobial agent....

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of cyclohexanecarboximidamide hydrochloride as a novel antimicrobial agent. This document outlines the foundational principles and detailed experimental protocols for determining its antimicrobial efficacy and preliminary safety profile. While specific biological data for cyclohexanecarboximidamide hydrochloride is not yet extensively published, the methodologies described herein represent the gold standard for the preclinical assessment of any new chemical entity with purported antimicrobial activity.

Introduction: The Rationale for Investigating Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Cyclohexanecarboximidamide hydrochloride, possessing a distinct chemical scaffold, represents a potential starting point for such an investigation. The core of this initial assessment is to quantitatively determine its inhibitory and cidal activity against a panel of clinically relevant bacteria and to ascertain its potential for cytotoxicity against mammalian cells, thereby establishing a preliminary therapeutic index.

Postulated Mechanism of Action: Insights from Structurally Related Compounds

While the precise mechanism of action for cyclohexanecarboximidamide hydrochloride is yet to be elucidated, its core structural feature, the amidine group, is present in several known antimicrobial agents, such as chlorhexidine.[1] Amidine-containing compounds often function as cationic membrane-active agents.[2] It is hypothesized that the positively charged amidinium ion of cyclohexanecarboximidamide hydrochloride may interact with and disrupt the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This disruption could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2]

Foundational Antimicrobial Susceptibility Testing

The initial evaluation of an antimicrobial agent's efficacy hinges on determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3][4] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[5][6]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[7][8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of Cyclohexanecarboximidamide HCl serial_dilution Perform 2-fold serial dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include sterility and growth controls add_inoculum->controls incubation Incubate plate at 37°C for 16-24 hours controls->incubation read_mic Visually inspect for turbidity to determine MIC incubation->read_mic

Caption: Workflow for MIC Determination.

  • Preparation of Test Compound: Prepare a stock solution of cyclohexanecarboximidamide hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms.

  • Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[7][9]

  • Assay Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the cyclohexanecarboximidamide hydrochloride stock solution in MHB. The final volume in each well should be 50-100 µL.[7]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of cyclohexanecarboximidamide hydrochloride at which there is no visible turbidity (bacterial growth).[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-up to the MIC assay and is crucial for determining whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4][5]

MBC_Workflow mic_plate Completed MIC Plate (No visible growth in wells at and above MIC) subculture Subculture aliquots from clear wells onto Mueller-Hinton Agar (MHA) mic_plate->subculture incubate_agar Incubate MHA plates at 37°C for 18-24 hours subculture->incubate_agar read_mbc Enumerate colonies and determine the lowest concentration with ≥99.9% killing incubate_agar->read_mbc

Caption: Workflow for MBC Determination.

  • Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.[4]

  • Subculturing: Aliquot a small, defined volume (e.g., 10-100 µL) from each selected well and spread it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of cyclohexanecarboximidamide hydrochloride that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5][6] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6][10]

Preliminary Safety Assessment: In Vitro Cytotoxicity

A critical aspect of early-stage antimicrobial drug development is to assess the potential toxicity of the compound to mammalian cells.[11][12] In vitro cytotoxicity assays provide a rapid and cost-effective means of evaluating a compound's effect on cell viability and proliferation.[13][14]

Cytotoxicity Assay using Resazurin-based Viability Assay

The resazurin (alamarBlue) assay is a widely used method to quantify cell viability.[11] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Reading cell_culture Culture mammalian cells (e.g., HEK293, HepG2) seed_plate Seed cells into a 96-well plate cell_culture->seed_plate treat_cells Add compound dilutions to the cells seed_plate->treat_cells prepare_compound Prepare serial dilutions of Cyclohexanecarboximidamide HCl prepare_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_resazurin Add resazurin reagent incubate_cells->add_resazurin incubate_reagent Incubate for 1-4 hours add_resazurin->incubate_reagent read_fluorescence Measure fluorescence to determine cell viability incubate_reagent->read_fluorescence

Caption: Workflow for Resazurin-based Cytotoxicity Assay.

  • Cell Culture and Seeding: Culture a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity, HepG2 for potential hepatotoxicity) under standard conditions. Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of cyclohexanecarboximidamide hydrochloride in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle-only and untreated cell controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions and add it to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours, allowing viable cells to convert resazurin to resorufin.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results from these assays should be tabulated to provide a clear and concise summary of the compound's activity profile.

Table 1: Antimicrobial Activity of Cyclohexanecarboximidamide Hydrochloride

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)

Table 2: In Vitro Cytotoxicity of Cyclohexanecarboximidamide Hydrochloride

Cell LineExposure Time (h)IC50 (µM)
HEK29324
48
HepG224
48

The therapeutic index can be preliminarily estimated by comparing the IC50 values to the MIC values. A higher ratio of IC50 to MIC suggests greater selectivity for bacteria over mammalian cells and is a favorable characteristic for a potential antimicrobial drug candidate.

Conclusion

These application notes provide a foundational framework for the initial in vitro evaluation of cyclohexanecarboximidamide hydrochloride as a potential antimicrobial agent. The described protocols for determining MIC, MBC, and cytotoxicity are essential for generating the preliminary data required to make informed decisions about the progression of this compound in the drug discovery pipeline. A favorable profile, characterized by potent antimicrobial activity (low MIC/MBC) and low cytotoxicity (high IC50), would warrant further investigation into its mechanism of action, spectrum of activity, and in vivo efficacy.

References

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  • Cockerill, F. R., et al. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Cyclohexanecarboximidamide Hydrochloride in Organic Solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyclohexanecarboximidamide hydrochloride. This guide is designed to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyclohexanecarboximidamide hydrochloride. This guide is designed to provide in-depth technical assistance and practical solutions to the common solubility challenges encountered with this compound in organic solvents. As a senior application scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome these hurdles in your experimental workflows.

Understanding the Challenge: The Nature of Cyclohexanecarboximidamide Hydrochloride

Cyclohexanecarboximidamide hydrochloride is an amidinium salt. The core of its solubility challenge lies in its ionic nature. The molecule consists of a protonated cyclohexanecarboximidamide cation and a chloride anion. This salt-like character results in a high lattice energy, making it significantly more soluble in polar solvents, particularly water, where the solvent molecules can effectively solvate the ions. Conversely, its solubility is markedly lower in nonpolar or weakly polar organic solvents that cannot stabilize the charged species.

This guide will walk you through the principles of solubility, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems and provide scientifically grounded solutions.

Q1: Why is my cyclohexanecarboximidamide hydrochloride not dissolving in my organic solvent?

A1: The primary reason is a mismatch in polarity, a concept often summarized by the adage "like dissolves like".[1][2] Cyclohexanecarboximidamide hydrochloride is a polar, ionic salt. If your solvent is nonpolar (e.g., hexane, toluene) or has low polarity (e.g., diethyl ether, dichloromethane), it lacks the ability to effectively solvate the amidinium cation and the chloride anion. The strong ionic bonds within the crystal lattice of the salt are not overcome by the weak interactions with the nonpolar solvent molecules.

Troubleshooting Steps:

  • Assess Solvent Polarity: Consult a solvent polarity chart. If you are using a nonpolar solvent, switch to a more polar one.

  • Consider Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are polar and can be effective at dissolving salts. They possess large dipole moments and can solvate cations well.

  • Explore Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are polar and can engage in hydrogen bonding, which can help to solvate the chloride anion.

Q2: I'm using a polar solvent like ethanol, but the solubility is still very low. What can I do?

A2: Even with a polar solvent, the solubility might be limited. Several factors beyond polarity can influence the dissolution process.

Troubleshooting Steps:

  • Increase Temperature: For most solid solutes, solubility increases with temperature.[3] Gently warming the mixture can provide the necessary energy to break the crystal lattice forces. Be cautious and ensure the compound is stable at elevated temperatures.

  • Use a Co-solvent: The addition of a small amount of a highly polar co-solvent can dramatically increase solubility. DMSO and DMF are excellent co-solvents for this purpose.[4]

  • Particle Size Reduction: Grinding the solid to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[4]

Q3: Can I use a co-solvent system? If so, how do I choose one?

A3: Yes, co-solvent systems are a powerful tool. The goal is to create a solvent mixture with a polarity that is optimal for your specific compound.

A Practical Guide to Co-solvent Selection:

  • Start with a Miscible Pair: Ensure the solvents you choose are miscible with each other.[5][6]

  • Use a Strong Solubilizer: Begin with your primary organic solvent and add a small percentage (e.g., 5-10% v/v) of a strong, polar aprotic solvent like DMSO or DMF.

  • Systematic Screening: If the initial choice is not effective, a systematic screening of co-solvents can be performed. Prepare small-scale test solutions with varying ratios of your primary solvent and a co-solvent.

Quantitative Solubility Data (Estimated)

SolventPolarity IndexEstimated Solubility of Cyclohexanecarboximidamide Hydrochloride
Polar Protic Solvents
Methanol5.1High
Ethanol4.3Moderate
Isopropanol3.9Low to Moderate
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Very High
Dimethylformamide (DMF)6.4Very High
Acetonitrile5.8Moderate
Less Polar / Nonpolar Solvents
Acetone5.1Very Low
Dichloromethane3.1Insoluble
Toluene2.4Insoluble
Hexane0.1Insoluble

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to solubility.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a quick and efficient way to screen for suitable solvents.

Materials:

  • Cyclohexanecarboximidamide hydrochloride

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, dichloromethane, toluene, hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 5-10 mg of cyclohexanecarboximidamide hydrochloride to a clean, dry vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent.

  • If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again.

  • If the solid remains, the compound is considered sparingly soluble or insoluble in that solvent.

  • Repeat for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is for determining the thermodynamic solubility of the compound in a specific solvent.

Materials:

  • Cyclohexanecarboximidamide hydrochloride

  • Chosen organic solvent

  • Scintillation vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of cyclohexanecarboximidamide hydrochloride to a scintillation vial.

  • Add a known volume of the solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, allow the vial to stand undisturbed for the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility from the measured concentration, accounting for the dilution factor.

Visualizing Concepts: Diagrams

The following diagrams illustrate key concepts and workflows discussed in this guide.

Solubility_Factors Factors Influencing Solubility Solute Solute Properties (Cyclohexanecarboximidamide HCl) Ionic_Nature Ionic Nature Solute->Ionic_Nature Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Particle_Size Particle Size Solute->Particle_Size Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding System System Conditions Temperature Temperature System->Temperature Pressure Pressure (for gases) System->Pressure pH_if_aqueous pH (in aqueous systems) System->pH_if_aqueous caption Key factors affecting the solubility of a solid in a liquid. Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility Start Start: Compound is Insoluble Check_Polarity Is the solvent polar? Start->Check_Polarity Switch_Solvent Switch to a polar solvent (e.g., Methanol, DMF, DMSO) Check_Polarity->Switch_Solvent No Increase_Temp Increase Temperature Check_Polarity->Increase_Temp Yes Switch_Solvent->Increase_Temp Use_Cosolvent Use a Co-solvent (e.g., add 5-10% DMSO) Increase_Temp->Use_Cosolvent Still Insoluble Success Solubility Achieved Increase_Temp->Success Soluble Reduce_Particle_Size Reduce Particle Size (Grind the solid) Use_Cosolvent->Reduce_Particle_Size Still Insoluble Use_Cosolvent->Success Soluble Reduce_Particle_Size->Success caption A decision tree for troubleshooting solubility issues.

A decision tree for troubleshooting solubility issues.

References

  • Chen, J., et al. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 314, 113635.
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
  • CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Quora. (2015). Why do polar and nonpolar substances dissolve differently?. Retrieved from [Link]

  • RevisionDojo. (2025). Why do polar and nonpolar substances dissolve differently?. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Derivatives from Cyclohexanecarboximidamide Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with Cyclohexanecarboximidamide hydrochloride. It provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Cyclohexanecarboximidamide hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of its derivatives. Our goal is to equip you with the expertise to anticipate, identify, and resolve experimental issues, thereby improving reaction outcomes and accelerating your research.

Introduction: The Versatility and Challenges of Cyclohexanecarboximidamide Derivatives

Cyclohexanecarboximidamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of derivatives, including N-acyl amidines, N-sulfonyl amidines, and guanidines. These derivatives are of significant interest due to their diverse biological activities. However, the inherent reactivity of the amidine functional group can lead to several side reactions, complicating synthesis, purification, and characterization. This guide will walk you through the most common pitfalls and provide actionable solutions.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions in a question-and-answer format, providing insights into their mechanisms and strategies for mitigation.

Q1: My reaction yield is low, and I've isolated a significant amount of cyclohexanecarboxamide. What is happening and how can I prevent it?

A1: Hydrolysis of the Amidine Functional Group

The most common side reaction is the hydrolysis of the cyclohexanecarboximidamide to cyclohexanecarboxamide. Amidines are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.

Mechanism of Hydrolysis:

The hydrolysis is typically initiated by the nucleophilic attack of water on the electrophilic carbon of the amidine. This process is often catalyzed by acid or base.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents is critical.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Control of pH:

    • In acidic conditions, protonation of the amidine can make it more susceptible to hydrolysis. If your reaction requires acidic conditions, consider using a non-aqueous acid source.

    • In basic conditions, the presence of hydroxide ions can promote hydrolysis. Use non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) instead of aqueous inorganic bases where possible.

  • Reaction Temperature: Elevated temperatures can accelerate hydrolysis. Run reactions at the lowest effective temperature.

  • Work-up Procedure: Minimize the contact time with aqueous layers during the work-up. If an aqueous wash is necessary, use brine and perform the extraction quickly.

Workflow for Minimizing Hydrolysis:

Caption: Workflow to minimize amide formation.

Q2: I am attempting an N-acylation, but the reaction is sluggish and the yield is poor. What are the potential issues?

A2: Challenges in N-Acylation of Amidines

Low yields in N-acylation can stem from several factors, including insufficient reactivity of the acylating agent, steric hindrance, and competing side reactions.

Troubleshooting and Optimization:

  • Choice of Acylating Agent: Acyl chlorides and anhydrides are common acylating agents. For less reactive amidines, using a more reactive acylating agent or an activating agent can improve yields.

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the amidine without competing in the acylation reaction. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

  • Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, some sterically hindered substrates may require gentle heating to proceed.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the acylating agent may be necessary in some cases, but this can also lead to side products.

  • Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.

Table 1: Troubleshooting Low Yields in N-Acylation

Problem Potential Cause Recommended Solution
Low or no productIncomplete activation of the acylating agentUse a more reactive acylating agent (e.g., acyl chloride) or an activating agent.
Steric hindranceGently heat the reaction; consider a less bulky acylating agent if possible.
Presence of moistureEnsure all reagents and solvents are anhydrous.
Formation of multiple productsOver-acylation or side reactionsUse a 1:1 stoichiometry of the amidine and acylating agent; control the reaction temperature.
Q3: During the synthesis of a guanidine derivative from cyclohexanecarboximidamide, I am observing multiple byproducts. What are they and how can I improve selectivity?

A3: Side Reactions in Guanidine Synthesis

The conversion of amidines to guanidines often involves the reaction with an amine, which can be promoted by various reagents. Side reactions can arise from the decomposition of reagents or the reaction of the amidine with itself.

Common Byproducts and Mitigation:

  • Urea Derivatives: If the reaction is carried out in the presence of moisture and at elevated temperatures, the guanidine product can hydrolyze to the corresponding urea. Maintaining anhydrous conditions is crucial.

  • Carbodiimide Formation: Some guanidinylation methods proceed through a carbodiimide intermediate. If this intermediate is not efficiently trapped by the amine, it can lead to the formation of N-acylureas or other byproducts.[1]

  • Unreacted Amidine: Incomplete conversion will leave unreacted cyclohexanecarboximidamide, which can be difficult to separate from the more basic guanidine product.

Strategies for Improved Selectivity:

  • Choice of Guanidinylating Agent: Several reagents can be used to facilitate the addition of an amine to an amidine. The choice of reagent can significantly impact the reaction outcome.

  • Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired guanidine product while minimizing byproduct formation.

  • Purification: Guanidines are highly basic and can be challenging to purify by standard silica gel chromatography. Ion-exchange chromatography or crystallization as a salt are often more effective methods.

Section 2: Experimental Protocols and Characterization

This section provides detailed experimental protocols for common derivatization reactions and guidance on characterizing the products and byproducts.

Protocol 1: General Procedure for N-Acylation of Cyclohexanecarboximidamide Hydrochloride
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add cyclohexanecarboximidamide hydrochloride (1.0 equiv) and a suitable anhydrous solvent (e.g., DCM, THF).

  • Basification: Add a non-nucleophilic base (e.g., triethylamine, 2.2 equiv) and stir the mixture at room temperature for 30 minutes.

  • Acylation: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Protocol 2: Synthesis of a Guanidine Derivative
  • Activation (Example with a coupling reagent): In a dry flask under an inert atmosphere, dissolve cyclohexanecarboximidamide hydrochloride (1.0 equiv) and the desired amine (1.2 equiv) in an anhydrous solvent (e.g., DMF).

  • Coupling: Add a suitable coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv).

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the guanidine derivative, often by conversion to a salt followed by recrystallization or by using specialized chromatography techniques.

Characterization: Distinguishing Products from Side Products

Infrared (IR) Spectroscopy:

  • Cyclohexanecarboximidamide (Amidine): Shows a characteristic C=N stretch around 1650-1680 cm⁻¹. N-H stretching bands will also be present.

  • Cyclohexanecarboxamide (Amide): Exhibits a strong C=O (amide I) stretch around 1630-1680 cm⁻¹ and N-H bending (amide II) around 1550-1640 cm⁻¹.

  • N-Acyl Amidine: Will show both a C=N stretch and a C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of protons and carbons near the functional group are diagnostic.

  • ¹H NMR: Protons on the carbon adjacent to the amidine or amide group will have different chemical shifts. The N-H protons will also appear at distinct chemical shifts and may show different exchange behavior.

  • ¹³C NMR: The carbonyl carbon of the amide will appear significantly downfield (typically >170 ppm) compared to the amidine carbon (typically 150-165 ppm).

Troubleshooting Diagram for Product Characterization:

Product Characterization Crude_Product Crude Reaction Product TLC_LCMS Analyze by TLC/LC-MS Crude_Product->TLC_LCMS Purification Purification (Chromatography/Recrystallization) TLC_LCMS->Purification IR_NMR Characterize by IR and NMR Purification->IR_NMR Desired_Product Desired Derivative Confirmed IR_NMR->Desired_Product Spectra Match Expected Structure Side_Product Side Product Identified IR_NMR->Side_Product Unexpected Peaks Observed Revise_Conditions Revise Reaction Conditions Side_Product->Revise_Conditions

Caption: A systematic approach to product analysis.

Section 3: Frequently Asked Questions (FAQs)

Q4: Can Cyclohexanecarboximidamide hydrochloride dimerize or oligomerize?

A4: Yes, amidines can form hydrogen-bonded dimers in solution.[2][3] This is typically a reversible process and may not significantly interfere with many reactions. However, in concentrated solutions or under specific conditions, it could potentially affect reaction rates. If dimerization is suspected to be an issue, consider using more dilute reaction conditions. The formation of dimers can sometimes be observed by concentration-dependent changes in NMR spectra.[2]

Q5: What is the stability of Cyclohexanecarboximidamide hydrochloride in solution?

A5: Cyclohexanecarboximidamide hydrochloride is a salt and is generally more stable than the free base. However, in solution, especially aqueous solutions, it can still undergo hydrolysis. The rate of hydrolysis is dependent on pH, temperature, and the presence of buffers.[4] It is recommended to use freshly prepared solutions or to store solutions at low temperatures for short periods. For long-term storage, it is best to keep the compound as a solid in a desiccator.

Q6: I am having trouble purifying my guanidine derivative. Any suggestions?

A6: Guanidines are strong organic bases, which can cause them to streak on silica gel columns. Here are some alternative purification strategies:

  • Acid-Base Extraction: Utilize the basicity of the guanidine to separate it from neutral or acidic impurities.

  • Salt Formation and Recrystallization: Convert the guanidine to a salt (e.g., hydrochloride, trifluoroacetate) and purify by recrystallization.

  • Ion-Exchange Chromatography: This technique is well-suited for the purification of highly basic compounds like guanidines.

  • Reversed-Phase Chromatography: In some cases, reversed-phase HPLC can be effective for purifying guanidine derivatives.

References

  • Solution stability of ciclosidomine. PubMed. [Link]

  • Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. PubMed. [Link]

  • Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. ResearchGate. [Link]

  • Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-substituted Cyclohexanecarboximidamide Hydrochloride

Welcome to the technical support center for the synthesis of N-substituted cyclohexanecarboximidamide hydrochlorides. This guide is designed for researchers, chemists, and drug development professionals who are looking t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted cyclohexanecarboximidamide hydrochlorides. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of their target compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.

The synthesis of amidines from nitriles is a cornerstone transformation in medicinal chemistry. The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most reliable and direct methods for this conversion.[1][2] It proceeds via an alkyl imidate hydrochloride intermediate, commonly known as a Pinner salt, which is subsequently aminolyzed to furnish the desired amidine hydrochloride.[3][4] While classic, this reaction is notorious for its sensitivity to experimental conditions. This guide provides the expertise to navigate these challenges effectively.

Reaction Overview: The Pinner Synthesis Pathway

The synthesis is a two-stage process. First, cyclohexanecarbonitrile is treated with an anhydrous alcohol and dry hydrogen chloride gas to form the cyclohexanecarboximidate hydrochloride salt. Second, this intermediate salt is reacted with a primary or secondary amine to yield the final N-substituted cyclohexanecarboximidamide hydrochloride.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Aminolysis nitrile Cyclohexanecarbonitrile nitrilium Activated Nitrilium Ion nitrile->nitrilium Protonation hcl Dry HCl Gas hcl->nitrilium alcohol Anhydrous Alcohol (e.g., EtOH) pinner_salt Alkyl Cyclohexanecarboximidate HCl (Pinner Salt) alcohol->pinner_salt Nucleophilic Attack nitrilium->pinner_salt Nucleophilic Attack amine Primary/Secondary Amine (R¹R²NH) tetrahedral_intermediate Tetrahedral Intermediate pinner_salt->tetrahedral_intermediate Nucleophilic Attack pinner_salt->tetrahedral_intermediate amine->tetrahedral_intermediate product N-substituted Cyclohexanecarboximidamide HCl tetrahedral_intermediate->product Elimination of Alcohol

Caption: The two-step Pinner reaction mechanism for amidine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis, providing explanations for the root causes and actionable solutions.

Q1: My overall yield is very low, and my side-product is a cyclohexanecarboxylic acid ester. What is happening?

A1: This is the most common failure mode and is almost always caused by water contamination . The Pinner salt intermediate is highly susceptible to hydrolysis. Even trace amounts of water will rapidly convert the imidate into the corresponding ester, terminating the reaction pathway to the desired amidine.

  • Causality: The carbon of the protonated imidate is highly electrophilic. Water is a competing nucleophile with your amine and will readily attack this center.

  • Solutions:

    • Rigorous Anhydrous Technique: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvent and Reagent Purity: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The alcohol used must be absolute/anhydrous grade.[2]

    • HCl Gas Source: Use a cylinder of anhydrous HCl gas. Generating HCl gas in-situ from NaCl and H₂SO₄ can carry over moisture. If you must use HCl in a solvent (e.g., dioxane), ensure it is a fresh, high-quality commercial solution and handle it under inert atmosphere.

    • Inert Atmosphere: Run the entire reaction, from initial setup to the aminolysis step, under a positive pressure of nitrogen or argon.

Q2: The reaction mixture for the Pinner salt formation turned dark brown/black, and the workup yielded a complex, inseparable mixture. Why?

A2: This points to thermal decomposition . Imidate hydrochlorides are thermodynamically unstable intermediates.[2] Exothermic protonation and subsequent reaction can raise the internal temperature if not properly controlled, leading to decomposition and polymerization side reactions.

  • Causality: At elevated temperatures, the Pinner salt can eliminate a molecule of alkyl chloride and rearrange to the more stable N-alkyl amide, which can then undergo further side reactions.[1][2]

  • Solutions:

    • Strict Temperature Control: The reaction must be maintained at low temperatures, typically 0 °C, during the addition of HCl gas.[3] Use an ice/water or ice/salt bath.

    • Slow HCl Addition: Bubble the HCl gas into the solution at a slow, controlled rate. This manages the exotherm of the reaction and prevents localized heating. Monitor the temperature of the reaction pot, not just the bath.

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat throughout the reaction mixture.

Q3: The second step (amination) is inefficient. My starting Pinner salt is not fully consumed, even after extended reaction times.

A3: This issue relates to the nucleophilicity of the amine, steric hindrance, or reaction conditions.

  • Causality: While the Pinner salt is reactive, the aminolysis step is still a nucleophilic substitution. Poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react slowly.

  • Solutions:

    • Optimize Stoichiometry: Use a slight excess of the amine (1.1 to 1.5 equivalents) to drive the reaction to completion.

    • Increase Temperature ( cautiously): For sluggish reactions, the temperature of the aminolysis step can be gently raised to room temperature or slightly above (e.g., 40 °C). Monitor carefully for any decomposition.

    • Solvent Choice: The aminolysis is often performed in the same alcohol used for the Pinner salt formation or in a polar solvent like ethanol to ensure all reactants are soluble.

    • Consider Alternative Reagents: For particularly difficult amines, consider synthesizing a more reactive imidate, such as a 2,2,2-trichloroethyl imidate, which has a better leaving group.[5]

Q4: I have difficulty isolating my final product. It remains an oil or fails to crystallize from the reaction mixture.

A4: This is an isolation and purification challenge, often related to solvent choice or the inherent properties of the product.

  • Causality: Amidine hydrochlorides can sometimes be hygroscopic or form oils, especially if impurities are present. The choice of solvent for precipitation is critical.

  • Solutions:

    • Solvent for Precipitation: After the aminolysis step, concentrate the reaction mixture under reduced pressure. The addition of a non-polar solvent, such as anhydrous diethyl ether or tert-butyl methyl ether (TBME), is typically used to precipitate the hydrochloride salt.

    • Trituration: If an oil forms, try cooling the flask in an ice bath and scratching the inside with a glass rod to induce crystallization. Alternatively, add a small amount of the non-polar solvent and stir vigorously (trituration) to solidify the product.

    • Purification: If impurities are preventing crystallization, purify the crude product. This can be done by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/ether) or by column chromatography on silica gel (often using a mobile phase containing a small percentage of ammonia in methanol mixed with dichloromethane to handle the salt form).

Frequently Asked Questions (FAQs)

  • Q: Can I use a Lewis acid instead of HCl gas?

    • A: Yes, Lewis acids like aluminum trichloride (AlCl₃) or trimethylsilyl triflate (TMSOTf) can promote the direct addition of amines to nitriles.[6][7] This avoids the Pinner salt intermediate but may require different reaction conditions and optimization. The classic Pinner reaction is often preferred for its simplicity and cost-effectiveness when applicable.

  • Q: How does the choice of alcohol (methanol vs. ethanol) affect the reaction?

    • A: Both are commonly used. Methanol can sometimes lead to faster reaction rates for the Pinner salt formation. However, the resulting methoxy group in the intermediate is a slightly poorer leaving group than the ethoxy group during the subsequent aminolysis step. For most substrates, the difference is minor, and ethanol is often chosen for its lower toxicity and favorable solvent properties.

  • Q: What are the key analytical markers to confirm product formation?

    • A:

      • FT-IR: Look for the disappearance of the nitrile peak (C≡N stretch) around 2220-2260 cm⁻¹. The product will show a strong C=N stretch for the iminium salt around 1640-1690 cm⁻¹ and broad N-H stretches from the hydrochloride salt around 2800-3200 cm⁻¹.

      • ¹H NMR: The protons on the carbons adjacent to the nitrogen atoms will be deshielded. You will also see broad, exchangeable peaks for the N-H protons, the number of which depends on the substitution pattern.

      • ¹³C NMR: The most diagnostic peak is the amidine carbon (C=N), which will appear significantly downfield, typically in the 160-175 ppm range.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step methodology. It is designed as a self-validating system; adherence to the anhydrous and temperature control steps is critical for success.

Safety Note: Anhydrous Hydrogen Chloride is a toxic and highly corrosive gas. This procedure must be performed in a well-ventilated fume hood by trained personnel.

Step A: Synthesis of Ethyl Cyclohexanecarboximidate Hydrochloride (Pinner Salt)
  • Setup: Assemble an oven-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a gas outlet connected to a scrubber (e.g., a bubbler with a concentrated NaOH solution). Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add cyclohexanecarbonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

  • HCl Addition: Slowly bubble dry HCl gas through the solution via the gas inlet tube. Maintain the internal reaction temperature between 0-5 °C.[3] Continue the HCl addition until the solution is saturated (HCl fumes will be visible in the headspace and the rate of absorption will slow significantly). This typically takes 1-2 hours.

  • Reaction: Stopper the flask tightly and allow it to stand at 0-4 °C (in a refrigerator) for 24-48 hours. A crystalline precipitate of the Pinner salt should form.

  • Isolation: Collect the solid product by filtration under a nitrogen blanket. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the Pinner salt under vacuum. Note: For many applications, the salt can be used directly in the next step without complete isolation.

Step B: Synthesis of N-substituted Cyclohexanecarboximidamide Hydrochloride
  • Setup: In an oven-dried flask under a nitrogen atmosphere, suspend the prepared Pinner salt (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of salt).

  • Amine Addition: Cool the suspension to 0 °C. Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in anhydrous ethanol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Isolation: Remove the solvent under reduced pressure. To the resulting crude residue, add anhydrous diethyl ether and stir or sonicate. The product should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent system like isopropanol/diethyl ether.

Data Summary and Workflow Visualization

Table of Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Cyclohexanecarbonitrile 1.0 eqStarting material; must be pure and dry.
Anhydrous Alcohol 3.0 - 5.0 eqActs as both reagent and solvent. Excess drives imidate formation.
Dry HCl Gas SaturateThe reaction is acid-catalyzed; saturation is required.[7]
Amine (R¹R²NH) 1.1 - 1.5 eqA slight excess drives the aminolysis step to completion.
Temperature (Step A) 0 - 5 °CCritical for preventing thermal decomposition of the Pinner salt.[2]
Temperature (Step B) 0 °C to 50 °CStart cold; warm only if the reaction is slow.
Reaction Time (Step A) 24 - 48 hAllows for complete formation and crystallization of the Pinner salt.
Reaction Time (Step B) 12 - 24 hHighly dependent on the nucleophilicity of the amine.
Typical Yield Range 60 - 90%Highly dependent on substrate and adherence to anhydrous conditions.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_stepA Step A: Pinner Salt Formation cluster_stepB Step B: Aminolysis cluster_iso Isolation & Purification prep1 Oven-Dry All Glassware prep2 Use Anhydrous Solvents & Reagents prep1->prep2 a1 Charge Nitrile & EtOH under N₂ prep2->a1 a2 Cool to 0 °C a1->a2 a3 Saturate with Dry HCl Gas (Maintain 0-5 °C) a2->a3 a4 Age at 0-4 °C for 24h a3->a4 b1 Suspend Pinner Salt in Anhydrous EtOH a4->b1 b2 Add Amine (1.1 eq) at 0 °C b1->b2 b3 Stir at RT for 12-24h b2->b3 iso1 Concentrate in vacuo b3->iso1 iso2 Precipitate with Anhydrous Ether iso1->iso2 iso3 Filter and Wash Solid iso2->iso3 iso4 Dry Under Vacuum iso3->iso4 iso5 Characterize (NMR, IR, MS) iso4->iso5

Caption: A comprehensive workflow for the synthesis of N-substituted amidines.

Troubleshooting Decision Tree

G start Experiment Complete: Low Yield Observed q1 Major Byproduct is Cyclohexyl Ester? start->q1 ans1_yes YES: Water Contamination q1->ans1_yes  Yes q2 Reaction Turned Dark? Complex Mixture? q1->q2  No sol1 Solution: - Oven-dry glassware - Use anhydrous solvents - Ensure HCl is dry - Run under N₂/Ar ans1_yes->sol1 ans2_yes YES: Thermal Decomposition q2->ans2_yes  Yes q3 Incomplete Conversion of Pinner Salt? q2->q3  No sol2 Solution: - Maintain 0-5 °C during HCl addition - Add HCl gas slowly - Ensure efficient stirring ans2_yes->sol2 ans3_yes YES: Poor Aminolysis q3->ans3_yes  Yes sol3 Solution: - Use 1.1-1.5 eq of amine - Gently warm to RT or 40°C - Increase reaction time ans3_yes->sol3

Caption: A decision tree to diagnose and solve common yield issues.

References

  • Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives. MDPI. [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Publications. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of N -(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes. ResearchGate. [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Scheme 4 Synthesis of imidate hydrochloride salts. ResearchGate. [Link]

  • A Lewis acid-promoted Pinner reaction. National Institutes of Health (NIH). [Link]

  • Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses. [Link]

  • Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. Iraqi National Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Cyclohexanecarboximidamide Hydrochloride Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving Cyclohexanecarboximidamide hydrochloride and structurally similar compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of the Bulky Cyclohexyl Group

Cyclohexanecarboximidamide hydrochloride is a valuable building block in medicinal chemistry and materials science. However, the bulky and conformationally complex cyclohexyl group often presents a significant steric barrier to successful chemical transformations. This steric hindrance can manifest as low reaction yields, slow reaction rates, or even complete reaction failure. This guide is designed to equip you with the knowledge and techniques to overcome these challenges.

Troubleshooting Guide: Low Yield and Failed Reactions

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of Cyclohexanecarboximidamide hydrochloride and its derivatives.

Issue 1: Low or No Product Formation in Amidine Synthesis from Cyclohexanecarbonitrile

The direct addition of ammonia or amines to the nitrile group of cyclohexanecarbonitrile is often challenging due to the steric bulk of the cyclohexyl ring, which hinders the approach of the nucleophile to the electrophilic carbon of the nitrile.

Root Cause Analysis and Solutions:

  • Insufficient Nitrile Activation: The electrophilicity of the nitrile carbon in cyclohexanecarbonitrile may be insufficient to react with a nucleophile, especially a hindered one.

    • Solution 1: The Pinner Reaction. This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ester hydrochloride), which is then reacted with ammonia or an amine to form the amidine.[1][2] While effective, sterically hindered nitriles can be poor substrates for the Pinner reaction.[1]

    • Solution 2: Lewis Acid Catalysis. The use of a Lewis acid can enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack.

Lewis Acid Typical Conditions Considerations
Trimethylsilyl triflate (TMSOTf)2 equivalents, neat nitrile as solvent, room temperatureHighly effective for promoting Pinner-type reactions with sterically hindered substrates.[3]
Aluminum tribromide (AlBr₃)Stoichiometric amounts, 50°CA strong Lewis acid that can activate the nitrile.
Hafnium(IV) triflate (Hf(OTf)₄)Stoichiometric amounts, neat nitrile as solventCan be effective, but may require higher temperatures.
Zinc(II) chloride (ZnCl₂)Catalytic to stoichiometric amounts, various solventsA milder Lewis acid that can promote the reaction, particularly with less hindered amines.
  • Poor Nucleophilicity of the Amine: The amine nucleophile may not be sufficiently reactive to attack the sterically hindered nitrile.

    • Solution: Strong Base Activation. In the absence of acidic conditions, a strong base can be used to deprotonate the amine, significantly increasing its nucleophilicity.

Issue 2: Hydrolysis of Intermediates

The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates, such as the Pinner salt, back to the starting nitrile or to the corresponding amide, reducing the yield of the desired amidine.[3]

Preventative Measures:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent, and reagents should be stored in a desiccator.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: Why is the Pinner reaction often recommended for the synthesis of amidines from sterically hindered nitriles like cyclohexanecarbonitrile?

A1: The Pinner reaction proceeds through a highly reactive intermediate, the Pinner salt (an alkyl imidate hydrochloride).[2][4][5] This intermediate is more susceptible to nucleophilic attack by ammonia or an amine than the starting nitrile. The initial acid-catalyzed addition of an alcohol to the nitrile effectively circumvents the high activation energy associated with the direct attack of an amine on the sterically hindered nitrile.

Q2: I am still getting low yields with the Pinner reaction. What are the most likely reasons and how can I improve it?

A2: Low yields in a Pinner reaction with a sterically hindered substrate like cyclohexanecarbonitrile are common.[1] Here are the primary factors to consider:

  • Incomplete Pinner Salt Formation: The initial formation of the imino ester intermediate may be slow due to steric hindrance.

    • Troubleshooting:

      • Increase Reaction Time: Allow more time for the formation of the Pinner salt before adding the amine.

      • Optimize Temperature: While low temperatures are generally recommended to prevent side reactions, a modest increase in temperature during the Pinner salt formation may be necessary.[1]

      • Use of Lewis Acids: As mentioned in the troubleshooting guide, employing a Lewis acid like TMSOTf can significantly promote the formation of the Pinner salt intermediate.[3]

  • Decomposition of the Pinner Salt: Pinner salts can be thermally unstable.

    • Troubleshooting: Maintain low temperatures (0-5°C) throughout the reaction and workup.[1]

  • Side Reactions: The presence of water can lead to the formation of esters or amides as byproducts.[3]

    • Troubleshooting: Ensure strict anhydrous conditions.

Q3: Can I use a base-catalyzed approach to synthesize Cyclohexanecarboximidamide?

A3: Yes, a base-catalyzed approach is a viable alternative, especially when dealing with electron-poor nitriles or when acidic conditions are not desirable. The mechanism involves the deprotonation of the amine to form a more potent nucleophile, which can then attack the nitrile.

Q4: What is the mechanism of the base-catalyzed addition of an amine to a nitrile?

A4: The base-catalyzed addition of an amine to a nitrile proceeds through the following steps:

  • Deprotonation of the Amine: A strong base removes a proton from the amine, generating a highly nucleophilic amide anion.

  • Nucleophilic Attack: The amide anion attacks the electrophilic carbon of the nitrile, forming a resonance-stabilized intermediate.

  • Protonation: The intermediate is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base) to yield the final amidine product.

Experimental Protocols

Protocol 1: Pinner Reaction for the Synthesis of Cyclohexanecarboximidamide Hydrochloride

This protocol is a general guideline and may require optimization for your specific substrate and scale.

Step 1: Formation of the Pinner Salt (Ethyl Cyclohexanecarboximidate Hydrochloride)

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter, a thermometer, and a drying tube.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (2.0 eq) and cyclohexanecarbonitrile (1.0 eq) to the flask.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution while maintaining the temperature between 0 and 5°C.

  • Continue the addition of HCl until the solution is saturated.

  • Seal the flask and allow it to stir at 0-5°C for 12-24 hours. The formation of a white precipitate indicates the formation of the Pinner salt.

Step 2: Ammonolysis to Cyclohexanecarboximidamide Hydrochloride

  • After the formation of the Pinner salt, cool the reaction mixture to -10°C.

  • Slowly add a solution of anhydrous ammonia in ethanol (or bubble anhydrous ammonia gas) to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • The product, Cyclohexanecarboximidamide hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Protocol 2: Lewis Acid-Catalyzed Amidine Synthesis

This protocol is adapted from methodologies known to be effective for sterically hindered substrates.[3]

  • To a flame-dried Schlenk tube under an inert atmosphere, add cyclohexanecarbonitrile (1.0 eq) and the desired primary amine (1.1 eq).

  • Add an anhydrous, non-polar solvent such as toluene or dichloromethane.

  • Cool the mixture to 0°C.

  • Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Diagram 1: The Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile Cyclohexyl-C≡N ProtonatedNitrile Cyclohexyl-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ HCl HCl Intermediate1 Cyclohexyl-C(OEt)=N⁺H₂ ProtonatedNitrile->Intermediate1 + EtOH Ethanol EtOH PinnerSalt [Cyclohexyl-C(OEt)=NH₂]⁺Cl⁻ (Pinner Salt) Intermediate1->PinnerSalt + Cl⁻ Ammonia NH₃ Tetrahedral_Intermediate Cyclohexyl-C(OEt)(NH₂)-NH₂ PinnerSalt->Tetrahedral_Intermediate + NH₃ Amidine_HCl [Cyclohexyl-C(NH₂)=NH₂]⁺Cl⁻ (Amidine HCl) Tetrahedral_Intermediate->Amidine_HCl - EtOH Ethanol_byproduct EtOH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Diagram 2: Troubleshooting Logic for Low Amidine Yield

Troubleshooting_Logic Start Low Amidine Yield Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Pinner_Route Pinner Reaction Issues? Start->Pinner_Route Using Pinner Base_Route Base-Catalyzed Issues? Start->Base_Route Using Base Anhydrous Anhydrous Conditions? Check_Conditions->Anhydrous Temp_Time Temperature/Time Optimized? Check_Conditions->Temp_Time Pinner_Salt_Formation Incomplete Pinner Salt Formation? Pinner_Route->Pinner_Salt_Formation Weak_Base Base Strength Insufficient? Base_Route->Weak_Base Dry_Solvents Use Dry Solvents/Inert Atmosphere Anhydrous->Dry_Solvents No Increase_Time_Temp Increase Time/Temp Judiciously Temp_Time->Increase_Time_Temp No Add_Lewis_Acid Add Lewis Acid (e.g., TMSOTf) Pinner_Salt_Formation->Add_Lewis_Acid Yes Use_Stronger_Base Use Stronger Base (e.g., NaH, LDA) Weak_Base->Use_Stronger_Base Yes

Caption: Decision tree for troubleshooting low-yield amidine synthesis.

References

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of Amidine-Containing Compounds

Welcome to the technical support center for the synthesis of amidine-containing compounds. This guide is crafted for researchers, scientists, and drug development professionals who encounter challenges in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of amidine-containing compounds. This guide is crafted for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these valuable molecules. Amidines are strong organic bases with significant applications in medicinal chemistry and materials science, yet their preparation can be fraught with difficulties ranging from low yields to purification hurdles.[1][2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will explore the causality behind common problems and offer robust, validated solutions.

Part 1: Core Synthesis & Mechanistic Challenges

This section addresses fundamental issues related to reaction setup, reagent choice, and mechanistic failures.

Q1: My Pinner reaction is failing or giving very low yields. What are the most common failure points?

The Pinner reaction, which converts a nitrile into an amidine via an imino ester intermediate (a "Pinner salt"), is a cornerstone of amidine synthesis but is highly sensitive to reaction conditions.[4][5]

Causality & Troubleshooting:

  • Presence of Water: The single most common reason for failure is the presence of moisture. The nitrilium ion and the Pinner salt intermediates are highly electrophilic and will readily hydrolyze to form the corresponding ester or amide, terminating the reaction.[4][6]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. It is critical to bubble dry hydrogen chloride (HCl) gas through an anhydrous alcohol solution rather than using aqueous HCl.[5][7]

  • Insufficient Acid Catalysis: The reaction requires a strong acid, typically anhydrous HCl, to protonate the nitrile, activating it for nucleophilic attack by the alcohol.

    • Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (typically 0 °C) until the nitrile is fully converted to the Pinner salt.[5] Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from rearranging or decomposing.[4][7]

  • Poorly Reactive Nitrile: Electron-rich nitriles are less electrophilic and react slowly. Conversely, sterically hindered nitriles can prevent the approach of the alcohol nucleophile.

    • Solution: For electron-rich nitriles, consider alternative methods that do not rely on nitrile protonation, such as base-catalyzed approaches.[4] For sterically hindered systems, prolonged reaction times or more potent activation methods may be necessary.

Visualizing the Pinner Reaction Mechanism

The following diagram illustrates the key steps and highlights the moisture-sensitive intermediates. Understanding this pathway is critical for diagnostics.

G cluster_activation Step 1: Nitrile Activation cluster_attack Step 2: Nucleophilic Attack cluster_aminolysis Step 3: Aminolysis cluster_hydrolysis Side Reaction: Hydrolysis Nitrile R-C≡N HCl H-Cl Nitrile->HCl Protonation Nitrilium [R-C≡N-H]⁺ Cl⁻ (Nitrilium Ion) HCl->Nitrilium Alcohol R'-OH Nitrilium->Alcohol Attack by Alcohol PinnerSalt_Int Intermediate Nitrilium->PinnerSalt_Int Forms intermediate Water H₂O Nitrilium->Water PinnerSalt [R-C(OR')=NH₂]⁺ Cl⁻ (Pinner Salt) PinnerSalt_Int->PinnerSalt Proton Transfer PinnerSalt_Int->PinnerSalt Amine R''-NH₂ PinnerSalt->Amine Attack by Amine Amidine_HCl [R-C(NHR'')=NH₂]⁺ Cl⁻ (Amidinium Salt) PinnerSalt->Amidine_HCl PinnerSalt->Water Hydrolysis Amine->Amidine_HCl Elimination of R'-OH Ester R-COOR' Water->Ester

Caption: Mechanism of the Pinner reaction and competing hydrolysis pathway.

Q2: My reaction is sluggish or stalls when using an unactivated or electron-rich nitrile. What alternative synthesis methods should I consider?

Direct addition of amines to nitriles is the most atom-economical route but often requires harsh conditions or activated substrates.[8][9] When the Pinner reaction is unsuitable, several powerful alternatives exist.

Alternative Strategies:

  • Synthesis from Thioamides: Thioamides are excellent precursors as the sulfur atom is a better leaving group than oxygen.

    • Method: Convert the corresponding amide to a thioamide using Lawesson's reagent. The thioamide can then be activated with a thiophilic agent (e.g., HgCl₂ or AgOAc) in the presence of an amine to yield the amidine.[10][11][12][13] This method is often milder and more general than direct nitrile additions.

  • Activation of Amides: Amides can be directly converted to amidines by first activating the carbonyl oxygen.

    • Method: Trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine can activate an amide, which is then susceptible to attack by a primary or secondary amine.[1][14]

  • Metal Catalysis: Various transition metals can catalyze the addition of amines to nitriles under milder conditions than traditional methods.

    • Method: Copper(I) salts (e.g., CuCl) have been shown to effectively catalyze the synthesis of N-substituted amidines from nitriles and amines, often under an oxygen atmosphere.[8][15] Other metals like Zinc(II) and Lanthanides have also been employed to promote this transformation.[8][16][17]

  • Strong Base Activation: For less reactive aryl amines, deprotonation with a strong base like n-BuLi can generate a highly nucleophilic amide anion that readily adds to nitriles.[2]

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Pinner Reaction Nitrile, AlcoholAnhydrous HClWell-established, good for simple substrates.Sensitive to moisture, harsh acidic conditions.[4][7]
From Thioamides Thioamide, AmineLawesson's, HgCl₂/Ag(I)Mild conditions, broad scope.[10][12]Requires extra step to make thioamide.
Amide Activation Amide, AmineTf₂O, PyridineDirect from amides, good for di/tri-substituted.[14]Requires stoichiometric, expensive activator.
Metal Catalysis Nitrile, AmineCu(I), Yb(III), etc.Milder conditions, good for unactivated nitriles.[8][16]Metal contamination, ligand/catalyst cost.
Strong Base Nitrile, Aminen-BuLiEffective for poorly nucleophilic amines.[2]Requires strictly anhydrous/inert conditions.

Part 2: Work-up and Purification Troubleshooting

The basicity and polarity of amidines present unique challenges during isolation and purification.

Q3: My amidine product is difficult to extract from the aqueous layer during work-up. How can I improve recovery?

Amidines are strong bases (pKa ~5-12) and often exist as protonated, water-soluble amidinium salts, especially after an acidic reaction or work-up.[1][3]

Causality & Troubleshooting:

  • Protonation: In acidic or even neutral water, the amidine is protonated, making it highly polar and sequestering it in the aqueous phase.

    • Solution: Basify the aqueous layer to a pH >12 using 2-4 M NaOH or KOH before extraction. This deprotonates the amidinium salt to the free base, which is significantly more soluble in organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether. Perform multiple extractions (3-5 times) to maximize recovery.

  • Emulsion Formation: The combination of a basic aqueous phase and an organic solvent can lead to stubborn emulsions.

    • Solution: After basifying, add saturated aqueous sodium chloride (brine) to the separatory funnel.[18] The increased ionic strength of the aqueous layer helps to break emulsions and further "salt out" the organic product.

Visualizing the Work-up Strategy

This workflow outlines the decision-making process for effectively isolating a basic amidine product.

G start Reaction Mixture Quenched (Contains Amidinium Salt) add_base Add aq. NaOH/KOH to pH > 12 start->add_base extract Extract with Organic Solvent (e.g., EtOAc, DCM) add_base->extract Deprotonates to Free Base check_emulsion Emulsion Formed? extract->check_emulsion add_brine Add Saturated Brine check_emulsion->add_brine Yes separate Separate Layers check_emulsion->separate No add_brine->extract Re-extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) separate->dry concentrate Concentrate in vacuo dry->concentrate end Crude Amidine Free Base concentrate->end

Caption: Decision workflow for the extractive work-up of amidine products.

Q4: My amidine is streaking badly on silica gel or I'm getting very low recovery from column chromatography. What's going wrong?

This is a classic problem when purifying basic compounds on standard silica gel.

Causality & Troubleshooting:

  • Acid-Base Interaction: Silica gel is acidic due to surface silanol (Si-OH) groups. The basic amidine interacts strongly with these sites, leading to irreversible binding, peak tailing (streaking), and decomposition.[19]

    • Solution 1 (Mobile Phase Modifier): Add a competing base to the mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) in your eluent system (e.g., Hexane/EtOAc or DCM/MeOH).[19][20]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic or a basic stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that prevent strong binding and improve peak shape without requiring mobile phase additives.[20]

    • Solution 3 (Avoid Chromatography): If possible, purify the product by recrystallization or distillation. If the product forms a stable hydrochloride or other salt, recrystallizing the salt can be an effective purification strategy.[21]

Part 3: Characterization and Stability

Q5: How can I confirm the formation of my amidine product, and how should I store it?

Correctly identifying the amidine functional group is key. Their basicity also makes them susceptible to degradation.

Characterization:

  • ¹H NMR Spectroscopy: Look for broad singlets from the N-H protons, which may exchange with D₂O.[22] The chemical shifts can vary widely. Protons on the carbon adjacent to the amidine nitrogen will be deshielded and appear further downfield.[22] The amidine carbon itself appears in the ¹³C NMR spectrum in the characteristic low-field region around 164 ppm.[23]

  • IR Spectroscopy: Primary (-NH₂) and secondary (>NH) amidines will show N-H stretching absorptions in the 3300-3500 cm⁻¹ range, similar to amines but often sharper.[22] The C=N stretch is typically observed around 1650 cm⁻¹.

  • Stability and Storage: Amidines, especially as free bases, can be sensitive to hydrolysis and oxidation.[23][24]

    • Storage Recommendation: For long-term stability, it is best to store amidines as their hydrochloride or other stable salts. If stored as a free base, keep the material under an inert atmosphere (Nitrogen or Argon) in a freezer, protected from light and moisture.[24]

Experimental Protocol: General Pinner Synthesis of an N-Aryl Benzamidine

This protocol provides a general framework for the synthesis of an amidine from a benzonitrile derivative and an aniline.

Materials:

  • Aryl nitrile (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Aniline derivative (1.1 eq)

  • Dry HCl gas

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Pinner Salt Formation:

    • Dissolve the aryl nitrile (1.0 eq) in a minimal amount of anhydrous EtOH in an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry HCl gas through the stirred solution for 2-4 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.

    • After the reaction is complete (as judged by TLC or disappearance of starting material), dilute the slurry with anhydrous Et₂O to ensure full precipitation.

    • Collect the solid Pinner salt by vacuum filtration, wash with cold anhydrous Et₂O, and dry under vacuum.

  • Aminolysis:

    • Suspend the dried Pinner salt in anhydrous EtOH.

    • Add the aniline derivative (1.1 eq) to the suspension.

    • Stir the mixture at room temperature. The reaction can take from a few hours to overnight. Monitor by TLC until the Pinner salt is consumed.

  • Work-up and Isolation:

    • Remove the EtOH under reduced pressure.

    • Dissolve the residue in water and transfer to a separatory funnel.

    • Cool the aqueous solution in an ice bath and slowly add 2M NaOH until the pH is >12.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amidine free base.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a Hexane/EtOAc eluent system containing 1% triethylamine, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Kim, J., & Stahl, S. S. (2015). Cu-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, secondary amine, and sulfonamide enables an efficient synthesis of amidines. The Journal of Organic Chemistry, 80(5), 2448–2454. [Link]

  • Lee, H. K., Ten, L. N., & Pak, C. S. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society, 19(11), 1148-1149. [Link]

  • Kollár, L., et al. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ACS Omega, 3(10), 14293–14300. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Debnath, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5489. [Link]

  • Pentelute, B. L., et al. (2015). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 137(49), 15412–15415. [Link]

  • Debnath, P. (2020). Synthesis of Amidines and its application to heterocycles synthesis. Chemistry Proceedings, 3(1), 85. [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Boger, D. L., et al. (2008). Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands. Journal of the American Chemical Society, 130(40), 13349–13357. [Link]

  • Miller, B. L., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(34), 4933-4936. [Link]

  • Gąsowska, A., et al. (2019). Amidines from cyclic amines and nitriles in the presence of zinc(II). Dalton Transactions, 48(1), 125-136. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? [Link]

  • Kumar, A., et al. (2015). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 11, 1956–1962. [Link]

  • Debnath, P. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. ECSOC-24. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

  • Google Patents. (2001). US6204385B1 - Process for preparing amidines.
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  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Reddit. (2022). I wondered if this would be possible instead of e.g. Pinners reaction? r/OrganicChemistry. [Link]

  • Yudin, A. K., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. [Link]

  • LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Stella, V. J., et al. (2000). Stability of alkoxycarbonylamidine prodrugs. Pharmaceutical Research, 17(5), 553-559. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? [Link]

  • Semioshkin, A. A., et al. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules, 28(13), 5178. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. [Link]

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  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4556–4559. [Link]

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  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Ghosez, L., et al. (2001). Mild method for the synthesis of amidines by the electrophilic activation of amides. Tetrahedron, 57(1), 123-128. [Link]

  • Clement, B., et al. (1981). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 103(24), 7341–7346. [Link]

  • Journal of Physics: Conference Series. (2019). New single step route for efficient synthesis of amidine containing molecules. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. [Link]

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Optimization

Removal of hydrochloride from Cyclohexanecarboximidamide hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of hydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of hydrochloride from Cyclohexanecarboximidamide hydrochloride to yield the free base. Our goal is to equip you with the scientific principles and practical methodologies to navigate this common synthetic challenge successfully.

Core Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.

Q1: What are the primary methods for removing hydrochloride from Cyclohexanecarboximidamide hydrochloride to obtain the free base?

A1: From a mechanistic standpoint, the conversion of an amine hydrochloride salt to its free base is an acid-base neutralization reaction. The hydrochloride salt exists as a protonated, positively charged amidinium ion paired with a chloride anion. To obtain the neutral "free base," you must introduce a base that is stronger than the Cyclohexanecarboximidamide itself to deprotonate it.[1][2] The choice of base and the subsequent workup procedure are critical for achieving high yield and purity.

The two most common and effective methods are:

  • Aqueous Base Neutralization followed by Liquid-Liquid Extraction: This is the most prevalent and often most practical method.

  • Ion-Exchange Chromatography: A milder method suitable for sensitive substrates, though it can be more time-consuming.

This workflow involves dissolving the hydrochloride salt in an aqueous solution, adding a base to neutralize the HCl, and then extracting the liberated, less water-soluble free base into an organic solvent.

Causality Behind Experimental Choices:

  • Choice of Base: The selection of the base is a balance between reactivity and potential side reactions.

    • Weak Inorganic Bases (e.g., NaHCO₃, Na₂CO₃, K₂CO₃): These are often the first choice.[3][4] They are strong enough to deprotonate the amidinium salt but are less likely to cause hydrolysis of the amidine functional group, which can be sensitive to strong hydroxide concentrations. The generation of CO₂ gas during neutralization with bicarbonate or carbonate serves as a visual indicator of the reaction's progress.

    • Strong Inorganic Bases (e.g., NaOH, KOH): While effective, these should be used with caution and often at low temperatures (e.g., 0-5 °C) to minimize the risk of amide or imide hydrolysis.[5][6] They are useful if the free base is partially soluble in water, as a higher pH can help "salt out" the organic compound.

    • Organic Bases (e.g., Triethylamine - TEA): Can be used, but their removal and the removal of their corresponding hydrochloride salts can complicate purification.[7] They are typically used when the reaction needs to be performed in a non-aqueous environment.

  • Choice of Extraction Solvent: The ideal solvent should have high solubility for the free base and be immiscible with water. Common choices include:

    • Dichloromethane (DCM)

    • Chloroform

    • Ethyl Acetate

    • Diethyl Ether

Experimental Protocol: Neutralization with Sodium Bicarbonate

  • Dissolution: Dissolve 1.0 equivalent of Cyclohexanecarboximidamide hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to dissipate any heat generated during neutralization and preserves the stability of the amidine.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with gentle swirling. Continue addition until CO₂ evolution ceases and the pH of the aqueous layer is basic (pH 8-9), as confirmed by pH paper.

  • Extraction: Add an appropriate organic solvent (e.g., DCM, 3x the volume of the aqueous layer) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the free base.

  • Combine & Dry: Combine all organic extracts. Dry the combined solution over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.

Workflow Diagram: Neutralization & Extraction

G cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Dissolve Salt in Water B 2. Add Base (e.g., NaHCO3) Monitor pH A->B Neutralization D 4. Extract with Organic Solvent (e.g., DCM) B->D Extraction C 3. Aqueous Layer (NaCl + excess base) E 5. Combined Organic Layers (Free Base in DCM) D->E F 6. Dry with Na2SO4 E->F G 7. Filter & Evaporate F->G H Isolated Free Base G->H

Caption: General workflow for hydrochloride removal via neutralization and liquid-liquid extraction.

Q2: I'm observing a low yield of my free base after extraction. What are the possible causes and solutions?

A2: A low yield is a common issue that can often be resolved by systematically evaluating each step of the process. The primary culprits are typically incomplete neutralization, insufficient extraction, or unintended solubility of the free base in the aqueous layer.

Troubleshooting Low Yield:

Potential Cause Explanation Recommended Solution(s)
Incomplete Neutralization If the pH is not sufficiently basic, a portion of the product will remain as the protonated, water-soluble hydrochloride salt and will not be extracted into the organic phase.Verify pH: Use a pH meter or pH paper to ensure the aqueous layer is adequately basic (pH 8-9 for weak bases, pH > 11 for strong bases) after the base addition is complete. • Add Excess Base: Use a slight excess of the neutralizing base to drive the equilibrium towards the free base form.
Insufficient Extraction The free base may have some solubility in the aqueous layer, and a single extraction may not be enough to recover all of it.Increase Number of Extractions: Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering the product.
Emulsion Formation Vigorous shaking can sometimes create a stable emulsion between the aqueous and organic layers, trapping the product at the interface and preventing clear separation.Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion. • Gentle Inversion: Instead of vigorous shaking, use gentle inversions of the separatory funnel.
High Water Solubility of Free Base Some amidines, especially those with fewer carbon atoms, may retain significant water solubility even in their free base form.Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer. • Use a More Polar Solvent: Consider using a more polar extraction solvent like ethyl acetate if DCM or chloroform are proving ineffective.
Q3: My final product seems to be unstable or is decomposing. How can I improve its stability?

A3: Amidines can be sensitive to hydrolysis, especially under strongly acidic or basic conditions. While amides are generally stable, the amidine functional group is more akin to an imine in its reactivity and can be more susceptible to degradation.[6][8] Amines in their free base form can also be prone to oxidation.[8][9]

Strategies to Enhance Stability:

  • Temperature Control: Perform the entire neutralization and extraction process at low temperatures (0-5 °C) to minimize the rate of any potential decomposition reactions.

  • Avoid Strong Bases: Whenever possible, use milder bases like sodium bicarbonate instead of sodium hydroxide to avoid base-catalyzed hydrolysis.[3]

  • Workup Quickly: Do not let the reaction mixture sit for extended periods, especially in the aqueous basic solution. Proceed from neutralization to final product isolation without unnecessary delays.

  • Inert Atmosphere: After isolation, if the free base is found to be sensitive to air, store it under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Storage: Store the isolated free base in a desiccator in a freezer to protect it from moisture and slow down potential degradation pathways. For long-term storage, consider converting it back to a stable salt form if the free base proves to be inherently unstable.

Q4: How can I confirm that the hydrochloride has been successfully removed?

A4: Confirmation of hydrochloride removal is crucial for ensuring the purity of your free base for subsequent reactions. A combination of qualitative and quantitative methods should be used.

Verification Methods:

  • Silver Nitrate Test (Qualitative): This is a classic and straightforward test for the presence of chloride ions.

    • Protocol: Dissolve a small sample of your final product in deionized water or ethanol. Add a few drops of a dilute nitric acid solution, followed by a few drops of a 1% silver nitrate (AgNO₃) solution.

    • Interpretation: The formation of a white precipitate (AgCl) indicates the presence of chloride ions, meaning the hydrochloride was not completely removed. The absence of a precipitate suggests successful removal.

  • pH Measurement:

    • Protocol: Dissolve a small amount of the final product in deionized water.

    • Interpretation: The solution should be basic. If the pH is neutral or acidic, it suggests that the protonated hydrochloride salt is still present.

  • Spectroscopic Analysis (Quantitative/Confirmatory):

    • ¹H NMR Spectroscopy: Compare the NMR spectrum of your product with the starting material. In the hydrochloride salt, the N-H protons will often be broad and may have a different chemical shift compared to the free base. The disappearance of the characteristic salt peak and the appearance of the free base peaks confirms the conversion.

    • FT-IR Spectroscopy: The N-H stretching frequencies in the IR spectrum may shift upon conversion from the salt to the free base.

Frequently Asked Questions (FAQs)

FAQ1: Can I use the hydrochloride salt directly in my next reaction?

In some cases, yes. If your subsequent reaction is performed in the presence of a base (e.g., an amide coupling or a reaction with an organometallic reagent), you can often add an extra equivalent of that base to neutralize the hydrochloride in situ.[1] For example, if your reaction requires 2 equivalents of triethylamine, you would add 3 equivalents when starting with the hydrochloride salt. However, this approach introduces an additional salt (e.g., triethylammonium chloride) into your reaction mixture, which may need to be removed during purification. Generating the free base separately often leads to a cleaner reaction and simpler purification.

FAQ2: What are the safety precautions I should take when handling Cyclohexanecarboximidamide and the reagents for hydrochloride removal?

Always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents like DCM and diethyl ether.

  • Hazard Information: While specific data for Cyclohexanecarboximidamide is limited, related compounds like Cyclopropanecarboximidamide hydrochloride are listed as causing skin and eye irritation and may cause respiratory irritation.[10] Assume the compound has similar hazards. Handle all bases (especially NaOH and KOH) with care as they are corrosive.

References

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • PubChem. Cyclopropanecarboximidamide hydrochloride.[Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]

  • PMC. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance.[Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?[Link]

  • Reddit. (2023). Hydrochloride salt of amine.[Link]

  • YouTube. (2015). How to Freebase (Phenylhydrazine HCl as an example).[Link]

  • PMC. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.[Link]

  • Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?[Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in Cyclohexanecarboximidamide hydrochloride synthesis

Technical Support Center: Synthesis of Cyclohexanecarboximidamide Hydrochloride This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Cy...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cyclohexanecarboximidamide Hydrochloride

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Cyclohexanecarboximidamide hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and unexpected results encountered during this synthetic process. Our goal is to equip you with the knowledge to identify, characterize, and mitigate the formation of byproducts, ensuring the integrity and purity of your target compound.

Troubleshooting Guide: Navigating Unexpected Outcomes

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My final yield of Cyclohexanecarboximidamide hydrochloride is significantly lower than anticipated. What are the likely causes and how can I investigate them?

A low yield can be attributed to several factors, ranging from incomplete reactions to the formation of side products. A systematic investigation is key to pinpointing the issue.

Potential Causes & Troubleshooting Steps:

  • Incomplete Pinner Salt Formation: The initial reaction between cyclohexanecarbonitrile and the alcohol (e.g., ethanol) in the presence of HCl gas is crucial.

    • Causality: Insufficient HCl, the presence of moisture, or temperatures that are too high can lead to an incomplete reaction. The Pinner salt (the imidate hydrochloride intermediate) is thermodynamically unstable and can decompose.[1]

    • Troubleshooting Protocol:

      • Reaction Monitoring: Carefully monitor the reaction progress by taking aliquots of the reaction mixture and analyzing them via FT-IR. Look for the disappearance of the nitrile peak (around 2240-2260 cm⁻¹).

      • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. The presence of water can lead to the hydrolysis of the nitrile or the imidate intermediate.[2][3]

      • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the introduction of HCl gas and the subsequent reaction to prevent the thermal decomposition of the Pinner salt.

  • Suboptimal Ammonolysis: The conversion of the Pinner salt to the final amidine hydrochloride can also be a source of yield loss.

    • Causality: Inadequate amounts of ammonia, poor mixing, or competing side reactions of the Pinner salt can reduce the yield of the desired product.

    • Troubleshooting Protocol:

      • Ammonia Saturation: Ensure the alcoholic solution of ammonia is saturated and fresh.

      • Controlled Addition: Add the Pinner salt solution to the ammonia solution slowly, with efficient stirring, to ensure a homogeneous reaction mixture.

Q2: I'm observing a significant peak in my LC-MS analysis that corresponds to the molecular weight of cyclohexanecarboxylic acid. How is this being formed?

The presence of cyclohexanecarboxylic acid is a clear indication of hydrolysis occurring at some stage of your synthesis or work-up.

Formation Pathway:

  • Hydrolysis of the Nitrile: The starting material, cyclohexanecarbonitrile, can undergo acid-catalyzed hydrolysis to form cyclohexanecarboxylic acid, especially if there is water contamination in your reagents or solvents.[4]

  • Hydrolysis of the Imidate Intermediate: The Pinner salt is susceptible to hydrolysis, which will yield the corresponding ester. This ester can then be hydrolyzed to the carboxylic acid during acidic work-up.[5][6]

Preventative Measures:

  • Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize atmospheric moisture ingress.

Q3: My NMR spectrum indicates the presence of cyclohexanecarboxamide as a major impurity. What is the origin of this byproduct?

Cyclohexanecarboxamide is a common byproduct in amidine synthesis, and its formation can occur through a couple of pathways.

Formation Pathway:

  • Hydrolysis of the Amidine: The final product, cyclohexanecarboximidamide, can be hydrolyzed to cyclohexanecarboxamide, particularly during work-up or purification if the pH is not carefully controlled.[7]

  • Rearrangement of the Imidate Intermediate: The imidate hydrochloride (Pinner salt) can undergo rearrangement to the more stable amide, especially at elevated temperatures.

Mitigation Strategies:

  • Temperature Control: Maintain low temperatures throughout the formation and handling of the Pinner salt.

  • Controlled Work-up: During work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Q4: I have an unexpected peak in my GC-MS with a mass suggesting the formation of ethyl cyclohexanecarboxylate. How did this form?

This is a classic byproduct of the Pinner reaction when an alcohol like ethanol is used as the solvent or reactant.

Formation Pathway:

The Pinner salt intermediate is a key branching point for several reactions. If water is present, it can react with the Pinner salt to form the corresponding ester.[1][5]

Preventative Measures:

  • Anhydrous Conditions: The most effective way to prevent ester formation is to ensure that the reaction is carried out under strictly anhydrous conditions.

  • Use of Excess Ammonia: A high concentration of ammonia during the second step can outcompete the trace amounts of water for the reaction with the Pinner salt.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and characterization of Cyclohexanecarboximidamide hydrochloride.

Q1: What is the detailed reaction mechanism for the synthesis of Cyclohexanecarboximidamide hydrochloride via the Pinner Reaction?

The Pinner reaction is a two-step process.[1][8] First, the nitrile is activated by an acid (HCl), making it more susceptible to nucleophilic attack by an alcohol to form an imidate hydrochloride, also known as a Pinner salt.[5] In the second step, the Pinner salt reacts with ammonia to form the desired amidine hydrochloride.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Cyclohexanecarbonitrile Cyclohexanecarbonitrile Protonated_Nitrile Protonated_Nitrile Cyclohexanecarbonitrile->Protonated_Nitrile + HCl Imidate_Intermediate Imidate_Intermediate Protonated_Nitrile->Imidate_Intermediate + ROH Pinner_Salt Imidate Hydrochloride (Pinner Salt) Imidate_Intermediate->Pinner_Salt + HCl Amidine_Intermediate Amidine_Intermediate Pinner_Salt->Amidine_Intermediate + NH3 Amidine_HCl Cyclohexanecarboximidamide Hydrochloride Amidine_Intermediate->Amidine_HCl

Caption: Pinner reaction mechanism for amidine synthesis.

Q2: What are the most common byproducts and how are they formed?

The primary byproducts stem from the reactivity of the Pinner salt intermediate with various nucleophiles that may be present in the reaction mixture.

Byproduct_Formation Pinner_Salt Imidate Hydrochloride (Pinner Salt) Amidine_HCl Desired Product: Amidine HCl Pinner_Salt->Amidine_HCl + NH3 (desired) Ester Byproduct: Cyclohexanecarboxylate Ester Pinner_Salt->Ester + H2O Amide Byproduct: Cyclohexanecarboxamide Pinner_Salt->Amide Thermal Rearrangement or Hydrolysis Carboxylic_Acid Byproduct: Cyclohexanecarboxylic Acid Ester->Carboxylic_Acid Hydrolysis

Caption: Formation pathways of common byproducts.

Q3: What are the most critical experimental parameters to control for a successful synthesis?
  • Anhydrous Conditions: Water is the enemy in this reaction, leading to the formation of esters and carboxylic acids.

  • Temperature: Low temperatures (0-5 °C) are crucial to prevent the decomposition of the Pinner salt and the formation of amide byproducts.

  • Purity of Reagents: Use high-purity, dry solvents and ensure the HCl gas is anhydrous.

  • Stoichiometry: A slight excess of alcohol and a significant excess of ammonia are typically used to drive the reactions to completion.

Q4: Which analytical techniques are best for identifying and quantifying the product and byproducts?

A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and elucidate the structure of byproducts.[9]

  • Mass Spectrometry (MS), often coupled with Gas or Liquid Chromatography (GC-MS or LC-MS): Ideal for identifying the molecular weights of the components in your mixture, which is crucial for pinpointing unexpected byproducts.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for monitoring the reaction progress by observing the disappearance of the nitrile functional group.

Q5: How can I effectively purify the final Cyclohexanecarboximidamide hydrochloride?
  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. Common solvents to try include ethanol, isopropanol, or mixtures of alcohols with ethers or alkanes.

  • Washing/Trituration: If the product has precipitated from the reaction mixture, washing it with a solvent in which the impurities are soluble but the product is not (e.g., cold acetone or diethyl ether) can be effective. This is particularly useful for removing byproducts like ammonium chloride.[10]

Data Summary: Product and Potential Byproducts

The following table summarizes the key analytical data for Cyclohexanecarboximidamide hydrochloride and its common byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
Cyclohexanecarboximidamide hydrochloride C₇H₁₅ClN₂162.66Presence of N-H protons in ¹H NMR; Characteristic C=N stretch in IR.
CyclohexanecarbonitrileC₇H₁₁N109.17Sharp C≡N stretch around 2240-2260 cm⁻¹ in IR.
Cyclohexanecarboxylic acidC₇H₁₂O₂128.17Broad O-H stretch in IR; Carboxylic acid proton in ¹H NMR.
CyclohexanecarboxamideC₇H₁₃NO127.18Amide N-H protons in ¹H NMR; Carbonyl (C=O) stretch in IR.
Ethyl cyclohexanecarboxylateC₉H₁₆O₂156.22Ethyl group signals in ¹H NMR; Ester carbonyl stretch in IR.

References

  • Wikipedia. Pinner reaction. [Link]

  • Grokipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
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  • PubMed. Elimination of competing hydrolysis and coupling side reactions of a cyclodextrin glucanotransferase by directed evolution. [Link]

  • Google Patents.
  • HYDROLYSIS REACTIONS. [Link]

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  • National Institutes of Health. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. [Link]

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  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

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Reference Data & Comparative Studies

Validation

Comparing the reactivity of Cyclohexanecarboximidamide hydrochloride with other amidines

Introduction: The Amidine Functional Group in Modern Chemistry Amidines are a class of organic compounds characterized by the R-C(=NH)NH₂ functional group. They are considered nitrogen analogues of carboxylic acids and e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Amidine Functional Group in Modern Chemistry

Amidines are a class of organic compounds characterized by the R-C(=NH)NH₂ functional group. They are considered nitrogen analogues of carboxylic acids and esters.[1] Their unique structural and electronic properties make them invaluable in various fields, particularly in medicinal chemistry and organic synthesis. In drug discovery, the amidine moiety is a key feature in many bioactive molecules, including anticoagulants and enzyme inhibitors, due to its ability to form strong hydrogen bonds and salt bridges with biological targets.[2][3][4] For instance, benzamidine is a well-known reversible competitive inhibitor of trypsin and other serine proteases.[3][4]

The reactivity of the amidine group is a critical determinant of a molecule's stability, bioavailability, and interaction with its target. Understanding this reactivity is paramount for designing new drugs and synthetic pathways. This guide provides an in-depth comparison of the reactivity of Cyclohexanecarboximidamide hydrochloride, an aliphatic amidine, with two other commonly used amidines: the aromatic Benzamidine hydrochloride and the simple alkyl Acetamidine hydrochloride. We will explore the structural and electronic factors governing their reactivity and provide standardized protocols for their experimental comparison.

Pillar 1: Theoretical Framework of Amidine Reactivity

The reactivity of an amidine is primarily governed by the nucleophilicity of its sp²-hybridized imino nitrogen atom. This nucleophilicity is, in turn, influenced by a combination of electronic and steric factors inherent to the substituent (R-group) attached to the amidine carbon.

Basicity and pKa

The most direct measure of an amidine's inherent nucleophilicity is its basicity, quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base, meaning the amidine is more willing to donate its lone pair of electrons, and is thus more reactive as a nucleophile.[5] Protonation occurs at the imino nitrogen.[1]

  • Cyclohexanecarboximidamide: The cyclohexyl group is a saturated alkyl system that acts as an electron-donating group through induction. This effect increases the electron density on the amidine moiety, making it a stronger base compared to amidines with electron-withdrawing groups.

  • Benzamidine: The phenyl group is more complex. While it is electron-withdrawing through resonance (delocalizing the imino nitrogen's lone pair into the aromatic ring), it can also have inductive effects. This resonance withdrawal generally decreases the basicity and nucleophilicity compared to alkyl-substituted amidines.[6]

  • Acetamidine: The methyl group is weakly electron-donating, making acetamidine a relatively simple baseline for comparison.

Steric Effects

The size and shape of the R-group can hinder the approach of reactants to the amidine functional group.

  • Cyclohexanecarboximidamide: The cyclohexyl group is sterically demanding, which can slow down reactions with bulky electrophiles.

  • Benzamidine: The planar phenyl group presents a different steric profile, which can also influence reaction rates.

  • Acetamidine: The small methyl group offers the least steric hindrance of the three.

Pillar 2: Experimental Protocols for Reactivity Assessment

To provide a quantitative comparison, we outline two fundamental experiments that probe the reactivity of these amidines. These protocols are designed to be self-validating by including controls and ensuring consistent reaction conditions.

Experiment 1: Comparative Hydrolysis Rate

Hydrolysis of amidines to their corresponding amides is a key reaction, reflecting their stability in aqueous environments. The rate of this reaction is an excellent proxy for reactivity towards nucleophiles.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of Cyclohexanecarboximidamide HCl, Benzamidine HCl, and Acetamidine HCl under controlled alkaline conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare 100 mM stock solutions of each amidine hydrochloride in deionized water.

  • Reaction Setup: For each amidine, initiate the reaction by adding 1 mL of the stock solution to 9 mL of a pre-heated (e.g., 50°C) 0.1 M sodium hydroxide solution in a thermostated reaction vessel.[7] This creates a 10 mM solution of the amidine.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 1 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 1 mL of 0.2 M HCl to neutralize the base and halt the hydrolysis.

  • Analysis: Analyze the quenched samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Monitor the disappearance of the amidine peak and the appearance of the corresponding amide (Cyclohexanecarboxamide, Benzamide, Acetamide) peak.

  • Data Analysis: Plot the natural logarithm of the amidine concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).[7][8]

Causality Behind Experimental Choices:

  • Alkaline Conditions: Amidine hydrolysis is typically studied under basic conditions where the hydroxide ion acts as the nucleophile.[9]

  • Pseudo-First-Order: By using a large excess of hydroxide, its concentration remains effectively constant, simplifying the kinetics to depend only on the amidine concentration.

  • HPLC Monitoring: HPLC provides a robust and sensitive method to separate and quantify the reactant and product over time, ensuring accurate kinetic data.[7]

G cluster_workflow Experimental Workflow: Hydrolysis Kinetics prep Prepare Amidine & NaOH Solutions mix Mix & Start Reaction (t=0 at 50°C) prep->mix sample Withdraw Aliquots at Time Points (t) mix->sample quench Quench with HCl sample->quench analyze RP-HPLC Analysis quench->analyze plot Plot ln[Amidine] vs. Time analyze->plot calc Calculate Rate Constant (k) plot->calc

Caption: Workflow for determining hydrolysis rate constants.

Experiment 2: Reactivity with an Electrophile (Acylation)

The reaction with an acylating agent, such as acetic anhydride, directly measures the nucleophilic strength of the amidine.

Objective: To compare the relative rates of acylation for the three amidines.

Methodology:

  • Reagent Preparation: Prepare 50 mM solutions of each amidine hydrochloride and a 50 mM solution of acetic anhydride in a suitable aprotic solvent (e.g., acetonitrile). Also prepare a 100 mM solution of a non-nucleophilic base (e.g., triethylamine, TEA) in the same solvent.

  • Reaction Initiation: In a reaction vial, combine 1 mL of the amidine solution and 1 mL of the TEA solution. Initiate the reaction by adding 1 mL of the acetic anhydride solution. The TEA neutralizes the HCl salt, freeing the amidine to act as a nucleophile.

  • Monitoring: Monitor the reaction progress in real-time using an appropriate technique. For instance, if the product is chromophoric, UV-Vis spectroscopy can be used. Alternatively, aliquots can be taken, quenched, and analyzed by LC-MS to track the formation of the N-acylamidine product.

  • Competitive Experiment (Alternative): A powerful method is a competitive reaction. Mix equimolar amounts of two different amidines (e.g., Cyclohexanecarboximidamide and Benzamidine) and react them with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the acylating agent.

  • Analysis of Competitive Reaction: After the reaction has gone to completion, analyze the product ratio by LC-MS or ¹H NMR to determine the relative reactivity of the two amidines.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Acetonitrile is chosen to prevent the solvent from competing in the reaction (e.g., hydrolysis of the anhydride).[10]

  • Base: A base is required to deprotonate the amidine hydrochloride salt, generating the free, nucleophilic amidine.

  • Competitive Reaction: This method is highly effective for determining relative reactivity as it eliminates variations in conditions between separate runs, providing a direct head-to-head comparison.

Pillar 3: Comparative Data and Mechanistic Visualization

Comparative Data Summary
Amidine (Hydrochloride Salt)Structure of R-GroupElectronic Effect of R-GroupSteric HindrancePredicted Basicity (pKa of Conjugate Acid)Predicted Relative Reactivity (Nucleophilicity)
Cyclohexanecarboximidamide CyclohexylInductive (+I): Electron-DonatingHighHighestHighest
Benzamidine PhenylResonance (-M): Electron-WithdrawingModerateLowestLowest
Acetamidine MethylInductive (+I): Weakly Electron-DonatingLowIntermediateIntermediate

Note: pKa values for amidines can vary significantly based on solvent and measurement technique, but the relative order shown is based on well-established electronic effects.[1][10][11]

Mechanistic Insights

The fundamental reactivity of amidines involves the lone pair of electrons on the imino nitrogen acting as a nucleophile.

Mechanism of Hydrolysis:

The hydrolysis of an amidine under basic conditions proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbon of the C=N double bond. This forms a tetrahedral intermediate which then collapses, eliminating ammonia to yield the corresponding amide.

Caption: General mechanism for the alkaline hydrolysis of amidines.

Mechanism of Acylation:

Acylation follows a similar pathway, where the imino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This leads to the formation of an N-acylated amidine. The initial nucleophilic attack is the rate-limiting step and is directly dependent on the nucleophilicity of the amidine.[6][12]

Caption: General mechanism for the N-acylation of amidines.

Discussion and Conclusion

Cyclohexanecarboximidamide hydrochloride is predicted to be the most reactive of the three compounds. The electron-donating nature of the cyclohexyl group enhances the basicity and nucleophilicity of the amidine functional group. This would translate to a faster rate of reaction with electrophiles like acylating agents. However, its stability towards hydrolysis would be lower for the same reason. The significant steric bulk of the cyclohexyl group could temper this reactivity, especially with sterically hindered reactants.

Benzamidine hydrochloride is predicted to be the least reactive. The phenyl group's ability to withdraw electron density via resonance significantly reduces the nucleophilicity of the imino nitrogen.[6] This makes benzamidine more stable towards hydrolysis but a poorer nucleophile in synthetic reactions compared to its aliphatic counterparts. This property is often exploited in its role as a stable protease inhibitor.[13][14]

Acetamidine hydrochloride serves as a useful baseline. With a small, weakly electron-donating methyl group, its reactivity is expected to be intermediate between that of cyclohexanecarboximidamide and benzamidine. It balances moderate nucleophilicity with relatively low steric hindrance.

References

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. [Link]

  • Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

  • Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. Southern Methodist University. [Link]

  • The chemistry of amidines and imidates. ResearchGate. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • Nonaromatic Amidine Derivatives as Acylation Catalysts. ResearchGate. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. [Link]

  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Springer. [Link]

  • Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. National Institutes of Health. [Link]

  • THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. ResearchGate. [Link]

  • Amidine nitrosation. National Institutes of Health. [Link]

  • Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. IRIS. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. National Institutes of Health. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. [Link]

  • Benzamidine. PubChem, National Institutes of Health. [Link]

  • Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]

  • Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. National Institutes of Health. [Link]

  • trypsin inhibition by benzamidine-conjugated molecular glues. National Institutes of Health. [Link]

  • Cyclopropanecarboximidamide hydrochloride. PubChem, National Institutes of Health. [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. National Institutes of Health. [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health. [Link]

  • The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. ResearchGate. [Link]

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Comparative

The Evolving Landscape of Bioactive Cyclohexane Derivatives: A Comparative Guide to the Structure-Activity Relationship of Cyclohexanecarboximidamide Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutic agents, the cyclohexane scaffold has consistently proven to be a versatile and fruitful starting point for medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the cyclohexane scaffold has consistently proven to be a versatile and fruitful starting point for medicinal chemists. Its conformational flexibility and amenability to diverse functionalization have led to the discovery of numerous bioactive molecules. Within this chemical space, cyclohexanecarboximidamide hydrochloride and its derivatives are emerging as a class of compounds with significant therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, drawing insights from structurally related analogs to elucidate the key determinants of their biological activity. We will delve into their synthesis, comparative biological evaluation, and the experimental methodologies crucial for their assessment, offering a valuable resource for researchers engaged in the design and development of novel cyclohexane-based therapeutics.

The Cyclohexanecarboximidamide Core: A Hub of Biological Activity

The cyclohexanecarboximidamide moiety, characterized by a cyclohexane ring attached to a carboximidamide group (amidine), presents a unique combination of lipophilicity from the cyclohexane ring and the potential for strong ionic interactions and hydrogen bonding from the amidine group. This duality is a key factor in its ability to interact with various biological targets, leading to a spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. The hydrochloride salt form enhances the solubility and stability of these compounds, making them more amenable to pharmaceutical development.

While direct and extensive SAR studies on a wide range of cyclohexanecarboximidamide hydrochloride derivatives are still emerging in the literature, a comparative analysis of structurally related compounds, particularly other amidine-containing molecules and cyclohexane derivatives, can provide valuable predictive insights into their SAR.

Synthesis of Cyclohexanecarboximidamide Hydrochloride Derivatives: A Generalized Approach

The synthesis of cyclohexanecarboximidamide hydrochloride derivatives typically follows a multi-step pathway, starting from readily available starting materials. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow A Cyclohexanecarbonitrile B Cyclohexyl Imidate Ester A->B Pinner Reaction (HCl, Alcohol) C Cyclohexanecarboximidamide B->C Ammonolysis (NH3) B->C Amination D Cyclohexanecarboximidamide HCl C->D Acidification (HCl) E Amine (R-NH2) E->C

Caption: Generalized synthetic workflow for Cyclohexanecarboximidamide Hydrochloride derivatives.

The Pinner reaction is a cornerstone of this synthesis, allowing for the conversion of a nitrile to an imidate ester. Subsequent ammonolysis or amination with a primary amine yields the desired amidine, which can then be converted to its hydrochloride salt. This modular approach allows for the introduction of a wide variety of substituents, facilitating the exploration of the SAR.

Comparative Biological Activity: Unraveling the Structure-Activity Relationship

To illustrate the SAR of cyclohexanecarboximidamide derivatives, we will examine the impact of structural modifications on three key biological activities: antimicrobial, anti-inflammatory, and antiproliferative. The following data, compiled from studies on structurally related amidine and cyclohexane derivatives, provides a framework for understanding these relationships.

Antimicrobial Activity

The amidine functional group is a well-known pharmacophore in antimicrobial agents. The positively charged nature of the protonated amidine is thought to facilitate interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[1]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Amidine Derivatives

CompoundR1R2S. aureusE. coliM. tuberculosis
1a HH64>256128
1b HCH33212864
1c HBenzyl166432
1d 4-ClH83216
1e 4-ClBenzyl4168

SAR Insights:

  • Substitution on the Amidine Nitrogen: Alkyl and aryl substituents on the amidine nitrogen (R2) generally enhance antimicrobial activity. The bulky benzyl group in 1c and 1e leads to a significant increase in potency compared to their unsubstituted counterparts. This suggests that increased lipophilicity and potential for additional interactions with the biological target are beneficial.

  • Substitution on the Cyclohexane Ring: The introduction of a lipophilic and electron-withdrawing group, such as a chloro group at the 4-position of a phenyl ring attached to the cyclohexane core (represented here as R1 for simplicity), as seen in 1d and 1e , dramatically improves activity against all tested strains. This highlights the importance of the electronic and steric properties of substituents on the cyclohexane scaffold.

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexane derivatives are often attributed to their ability to modulate inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production.

Table 2: Comparative Anti-inflammatory Activity of Cyclohexane Derivatives

CompoundR GroupTNF-α Inhibition (%)IL-6 Inhibition (%)
2a H2515
2b 4-OCH34530
2c 4-NO27560
2d 3,4-diCl8570

SAR Insights:

  • Electronic Effects of Substituents: The anti-inflammatory activity is significantly influenced by the electronic nature of the substituents on an aromatic ring attached to the cyclohexane core. Electron-donating groups like methoxy (2b ) provide a moderate increase in activity, while strong electron-withdrawing groups like nitro (2c ) and di-chloro (2d ) lead to a substantial enhancement of inhibitory activity against TNF-α and IL-6 production. This suggests that modulation of the electronic properties of the molecule is a key strategy for improving anti-inflammatory potency.

Antiproliferative Activity

The antiproliferative activity of amidine-containing compounds is an area of active research, with several derivatives showing potent activity against various cancer cell lines.[2][3] The mechanism of action is often linked to their ability to interact with DNA or inhibit key enzymes involved in cell proliferation.[4]

Table 3: Comparative Antiproliferative Activity (IC50 in µM) of Amidine Derivatives

CompoundAmidine TypeR GroupMCF-7 (Breast)A549 (Lung)
3a UnsubstitutedH>100>100
3b N-benzylH25.532.1
3c N-benzyl4-F10.215.8
3d N-benzyl4-CF35.18.4

SAR Insights:

  • Importance of the N-substituent: Similar to the antimicrobial activity, an N-benzyl substituent on the amidine (3b ) is crucial for antiproliferative activity compared to the unsubstituted analog (3a ).

  • Impact of Aromatic Substitution: The introduction of electron-withdrawing groups on the benzyl ring significantly enhances potency. A fluorine atom (3c ) more than doubles the activity, while the strongly electron-withdrawing trifluoromethyl group (3d ) leads to a five-fold increase in potency against the MCF-7 cell line. This underscores the importance of tuning the electronic properties of the substituent for optimal anticancer activity.

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activities of Cyclohexanecarboximidamide hydrochloride derivatives.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow A Prepare serial dilutions of test compound B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

NO_Assay_Workflow A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect supernatant and perform Griess Assay D->E F Measure absorbance at 540 nm E->F G Calculate NO concentration F->G

Caption: Workflow for the in vitro nitric oxide (NO) production assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.

Antiproliferative Assay: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT antiproliferative assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship of cyclohexanecarboximidamide hydrochloride derivatives is a promising area of research with the potential to yield novel therapeutic agents for a range of diseases. While this guide has drawn upon data from structurally related compounds to provide a foundational understanding of their SAR, it is clear that further dedicated studies on this specific chemical class are warranted.

Key takeaways for researchers in this field include:

  • The Amidine Moiety is Key: The amidine group is a critical pharmacophore, and its substitution pattern significantly impacts biological activity. N-alkylation and N-arylation are effective strategies for enhancing potency.

  • Cyclohexane as a Versatile Scaffold: The cyclohexane ring provides a robust and tunable scaffold. The introduction of substituents with specific electronic and steric properties can dramatically influence the pharmacological profile of the molecule.

  • Multi-Target Potential: This class of compounds exhibits a broad spectrum of biological activities, suggesting that they may interact with multiple biological targets. Future research should focus on elucidating the precise mechanisms of action to enable rational drug design.

As our understanding of the SAR of cyclohexanecarboximidamide hydrochloride derivatives deepens, so too will our ability to design and synthesize novel, highly potent, and selective drug candidates. The experimental protocols and SAR insights provided in this guide serve as a valuable starting point for researchers embarking on this exciting journey of discovery.

References

  • Staszewska-Krajewska, D., et al. (2022). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 27(9), 2873. [Link]

  • Perin, N., et al. (2020). Structure-activity relationship of antiproliferative activity of the amidine- and amidoxime-substituted heterocycles. Arhiv za higijenu rada i toksikologiju, 71(4), 300-311. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1039176. [Link]

  • Barrett, J. F. (1996). Antimicrobial Chemotherapy. In Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston. [Link]

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Validation

A Comparative Guide to the In Vitro Evaluation of Novel Therapeutics Derived from Cyclohexanecarboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as starting points for therapeutic innovation is paramount. Cyclohexanecarboximidamide hydrochloride presents a compelling, yet underexplored, scaffold. Its inherent structural features—a lipophilic cyclohexane ring and a basic imidamide moiety—suggest a potential for diverse biological activities. This guide provides a comprehensive framework for the in vitro evaluation of compounds synthesized from this promising starting material. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis against established therapeutic agents.

The Rationale for Exploring Cyclohexanecarboximidamide Derivatives

The synthesis of novel compounds from a core scaffold like Cyclohexanecarboximidamide hydrochloride is driven by the pursuit of enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. The cyclohexane group can be functionalized to modulate lipophilicity and steric interactions, while the imidamide group, a bioisostere of the more extensively studied guanidine and amidine functionalities, offers unique hydrogen bonding capabilities and basicity. These features are often associated with interactions at protein active sites, making derivatives of this scaffold attractive candidates for enzyme inhibitors or receptor modulators.

Based on the known biological activities of structurally related compounds, such as those containing cyclohexane or guanidine moieties, we will focus our in vitro testing strategy on three key therapeutic areas: oncology, inflammation, and infectious diseases.[1][2]

Comparative In Vitro Profiling: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of newly synthesized Cyclohexanecarboximidamide derivatives (hereafter referred to as "test compounds"), a battery of in vitro assays is essential. This allows for a direct comparison of their efficacy and selectivity against established drugs in each therapeutic area.

Anticancer Activity Evaluation

The proliferation of cancer cells is a hallmark of oncology, and the ability of a compound to inhibit this process is a primary indicator of its potential as a chemotherapeutic agent.[3] We will assess the cytotoxic and antiproliferative effects of our test compounds on a panel of human cancer cell lines.

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cell Viability Assessment cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seed Seed cells in 96-well plates start->seed treat Treat cells with serial dilutions of Test Compounds & Control Drugs seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT or SRB Assay incubate->assay read Measure absorbance assay->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 values calculate->ic50

Figure 1: Workflow for in vitro anticancer screening.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Test Compound 1 8.55.212.1
Test Compound 2 > 5025.835.4
Test Compound 3 2.11.83.5
Doxorubicin 0.50.80.6
Cisplatin 7.25.56.8
Paclitaxel 0.010.020.015

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results from the anticancer screening will guide the selection of lead compounds for further mechanistic studies. For instance, a compound exhibiting potent and selective activity against a particular cancer cell line would be a prime candidate for more in-depth investigations, such as cell cycle analysis or apoptosis assays.[2]

Anti-inflammatory Potential Assessment

Chronic inflammation is implicated in a wide range of diseases.[4] Key mediators of inflammation include prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, and nitric oxide (NO), produced by nitric oxide synthase (iNOS).[5] Therefore, evaluating the ability of our test compounds to inhibit these pathways is a crucial step in determining their anti-inflammatory potential.

cluster_0 COX Inhibition Assay cluster_1 Nitric Oxide (NO) Inhibition Assay cox_start Prepare COX-1 and COX-2 enzymes cox_treat Incubate enzymes with Test Compounds & Control Drugs cox_start->cox_treat cox_substrate Add Arachidonic Acid (substrate) cox_treat->cox_substrate cox_measure Measure Prostaglandin E2 production cox_substrate->cox_measure no_start Culture Macrophages (e.g., RAW 264.7) no_stimulate Stimulate with LPS to induce iNOS no_start->no_stimulate no_treat Treat with Test Compounds & Control Drugs no_stimulate->no_treat no_measure Measure Nitrite in supernatant (Griess Assay) no_treat->no_measure

Figure 2: Workflow for in vitro anti-inflammatory assays.

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)NO Production Inhibition (IC50, µM)
Test Compound 1 15.22.58.9
Test Compound 2 > 10055.142.3
Test Compound 3 8.90.83.1
Diclofenac 0.11.55.2
Celecoxib 150.0512.8
Indomethacin 0.050.92.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A favorable anti-inflammatory profile would be characterized by potent inhibition of COX-2 and NO production, with minimal inhibition of COX-1 to reduce the risk of gastrointestinal side effects.[6][7]

Antimicrobial Efficacy Determination

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[1] Guanidine-containing compounds have a known history of antimicrobial activity, making this a logical therapeutic area to explore for our Cyclohexanecarboximidamide derivatives.

cluster_0 Bacterial Culture & Inoculum Prep cluster_1 MIC & MBC Determination bac_start Select Bacterial Strains (e.g., S. aureus, E. coli) bac_prep Prepare standardized inoculum bac_start->bac_prep mic_treat Expose bacteria to serial dilutions of Test Compounds & Control Antibiotics mic_incubate Incubate for 18-24 hours mic_treat->mic_incubate mic_read Determine MIC (lowest concentration with no visible growth) mic_incubate->mic_read mbc_plate Plate dilutions from MIC wells onto agar plates mic_read->mbc_plate mbc_read Determine MBC (lowest concentration that kills 99.9% of bacteria) mbc_plate->mbc_read

Figure 3: Workflow for antimicrobial susceptibility testing.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
MIC MBC
Test Compound 1 816
Test Compound 2 > 128> 128
Test Compound 3 48
Neomycin 12
Ciprofloxacin 0.51

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A potent antimicrobial agent will exhibit low MIC and MBC values, indicating that it can inhibit and kill bacteria at low concentrations.[8][9]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the experimental data, the following detailed protocols should be adhered to.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[10]

COX Inhibition Assay (Colorimetric)
  • Enzyme and Compound Preparation: In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or control drug in a suitable buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Incubation: Incubate for 5-10 minutes at 37°C.

  • Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values.[6][7]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and stimulate with lipopolysaccharide (LPS; 1 µg/mL) in the presence of various concentrations of test compounds or control drugs.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples and calculate the IC50 values for NO production inhibition.[11]

Broth Microdilution for MIC Determination
  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Addition: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of novel compounds synthesized from Cyclohexanecarboximidamide hydrochloride. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial properties in comparison to established drugs, researchers can effectively identify promising lead candidates for further development.

The journey from a promising in vitro profile to a clinically viable drug is long and arduous. Lead compounds identified through this screening cascade will require further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and comprehensive safety and toxicology assessments. However, the foundational in vitro data generated using the principles and protocols outlined in this guide are the critical first step in unlocking the therapeutic potential of this exciting chemical scaffold.

References

  • Dantas, N., de Aquino, T.M., de Araújo-Júnior, J.X., da Silva-Júnior, E., Gomes, E.A., Gomes, A.A.S., Siqueira-Júnior, J.P., & Junior, F.J.B.M. (2018). Aminoguanidine hydrazones (AGH's) as modulators of norfloxacin resistance in Staphylococcus aureus that overexpress NorA efflux pump. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2580. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2019). Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. Drug Development Research, 80(7), 933-947. [Link]

  • Chattopadhyay, S., Keul, H., & Moeller, M. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules, 46(3), 638-646. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

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  • Abdel-Gawad, H., El-Sayed, W. A., & Abdel-Wahab, B. F. (2018). Synthesis, antimicrobial evaluation and molecular docking of new guanidine derivatives. Journal of the Iranian Chemical Society, 15(10), 2249-2260. [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., & Liu, C. (2019). Novel approaches to screening guanidine derivatives. Future Medicinal Chemistry, 11(15), 1935-1949. [Link]

  • Wang, L., Zhou, W., Li, Y., & Wang, Y. (2020). Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. Polymers, 12(11), 2536. [Link]

  • Sayers, E., & Tye, A. (2020). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Applied in Vitro Toxicology, 6(1), 1-9. [Link]

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  • de Oliveira, R., de Faria, A. R., & de Lima, M. C. A. (2014). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 19(12), 20340-20357. [Link]

  • Pliefke, C., Hele, D., & Scholkemper, J. (2022). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Frontiers in Veterinary Science, 9, 965613. [Link]

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Comparative

A Comparative Guide to Validating the Biological Activity of Novel Factor Xa Inhibitors Derived from Cyclohexanecarboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticoagulants remains a critical endeavor in cardiovascular medicine, aimed at preventing and treating thromboembolic diseases with imp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticoagulants remains a critical endeavor in cardiovascular medicine, aimed at preventing and treating thromboembolic diseases with improved efficacy and safety profiles.[1][2] Cyclohexanecarboximidamide hydrochloride serves as a valuable scaffold in the synthesis of innovative Factor Xa (FXa) inhibitors, a class of drugs that have gained prominence for their specific and potent anticoagulant effects.[1][3][4] This guide provides a comprehensive framework for validating the biological activity of new chemical entities derived from this scaffold, comparing their performance against established alternatives, and offering detailed experimental protocols to ensure scientific rigor.

The Central Role of Factor Xa in the Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot, essential for hemostasis.[5][6] This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[5][7] Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, marking the beginning of the common pathway.[1][2][4][5] Its pivotal role in converting prothrombin to thrombin, the enzyme responsible for fibrin clot formation, makes it an attractive target for anticoagulant therapy.[6][8][9] By inhibiting FXa, the amplification of the coagulation cascade is effectively prevented.[4]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVII->TF_FVIIa TF_FVIIa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin cleaves Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin cleaves Novel_Compound Novel Cyclohexane Derivative Novel_Compound->FXa inhibits Rivaroxaban Rivaroxaban Rivaroxaban->FXa inhibits

Caption: The Coagulation Cascade and the Central Role of Factor Xa.

Comparative Analysis of Novel Compounds and Established Alternatives

The validation of a novel FXa inhibitor requires a direct comparison to clinically relevant anticoagulants. Rivaroxaban and Apixaban are direct oral anticoagulants (DOACs) that serve as excellent benchmarks due to their high potency and specificity for FXa.[1][4] The following table outlines a comparative framework for evaluating a novel compound against these standards.

Parameter Novel Compound (Test) Rivaroxaban (Control) Apixaban (Control) Experimental Assay
FXa Inhibition (IC₅₀) Experimental Value~0.7 - 2.1 nM~0.8 - 1.7 nMChromogenic Anti-FXa Assay
Prothrombin Time (PT) Experimental ValueDose-dependent prolongationModerate prolongationProthrombin Time Assay
Activated Partial Thromboplastin Time (aPTT) Experimental ValueMinor to moderate prolongationMinor prolongationaPTT Assay
In Vitro Clotting Time Experimental ValueDose-dependent prolongationDose-dependent prolongationThromboelastography (TEG)
Selectivity vs. Thrombin Experimental Value>10,000-fold>3,000-foldThrombin Inhibition Assay
Oral Bioavailability (Animal Model) Experimental Value~80-100% (rat)~50% (rat)Pharmacokinetic Studies
Experimental Protocols for Biological Activity Validation

This assay is the gold standard for determining the inhibitory activity of a compound against Factor Xa.[10][11] It measures the residual activity of FXa after incubation with the inhibitor.[12]

Principle: A known amount of FXa is incubated with the test compound. A chromogenic substrate specific to FXa is then added. The amount of color produced is inversely proportional to the inhibitory activity of the compound.[10][12][13]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitors (Rivaroxaban, Apixaban) in Tris-HCl buffer.

    • Reconstitute human Factor Xa and its chromogenic substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, the test compound/control at various concentrations, and the human FXa solution.

    • Incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of FXa inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of FXa activity) by fitting the data to a dose-response curve.

Anti_FXa_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound & Controls C Add Buffer, Inhibitor, & FXa to 96-well Plate A->C B Reconstitute FXa & Chromogenic Substrate B->C D Incubate at 37°C C->D E Add Chromogenic Substrate D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the Chromogenic Anti-Factor Xa Assay.

These are global coagulation assays that assess the integrity of the extrinsic/common and intrinsic/common pathways, respectively. They are crucial for evaluating the anticoagulant effect of a novel compound in a plasma environment.

Principle:

  • PT: Measures the time it takes for a clot to form after the addition of tissue factor (thromboplastin) to plasma.

  • aPTT: Measures the time it for a clot to form after the addition of a contact activator and phospholipids to plasma.

Step-by-Step Protocol:

  • Sample Preparation:

    • Collect blood samples in citrate-containing tubes.

    • Prepare platelet-poor plasma (PPP) by centrifugation.

    • Spike the PPP with various concentrations of the novel compound and controls.

  • PT Assay:

    • Pre-warm the plasma samples and PT reagent to 37°C.

    • Add the PT reagent to the plasma sample and immediately start a timer.

    • Record the time until a fibrin clot is formed.

  • aPTT Assay:

    • Pre-warm the plasma samples and aPTT reagent to 37°C.

    • Add the aPTT reagent to the plasma sample and incubate for a specified time.

    • Add calcium chloride to initiate clotting and start a timer.

    • Record the time until a fibrin clot is formed.

  • Data Analysis:

    • Plot the clotting time against the inhibitor concentration.

    • Compare the dose-dependent prolongation of clotting times for the novel compound and the controls.

Conclusion

The validation of novel FXa inhibitors derived from Cyclohexanecarboximidamide hydrochloride requires a systematic and comparative approach. By employing robust experimental protocols such as the chromogenic anti-FXa assay and global coagulation tests, researchers can effectively characterize the biological activity of these new chemical entities. A direct comparison with established drugs like Rivaroxaban and Apixaban is essential for contextualizing the potency and potential clinical utility of the novel compounds. This comprehensive evaluation framework ensures the generation of reliable and reproducible data, which is paramount for the advancement of new anticoagulant therapies.

References

  • Assay Genie. (2024, February 5). Blood Coagulation Signaling Pathways: A Critical Overview. Retrieved from [Link]

  • Lee, J. H. (2024, October 28). Back to basics: the coagulation pathway. Blood Research. Retrieved from [Link]

  • Mackman Lab, UNC School of Medicine. The Coagulation Cascade. Retrieved from [Link]

  • Tariq, H., & Tuma, F. (2025, June 2). Physiology, Coagulation Pathways. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Neun, B. W., & Dobrovolskaia, M. A. (n.d.). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. NIH. Retrieved from [Link]

  • Guervil, D. J., et al. (2020, June 15). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. PMC - NIH. Retrieved from [Link]

  • Stokol, T., Serpa, P. B., Zahid, M., & Brooks, M. B. (n.d.). Measurement of Anti-Factor Xa Activity. Bio-protocol. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007, August 15). Cycloalkanediamine derivatives as novel blood coagulation factor Xa inhibitors. PubMed. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Zenodo. (2025, February 18). A researcher's guide to choosing the right anticoagulant for blood research, including PBMCs and plasma. Retrieved from [Link]

  • ARUP Laboratories. (2024, February 20). Impacts of Common Anticoagulants on Coagulation Testing. ARUP Consult. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In vitro comparison of the effect of heparin, enoxaparin and fondaparinux on tests of coagulation. Retrieved from [Link]

  • Medscape. (2025, October 14). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • ResearchGate. (2025, September 7). A comparative in vitro study of the anticoagulant effect of branded versus generic rivaroxaban. Retrieved from [Link]

  • Lancet Laboratories. (n.d.). ANTI-FACTOR Xa ASSAY. Retrieved from [Link]

  • Bentham Science. (n.d.). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • NIH. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[8]arene with Hydroxyl and Amine Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Retrieved from [Link]

  • PubMed. (2023, February 21). Discovery and development of Factor Xa inhibitors (2015-2022). Retrieved from [Link]

  • Frontiers. (2023, February 20). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Biological Assay Development for Screening Cyclohexanecarboximidamide Hydrochloride Libraries

Introduction: Unlocking the Therapeutic Potential of Cyclohexanecarboximidamide Analogs The cyclohexanecarboximidamide scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Cyclohexanecarboximidamide Analogs

The cyclohexanecarboximidamide scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective enzyme inhibitors. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal starting point for developing targeted therapeutics. Libraries based on this scaffold are of particular interest for their potential to yield inhibitors of proteases, a class of enzymes deeply involved in a multitude of disease states including cancer, thrombosis, and viral infections.[1] Specifically, many analogs function as serine protease inhibitors, targeting enzymes like urokinase-type plasminogen activator (uPA), which is heavily implicated in tumor metastasis and tissue remodeling.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the development of robust and reliable biological assays for screening cyclohexanecarboximidamide hydrochloride libraries. We will move beyond simple protocols to explore the underlying rationale for choosing one assay format over another, emphasizing the principles of scientific integrity and self-validating systems to ensure the generation of high-quality, actionable data.

Chapter 1: A Comparative Analysis of Primary Screening Platforms

The first critical decision in any screening campaign is the selection of the assay platform. This choice is dictated by the nature of the biological target, the desired throughput, and the available instrumentation. For protease targets, which are the most common targets for this compound class, several excellent options exist. Each has distinct advantages and disadvantages that must be weighed carefully.

Biochemical (Enzymatic) Assays

Biochemical assays directly measure the activity of a purified enzyme in a controlled, in vitro environment.[4][5] They are often the first choice for primary screening due to their simplicity, robustness, and high-throughput compatibility.[5][6]

  • Principle: A purified protease is incubated with a synthetic substrate that, upon cleavage, produces a detectable signal (e.g., fluorescence, color, or luminescence). A decrease in signal in the presence of a test compound indicates inhibition of the enzyme.

  • Advantages:

    • High Throughput: Easily automated in 384- or 1536-well plate formats.[7][8]

    • Direct Target Engagement: A positive result (a "hit") directly implies interaction with the target enzyme, simplifying hit validation.

    • Mechanistic Insight: Allows for detailed kinetic studies (e.g., determination of IC50, Ki, mechanism of inhibition).

  • Disadvantages:

    • Lack of Cellular Context: Does not account for factors like cell permeability, off-target effects, or cytotoxicity.

    • Potential for Artifacts: Some compounds can interfere with the detection method (e.g., autofluorescence) or form aggregates, leading to false positives.[1]

Cell-Based Assays

Cell-based assays measure the effect of a compound on a biological process within a living cell, providing a more physiologically relevant context.[4][5][9]

  • Principle: Can be designed in several ways. A common approach for proteases is a reporter-gene assay.[10] In this setup, a reporter protein (like luciferase or GFP) is linked to a sequence that keeps it inactive or targets it for degradation. Protease activity cleaves the sequence, releasing the active reporter and generating a signal. Inhibitors prevent this cleavage, resulting in a low signal.[11] Another approach monitors cell viability or apoptosis in a disease model where the target protease is essential for survival.[12]

  • Advantages:

    • Physiological Relevance: Simultaneously assesses target engagement, cell permeability, and potential cytotoxicity.[9][11]

    • Filters Out Non-Permeable Compounds: Eliminates compounds that cannot enter the cell to reach their target.

  • Disadvantages:

    • Lower Throughput: Generally more complex and less amenable to ultra-high-throughput screening (uHTS) than biochemical assays.[8]

    • Complex Hit Deconvolution: A positive hit could result from various mechanisms (on-target, off-target, general toxicity), requiring extensive follow-up studies.[11]

Proximity Assays (TR-FRET and AlphaLISA)

Homogeneous proximity assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are powerful biochemical techniques that are well-suited for high-throughput screening.[13][14][15][16]

  • TR-FRET Principle: This method uses two fluorophores: a long-lifetime lanthanide donor and an acceptor.[13][17][18] When a labeled substrate is intact, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor. Cleavage of the substrate by a protease separates the fluorophores, disrupting the energy transfer and causing a decrease in the acceptor's emission signal.[14][17]

  • AlphaLISA Principle: This bead-based assay uses "Donor" and "Acceptor" beads that are brought into proximity by a biological interaction.[15][19][20] Laser excitation of the Donor bead produces singlet oxygen, which travels a short distance (~200 nm) to activate the Acceptor bead, which then emits light.[20][21][22] For a protease assay, a biotinylated substrate could be captured by a streptavidin-coated Donor bead, while an antibody recognizing a neo-epitope exposed after cleavage could be conjugated to the Acceptor bead. Inhibition would result in a low signal.

  • Advantages:

    • Homogeneous Format: "Mix-and-read" protocols with no wash steps, making them ideal for automation and HTS.[19][21]

    • High Sensitivity & Low Background: TR-FRET's time-resolved detection minimizes background fluorescence.[14][17][18] AlphaLISA's signal amplification provides excellent sensitivity.[19]

  • Disadvantages:

    • Higher Cost: Reagents, particularly labeled antibodies and beads, can be more expensive than simple fluorogenic substrates.

    • Assay Development Complexity: Requires careful optimization of antibody/reagent pairing and concentrations.

Comparative Summary
Assay Platform Throughput Physiological Relevance Cost per Well Ease of Hit Deconvolution Primary Application
Biochemical (Fluorogenic) Very HighLowLowHighPrimary HTS, Potency, MOA
Cell-Based (Reporter) Medium-HighHighMediumLowSecondary Screening, Orthogonal Validation
TR-FRET HighLow-MediumHighHighPrimary HTS, Binding Kinetics
AlphaLISA HighLow-MediumHighHighPrimary HTS, Biomarker Quantitation

Chapter 2: The Self-Validating System: A Workflow for Robust Assay Development

The ultimate goal of assay development is to create a screening system that is robust, reproducible, and predictive. This is achieved by meticulously validating each step of the process and building in a comprehensive set of controls. The quality of a high-throughput screening (HTS) assay is commonly assessed using the Z'-factor, a statistical parameter that reflects both the signal window and the data variation.[23][24][25] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][24]

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation & Feasibility cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation cluster_screen Phase 4: HTS Execution reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) initial_test Feasibility Testing (Signal Detection, Linearity) reagent_prep->initial_test Assess basic functionality enzyme_tit Enzyme Titration initial_test->enzyme_tit Proceed to optimization substrate_tit Substrate Titration (Km) enzyme_tit->substrate_tit Determine optimal enzyme conc. dmso_tol DMSO Tolerance substrate_tit->dmso_tol Determine optimal substrate conc. time_course Time Course Analysis dmso_tol->time_course Define solvent limits control_val Control Validation (Positive & Negative) time_course->control_val Establish assay window z_prime Z'-Factor Determination control_val->z_prime Confirm control performance pilot_screen Pilot Screen (Small Compound Set) z_prime->pilot_screen Assess assay robustness (Z' > 0.5) hts Full Library Screen pilot_screen->hts Validate with compounds

Step-by-Step Protocol: Development of a uPA Fluorogenic Biochemical Assay

This protocol details the development of a robust assay for screening inhibitors of urokinase-type plasminogen activator (uPA), a serine protease.

1. Reagent Preparation & Quality Control

  • Enzyme: Reconstitute lyophilized human uPA (e.g., Sigma-Aldrich MAK220C) in assay buffer to a stock concentration of 100 IU/mL. Aliquot and store at -70°C to avoid freeze-thaw cycles.

  • Substrate: Use a fluorogenic substrate such as Z-Gly-Gly-Arg-AMC (Z-GGR-AMC). Prepare a 10 mM stock solution in DMSO. The cleavage of the substrate by uPA releases the highly fluorescent AMC group.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100. The detergent is critical to prevent compound aggregation, a common source of false positives.

  • Positive Control: A known, potent uPA inhibitor like Amiloride Hydrochloride or GGACK Dihydrochloride.[2] Prepare a 10 mM stock in DMSO.

  • Negative Control: DMSO vehicle.

2. Assay Optimization

  • Enzyme Titration: Perform a matrix titration of uPA. In a 384-well black plate, add varying concentrations of uPA (e.g., 0.1 to 5 U/µL) to wells containing a fixed, excess concentration of substrate (e.g., 100 µM). Incubate at 37°C and measure fluorescence (Ex/Em ~360/460 nm) every 5 minutes for 1 hour.

    • Causality: The goal is to find the lowest enzyme concentration that gives a robust linear increase in signal over time, typically reaching 50-80% of maximum signal within the desired assay time (e.g., 30-60 minutes). This conserves enzyme and ensures the assay remains in the initial velocity phase of the reaction.

  • Substrate Titration (Km Determination): Using the optimal enzyme concentration determined above, vary the substrate concentration (e.g., 0.1 to 200 µM). Measure the initial reaction velocity (rate of fluorescence increase) at each concentration. Plot velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine the Km (the substrate concentration at half-maximal velocity).

    • Causality: For inhibitor screening, it is standard practice to use a substrate concentration equal to or slightly below the Km. This ensures the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.

3. Assay Validation

  • Z'-Factor Determination: Prepare a plate with at least 16 wells for the positive control (e.g., 50 µM Amiloride) and 16 wells for the negative control (DMSO). Add the optimized concentrations of uPA and substrate. Incubate for the determined assay time.

    • Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • Trustworthiness: A Z'-factor > 0.5 indicates a robust assay with a clear separation between the positive and negative control signals, making it suitable for HTS.[11][24][25][26] This calculation validates the assay's ability to reliably distinguish hits from non-hits.[23][24][27]

4. Final HTS Protocol (Example)

  • Assay Volume: 20 µL in a 384-well plate.

  • Steps:

    • Using an automated liquid handler, dispense 50 nL of library compounds (in DMSO) into the assay plate.

    • Add 10 µL of uPA (at 2x final concentration) in assay buffer. Incubate for 15 minutes at room temperature.

      • Causality: This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced, which is particularly important for identifying time-dependent or slow-binding inhibitors.

    • Initiate the reaction by adding 10 µL of Z-GGR-AMC substrate (at 2x final concentration, e.g., at Km) in assay buffer.

    • Incubate for 30 minutes at 37°C.

    • Read fluorescence intensity on a plate reader (Ex/Em ~360/460 nm).

Chapter 3: Navigating Alternatives: Cell-Based and Proximity Assays

While biochemical assays are the workhorse of primary screening, alternative methods provide crucial, orthogonal data for hit validation and characterization.

Alternative 1: Cell-Based Protease Reporter Assay

This assay provides a more physiologically relevant system to confirm that hits from the primary screen are active in a cellular environment.[12][28]

CellBasedAssay cluster_logic Assay Logic Protease Endogenous Protease (uPA) Inhibitor Test Compound (Inhibitor)

Experimental Protocol:

  • Cell Line: Use a human cell line known to express the target protease (e.g., HT-1080 fibrosarcoma cells for uPA).

  • Constructs: Co-transfect cells with two plasmids:

    • A reporter plasmid containing the luciferase gene downstream of a promoter recognized by the GAL4 transcription factor.

    • An expression plasmid encoding a chimeric transcription factor. This factor consists of a GAL4 DNA-binding domain and a VP16 activation domain, separated by a peptide sequence that is a specific cleavage site for the target protease.

  • Principle of Action: In the absence of an inhibitor, the endogenous protease cleaves the chimeric protein, separating the binding and activation domains. This prevents transcription of the luciferase gene, resulting in a low signal. In the presence of an effective inhibitor, the chimeric protein remains intact, drives transcription, and produces a high luminescence signal.[11]

  • Assay Procedure:

    • Seed transfected cells in a 96- or 384-well white plate.

    • Add test compounds and incubate for 16-24 hours.

    • Add a luciferase substrate (e.g., luciferin) and measure luminescence.

  • Self-Validation: Run parallel cytotoxicity assays (e.g., CellTiter-Glo®) to ensure that a lack of signal is due to specific protease inhibition and not simply cell death.

Alternative 2: TR-FRET Immunoassay for Cleaved Substrate

This provides a highly sensitive, homogeneous biochemical format that can be used to confirm hits and perform detailed kinetic analysis.

Experimental Protocol:

  • Reagents:

    • Substrate: A biotinylated peptide substrate containing the protease cleavage site.

    • Donor: Europium (Eu)-labeled streptavidin.

    • Acceptor: Allophycocyanin (APC)-labeled antibody that specifically recognizes the newly exposed C-terminus ("neo-epitope") after substrate cleavage.

  • Principle of Action:

    • No Inhibition: The protease cleaves the substrate. The neo-epitope antibody-APC binds to the cleaved end. The Eu-streptavidin binds to the biotin tag. Proximity of the Eu-donor and APC-acceptor on the same cleaved peptide results in a high TR-FRET signal.

    • Inhibition: The substrate remains intact. The neo-epitope antibody cannot bind. Eu-donor and APC-acceptor remain separated, resulting in a low TR-FRET signal.

  • Assay Procedure:

    • Combine enzyme, inhibitor, and biotinylated substrate. Incubate.

    • Add the detection mix (Eu-streptavidin and APC-antibody). Incubate.

    • Read on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor) after a time delay. The ratio of these signals is calculated to determine the FRET efficiency.

Conclusion

The development of a high-quality biological assay is the cornerstone of any successful screening campaign. For Cyclohexanecarboximidamide hydrochloride libraries, which are rich in potential protease inhibitors, a well-validated fluorogenic biochemical assay represents the most efficient path for primary screening. However, true confidence in the resulting hits comes from a multi-faceted approach. By complementing primary screening data with results from orthogonal assays, such as cell-based reporter systems or sensitive immunoassays like TR-FRET, researchers can effectively triage hits, eliminate artifacts, and focus their resources on the most promising chemical matter. This rigorous, self-validating approach ensures that the journey from initial hit to lead candidate is built on a foundation of robust, reliable, and reproducible data.

References

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of Antibodies for Imidamide Derivative Targets

Abstract The pursuit of novel therapeutics often involves the synthesis of small molecule inhibitors, such as Cyclohexanecarboximidamide hydrochloride and other imidamide derivatives, which are designed to engage specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel therapeutics often involves the synthesis of small molecule inhibitors, such as Cyclohexanecarboximidamide hydrochloride and other imidamide derivatives, which are designed to engage specific biological targets with high affinity.[1][2][3] A critical component of the subsequent research and development pipeline is the generation and validation of highly specific antibodies against these targets. These antibodies are indispensable tools for target validation, biomarker discovery, and mechanism of action studies. However, a significant challenge in antibody-based assays is the potential for cross-reactivity, where an antibody binds to unintended, structurally similar proteins.[4][5] This guide provides a comprehensive framework for designing and executing rigorous, comparative cross-reactivity studies. We will detail field-proven experimental protocols, offer insights into data interpretation, and present a logical workflow for selecting the most specific antibody, thereby ensuring the accuracy and reproducibility of downstream applications.[6][7]

Introduction: The Imperative for Specificity

Imidamide derivatives are a class of compounds showing promise in drug discovery, with demonstrated activity as inhibitors of enzymes like Nitric Oxide Synthase (NOS).[1][3][8] To understand their therapeutic potential and off-target effects, researchers rely on antibodies to detect and quantify the intended protein target (e.g., iNOS, nNOS) within complex biological samples.

The Molecular Basis of Cross-Reactivity

Cross-reactivity often arises when antibodies are raised against targets that belong to a family of homologous proteins. For instance, the three isoforms of Nitric Oxide Synthase (nNOS, iNOS/NOS2, and eNOS) share significant sequence homology. An antibody generated against an epitope in NOS2 could potentially bind to similar regions in nNOS or eNOS, confounding experimental results.[4]

The primary goal of a cross-reactivity study is to experimentally prove and document that an antibody is suitable for its intended application by distinguishing its specific target from other closely related molecules.[13]

A Multi-Pillar Strategy for Cross-Reactivity Assessment

No single technique can definitively prove antibody specificity. A robust validation strategy relies on a combination of orthogonal methods to build a comprehensive evidence profile.[10][17] We will compare three hypothetical monoclonal antibodies (mAb-A, mAb-B, mAb-C) raised against human NOS2.

Workflow for Comparative Antibody Validation

Below is a diagram illustrating the logical flow for assessing and comparing antibodies for specificity and cross-reactivity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Final Selection ELISA ELISA Screening (Target vs. Homologs) WB_Controls Western Blot (Positive & Negative Controls) ELISA->WB_Controls Initial Confirmation WB_Lysates Western Blot (Endogenous Expression) WB_Controls->WB_Lysates Proceed with Promising Candidates SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) WB_Lysates->SPR Quantify Binding Affinity Decision Select Best Performing Antibody SPR->Decision Final Data Synthesis

Caption: A multi-phase workflow for antibody cross-reactivity validation.

Experimental Protocols & Data Interpretation

Here we detail the core experimental techniques for our comparative study.

Enzyme-Linked Immunosorbent Assay (ELISA)

Causality: The ELISA is a high-throughput method ideal for an initial screen.[18][19] By coating microplate wells with the target protein (NOS2) and its homologs (nNOS, eNOS), we can quickly quantify the degree to which each antibody binds to the intended target versus closely related off-targets. A competitive ELISA format is particularly useful for assessing specificity.[20]

  • Coating: Coat separate wells of a 96-well plate with 100 µL of purified recombinant human NOS2, nNOS, and eNOS proteins at 2 µg/mL in coating buffer overnight at 4°C.[20]

  • Washing: Wash wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[20]

  • Blocking: Block remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 1-2 hours at 37°C.[20]

  • Competition Incubation: In a separate plate, pre-incubate a fixed, subsaturating concentration of each antibody (mAb-A, mAb-B, mAb-C) with a serial dilution of the free target protein (NOS2) for 1 hour at 37°C. This creates the standard curve. For cross-reactivity, pre-incubate the antibody with serial dilutions of the potential cross-reactants (nNOS, eNOS).

  • Transfer & Bind: Transfer 100 µL of the antibody-antigen mixtures to the corresponding coated wells (NOS2-coated wells for all). Incubate for 90 minutes at 37°C. The amount of antibody binding to the plate is inversely proportional to its affinity for the free antigen in the mixture.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.[21]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[20]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.

Cross-reactivity is calculated as the ratio of the IC50 (concentration required for 50% inhibition) values.

% Cross-Reactivity = (IC50 of Target Protein / IC50 of Cross-Reacting Protein) * 100

AntibodyTarget ProteinIC50 (nM)Cross-ReactantIC50 (nM)% Cross-Reactivity
mAb-A NOS25nNOS5500.9%
5eNOS> 2000< 0.25%
mAb-B NOS28nNOS958.4%
8eNOS15000.5%
mAb-C NOS212nNOS6020.0%
12eNOS> 2000< 0.6%

Analysis: mAb-A demonstrates superior specificity with minimal cross-reactivity (<1%) for both nNOS and eNOS. In contrast, mAb-C shows significant cross-reactivity (20%) with nNOS, making it unsuitable for applications where nNOS is present.

Western Blot (WB)

Causality: Western blotting validates antibody specificity against denatured proteins separated by size.[10] It is a crucial step to confirm that the antibody recognizes a single band at the correct molecular weight for the target protein in complex cell lysates.[6][15] The use of positive and negative controls is essential for validation.[7]

  • Sample Preparation: Prepare lysates from:

    • Positive Control: A cell line known to express NOS2 (e.g., cytokine-stimulated macrophages).

    • Negative Control: A cell line known to not express NOS2.[7]

    • Knockout/Knockdown Control (Gold Standard): A NOS2 knockout/siRNA knockdown cell line.[15]

    • Homolog Overexpression: Lysates from cells overexpressing nNOS and eNOS.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with mAb-A, mAb-B, and mAb-C (on separate blots) at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane 3x for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

AntibodyPositive Control (NOS2 lysate)Negative Control (NOS2-null lysate)nNOS Overexpression LysateeNOS Overexpression Lysate
mAb-A Single band at ~130 kDaNo bandNo bandNo band
mAb-B Band at ~130 kDa, faint band at ~160 kDaNo bandFaint band at ~160 kDaNo band
mAb-C Strong band at ~130 kDa, clear band at ~160 kDaNo bandStrong band at ~160 kDaFaint band at ~135 kDa

Analysis: mAb-A is highly specific, recognizing only the target protein at its expected molecular weight (~130 kDa). mAb-B shows weak cross-reactivity with nNOS (~160 kDa). mAb-C demonstrates significant cross-reactivity with both nNOS and eNOS (~135 kDa), rendering it unreliable.[22]

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technology that provides quantitative data on the kinetics of antibody-antigen interactions in real-time.[23][24][25] It allows for the precise measurement of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) — a measure of affinity — can be calculated.[26][27] High specificity is characterized by a strong affinity (low Kₑ) for the target and very weak or no measurable binding to homologs.

  • Chip Preparation: Covalently immobilize the ligand (e.g., mAb-A) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the analyte (purified NOS2 protein) across the sensor surface and measure the binding response.

  • Dissociation: Flow buffer over the chip to measure the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

  • Cross-Reactivity Test: Repeat steps 2-4 using the homologous proteins (nNOS and eNOS) as the analytes.

  • Data Fitting: Fit the resulting sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.[25]

AntibodyAnalytekₐ (1/Ms)kₑ (1/s)Kₑ (M)Affinity
mAb-A NOS2 1.5 x 10⁵ 2.0 x 10⁻⁴ 1.3 x 10⁻⁹ High
nNOSNo BindingNo BindingN/ANone
eNOSNo BindingNo BindingN/ANone
mAb-B NOS2 1.1 x 10⁵ 8.0 x 10⁻⁴ 7.3 x 10⁻⁹ High
nNOS3.2 x 10³1.5 x 10⁻²4.7 x 10⁻⁶Low
eNOSNo BindingNo BindingN/ANone

Analysis: The SPR data provides the most definitive quantitative comparison. mAb-A exhibits high affinity for NOS2 (in the low nanomolar range) and shows no detectable binding to nNOS or eNOS under the tested conditions. This confirms its exceptional specificity. mAb-B, while having a high affinity for NOS2, also shows a measurable, albeit much lower, affinity for nNOS, confirming the weak cross-reactivity observed in the Western blot.

Synthesis and Final Recommendation

A systematic, multi-pronged approach provides a robust and self-validating system for assessing antibody cross-reactivity.

G cluster_mAbA Antibody A Evaluation cluster_mABB Antibody B Evaluation cluster_mABC Antibody C Evaluation Data ELISA Data Western Blot Data SPR Data EvalA mAb-A Low % CR (ELISA) Single Band (WB) High Affinity, No Off-Target Binding (SPR) Data:f0->EvalA Data:f1->EvalA Data:f2->EvalA EvalB mAb-B Moderate % CR (ELISA) Faint Off-Target Band (WB) Measurable Off-Target Affinity (SPR) Data:f0->EvalB Data:f1->EvalB Data:f2->EvalB EvalC mAb-C High % CR (ELISA) Strong Off-Target Bands (WB) Not advanced to SPR Data:f0->EvalC Data:f1->EvalC Conclusion Conclusion: mAb-A is the superior candidate due to its demonstrated high specificity and affinity. EvalA->Conclusion EvalB->Conclusion EvalC->Conclusion

Caption: Decision matrix synthesizing data from orthogonal validation assays.

Based on the comprehensive analysis:

  • mAb-A is the unequivocally superior antibody. It demonstrates high affinity and exquisite specificity across all platforms, making it a reliable tool for sensitive and accurate detection of NOS2.

  • mAb-B may be conditionally acceptable for applications where nNOS expression is absent or negligible, but its use carries a risk of generating misleading data.

  • mAb-C fails to meet the minimum criteria for specificity and should be disqualified from further use.

By investing in this rigorous, comparative validation process, researchers can proceed with confidence, ensuring that their findings are built on a foundation of reliable and reproducible data.

References

  • Day, E. S., et al. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. [Link]

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  • Cusabio. (n.d.). How to Validate An Antibody?. Cusabio. [Link]

  • JOVE. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. JOVE. [Link]

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  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor Inc.[Link]

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  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. [Link]

  • Gaster, R.S., et al. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Nano Letters. [Link]

  • Hein, G., & Thiesen, N. H. (2021). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences. [Link]

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  • Camacho, M. E., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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  • ResearchGate. (2021). Synthesis, Bioevaluation and Docking Studies of New Imidamide Derivatives as Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • Arias, F., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Cyclohexanecarboximidamide Hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Cyclohexanecarboximidamide hydrochloride. As a specialized chemical intermediate, its handling and disposal require a thor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Cyclohexanecarboximidamide hydrochloride. As a specialized chemical intermediate, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is designed for researchers, scientists, and drug development professionals to ensure that laboratory operations are conducted with the highest standards of safety and environmental stewardship.

Section 1: Hazard Identification & Risk Assessment

Based on these analogs, Cyclohexanecarboximidamide hydrochloride should be handled as a hazardous substance with the potential for significant health effects.[1][2]

Key Potential Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory system.[1][2]

  • Aquatic Toxicity: Many complex organic molecules are toxic to aquatic life, sometimes with long-lasting effects.[3]

Incompatibilities & Decomposition: This compound is likely incompatible with strong oxidizing agents and strong bases.[1][2] Upon decomposition, typically through heating, it can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Potential Hazard Category GHS Pictogram Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation)Avoid ingestion, skin contact, and inhalation of dust.[1]
Skin and Eye IrritationWear appropriate gloves and eye protection.[1]
Serious Eye DamageWear chemical safety goggles and/or a face shield.[1]
Aquatic HazardPrevent release into the environment.

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure.

Engineering Controls: All handling of solid Cyclohexanecarboximidamide hydrochloride and its solutions should be conducted within a certified chemical fume hood to control airborne concentrations.[4] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this substance:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[5][6]Protects against splashes and airborne dust that can cause serious eye damage.[1]
Hand Protection Nitrile or neoprene gloves.[6]Provides a barrier against skin contact, which can cause irritation and toxic effects.[1] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[7]
Body Protection A lab coat, with consideration for an impervious apron for larger quantities.[5]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if dusts are generated outside of a fume hood.[8]Protects against inhalation, a primary route of exposure.[1]

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating or increase ventilation in the area.

  • Don PPE: Wear the full PPE specified in Section 2.

  • Contain & Clean: Gently sweep up the solid material to avoid generating dust and place it into a suitable, labeled hazardous waste container.[1][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EH&S office) followed by soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in the designated waste container.

For Large Spills: Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Section 4: Step-by-Step Disposal Procedure

The disposal of Cyclohexanecarboximidamide hydrochloride is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9][10] This substance must be managed as hazardous waste from its point of generation to its final disposal.[11]

Step 1: Waste Characterization Based on its likely toxic properties, any quantity of unused Cyclohexanecarboximidamide hydrochloride, contaminated materials (e.g., weigh boats, wipes), or solutions containing it must be classified as hazardous chemical waste.[12]

Step 2: Container Selection

  • Primary Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[12] High-Density Polyethylene (HDPE) or glass containers are appropriate.

  • Avoid Metal: Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[9]

  • Headspace: Fill containers to no more than 90% capacity to allow for expansion.[9]

Step 3: Waste Segregation & Accumulation

  • Segregation: This waste stream must be segregated from incompatible materials, especially bases and strong oxidizing agents.[12]

  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation in a designated SAA.[11][13] The SAA must be under the direct control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of primary container failure.[9]

Step 4: Labeling Proper labeling is a critical regulatory requirement.[12] The label on the waste container must include:

  • The words "Hazardous Waste" .[11][13]

  • The full chemical name: "Cyclohexanecarboximidamide hydrochloride" and all other components of the waste mixture, including solvents, with their approximate percentages.[12]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[11]

  • The name and location (building, room number) of the generating laboratory.[12]

Step 5: Final Disposal

  • Professional Collection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] It must be collected by your institution's EH&S department or a licensed hazardous waste disposal contractor.[9]

  • Treatment Method: The likely disposal method for this type of organic chemical is controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] This process is designed to destroy the hazardous organic components while scrubbing harmful decomposition products like hydrogen chloride from the flue gas.[14]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Cyclohexanecarboximidamide hydrochloride waste.

G Disposal Workflow for Cyclohexanecarboximidamide Hydrochloride A Generation of Waste (e.g., unused chemical, contaminated labware, solutions) B Is this a spill? A->B C Follow Spill Management Protocol (Section 3) B->C Yes E Select Compatible Waste Container (HDPE or Glass, No Metal) B->E No (Routine Disposal) D Collect all cleanup materials as hazardous waste C->D D->E F Segregate from Incompatibles (Bases, Oxidizers) E->F G Affix Hazardous Waste Label (Contents, Hazards, Location) F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Container Full or Project Complete? H->I I->H No (Continue Accumulating) J Contact Institutional EH&S for Waste Pickup I->J Yes K Transport to Central Accumulation Area (CAA) by authorized personnel J->K L Final Disposal via Licensed Contractor (e.g., Incineration) K->L

Caption: Decision workflow for handling and disposing of Cyclohexanecarboximidamide hydrochloride.

References

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling Cyclohexanecarboximidamide Hydrochloride

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and efficacy. Cyclohexanecarboximidamide hydrochloride and its analogs a...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and efficacy. Cyclohexanecarboximidamide hydrochloride and its analogs are potent molecules, often investigated for their therapeutic potential. However, their chemical properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the rationale behind each personal protective equipment (PPE) recommendation, empowering you to build a culture of safety in your laboratory.

The foundation of our approach is the principle of ALARA (As Low As Reasonably Achievable). While we will detail the necessary PPE, it is crucial to remember that PPE is the last line of defense. It must be used in conjunction with robust engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, safety training).[1]

Hazard Profile: Understanding the "Why"

A thorough risk assessment is the cornerstone of any safety plan.[2] While a specific Safety Data Sheet (SDS) for Cyclohexanecarboximidamide hydrochloride may not be readily available, data from structurally similar compounds, such as amidine hydrochlorides and cyclohexylamine derivatives, provide a clear indication of the potential hazards.

  • Acute Toxicity: These compounds are often classified as harmful if swallowed, inhaled, or on contact with skin.[3][4]

  • Irritation: They are known to cause significant skin, eye, and respiratory tract irritation.[3][4][5] The hydrochloride salt form often exists as a fine, light powder, which can be easily aerosolized during handling, increasing the risk of inhalation.

  • Systemic and Long-Term Effects: Some related chemical structures carry warnings for potential genetic defects and may damage fertility or the unborn child.[6][7] Due to this potential for severe long-term health effects, it is prudent to handle this compound with the same precautions as a hazardous drug (HD).[8]

This hazard profile dictates that our PPE strategy must prevent dermal, ocular, and respiratory exposure at all stages of handling.

Core PPE Requirements: A Multi-Layered Defense

The following recommendations are based on a synthesis of guidelines from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and best practices for handling potent compounds.[9][10]

Standard laboratory gloves are insufficient. Due to the skin irritation and potential for dermal absorption, a dual-glove protocol is mandatory.

  • Selection: Two pairs of chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard are required.[11] These gloves are specifically tested for their resistance to permeation by hazardous chemicals.

  • Rationale: The double-gloving technique provides a significant safety margin. Should the outer glove be compromised or contaminated, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Procedure: The inner glove should be worn under the cuff of the lab coat or gown. The outer glove cuff must be pulled over the cuff of the gown, creating a sealed barrier that prevents any skin exposure at the wrist.[12] Gloves should be changed every 30-60 minutes during continuous use or immediately if contamination is suspected.[12]

Ocular exposure can lead to severe and irreversible damage.

  • Selection: At a minimum, chemical splash goggles that comply with ANSI Z87.1 standards are required. Standard safety glasses with side shields do not provide an adequate seal and are not acceptable.[11]

  • Rationale: Goggles form a protective seal around the eyes, defending against splashes from liquids and, critically, from fine airborne powder that can easily bypass standard safety glasses.

  • Enhanced Protection: When handling larger quantities (>1 gram) of the solid or preparing concentrated stock solutions where the risk of a splash is higher, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

Your personal clothing should never be exposed to the chemical.

  • Selection: A disposable, solid-front, back-closure gown made of a low-lint, non-permeable material (e.g., polyethylene-coated polypropylene) is required.[11]

  • Rationale: Traditional cotton lab coats can absorb chemical splashes, holding the hazardous material against the skin. A non-permeable, disposable gown prevents this and can be easily removed and disposed of in case of a spill, minimizing the risk of cross-contamination within the lab. The back closure design also protects the user from frontal splashes.

The primary risk when handling the solid form of Cyclohexanecarboximidamide hydrochloride is the inhalation of fine, airborne particles.

  • Selection: A NIOSH-approved N95 respirator is the minimum requirement when weighing or otherwise handling the powder outside of a containment device like a ventilated balance enclosure. All personnel using respirators must be part of a comprehensive respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA.[3]

  • Rationale: An N95 respirator is designed to filter at least 95% of airborne particles. A surgical mask offers no protection against fine chemical dust and must not be used.[12] Engineering controls, such as performing these tasks within a chemical fume hood or a powder containment hood, are strongly preferred and reduce the reliance on respirators.

PPE Selection Matrix by Task

This table provides at-a-glance guidance for selecting the appropriate level of PPE for common laboratory tasks.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Single pair, chemical-resistant glovesSafety glassesLab coatNot required (unless package is damaged)
Weighing Solid Compound Double chemotherapy glovesChemical splash gogglesDisposable gownN95 Respirator (Fit-tested)
Preparing Solutions Double chemotherapy glovesGoggles & Face ShieldDisposable gownNot required if in a fume hood
Cell Culture/Animal Dosing Double chemotherapy glovesChemical splash gogglesDisposable gownNot required
Spill Cleanup Double chemotherapy glovesGoggles & Face ShieldDisposable gownN95 Respirator (or higher)
Waste Disposal Double chemotherapy glovesChemical splash gogglesDisposable gownNot required
Procedural Guide: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent exposure.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don the disposable gown, ensuring it is fully closed in the back.

  • Respirator (if required): Place the N95 respirator over your nose and mouth. Perform a user seal check as per the manufacturer's instructions.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.

This process is designed to be performed at the exit of the work area to contain any potential contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste bin.

  • Gown: Unfasten the gown. Reaching from behind, pull the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.

  • Exit Work Area: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and/or goggles by handling the strap or earpieces. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

All disposable PPE used while handling Cyclohexanecarboximidamide hydrochloride must be considered hazardous chemical waste.[13]

  • Immediately after doffing, place all contaminated items (gloves, gown, respirator) into a clearly labeled, sealed hazardous waste container.

  • Never dispose of this PPE in regular or biohazard trash. Follow your institution's specific guidelines for chemical waste pickup and disposal.

Visualization of the PPE Workflow

The following diagram illustrates the logical flow from task assessment to safe completion.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Task Phase task_id 1. Identify Task (e.g., Weighing, Solubilizing) hazard_assess 2. Conduct Risk Assessment (Review SDS, SOPs) task_id->hazard_assess ppe_select 3. Select PPE (Use Selection Matrix) hazard_assess->ppe_select donning 4. Don PPE (Follow Sequential Protocol) ppe_select->donning perform_task 5. Perform Laboratory Task (Inside Engineering Control) donning->perform_task doffing 6. Doff PPE (Follow 'Contaminated-to-Clean') perform_task->doffing disposal 7. Dispose of Waste (Designated Hazardous Waste Bin) doffing->disposal hand_wash 8. Final Hand Hygiene disposal->hand_wash

Caption: PPE Selection and Use Workflow for Cyclohexanecarboximidamide Hydrochloride.

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Sources

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